(S)-2-methylpiperidine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOAERYNWZGJY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCCN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2S)-2-methyl-2-piperidinecarboxylic Acid (CAS 89115-95-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperidine Scaffolds in Medicinal Chemistry
The piperidine moiety is a cornerstone in the architecture of many pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When substituted to create chiral centers, these scaffolds become powerful tools in designing stereospecific molecules that can interact with biological targets with high precision. (2S)-2-methyl-2-piperidinecarboxylic acid, with CAS number 89115-95-7, is one such chiral building block. Its rigid, six-membered ring structure, combined with the stereochemically defined quaternary carbon at the 2-position, offers a unique three-dimensional framework for the synthesis of complex and potent bioactive molecules.[2][] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this valuable synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug discovery and development. Below is a summary of the known properties of (2S)-2-methyl-2-piperidinecarboxylic acid.
| Property | Value | Source |
| CAS Number | 89115-95-7 | [4] |
| Molecular Formula | C₇H₁₃NO₂ | [4] |
| Molecular Weight | 143.18 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 350 °C | |
| Boiling Point (Predicted) | 259.5 ± 33.0 °C | |
| Density (Predicted) | 1.075 ± 0.06 g/cm³ | |
| pKa (Predicted) | 2.51 ± 0.20 | |
| LogP (Predicted) | 0.932 | [4] |
Spectroscopic Characterization
While specific experimental spectra for (2S)-2-methyl-2-piperidinecarboxylic acid are not widely available in public databases, the expected spectroscopic features can be inferred from the analysis of its constituent parts: the carboxylic acid and the 2-methylpiperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions. The O-H bond of the carboxyl group results in a very broad absorption in the range of 2500 to 3300 cm⁻¹. The C=O bond gives rise to a strong absorption between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded carboxylic acids, this C=O stretch is typically observed around 1710 cm⁻¹.[5] Additionally, the N-H stretch of the piperidine ring would be expected in the region of 3300-3500 cm⁻¹, potentially overlapping with the broad O-H band. C-H stretching vibrations from the methyl and methylene groups will appear around 2850-3000 cm⁻¹. An IR spectrum for the parent compound, 2-piperidinecarboxylic acid, is available and shows these characteristic features.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often around 12 ppm, though its chemical shift is dependent on concentration and solvent. The protons on the piperidine ring and the methyl group would appear further upfield.
In ¹³C NMR spectroscopy, the carboxyl carbon is expected to have a chemical shift in the range of 165 to 185 ppm. The carbons of the piperidine ring and the methyl group would appear at higher field.[5]
Mass Spectrometry
In mass spectrometry, (2S)-2-methyl-2-piperidinecarboxylic acid would be expected to show a molecular ion peak corresponding to its molecular weight (143.18 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxylic acid group. The NIST WebBook provides mass spectral data for the related compound, 2-methylpiperidine, which can offer some insight into the fragmentation of the piperidine ring.[7]
Asymmetric Synthesis: Strategies and Methodologies
The synthesis of enantiomerically pure compounds like (2S)-2-methyl-2-piperidinecarboxylic acid is a critical aspect of modern pharmaceutical development.[8][9] Asymmetric synthesis, the process of creating a specific stereoisomer, is essential as different enantiomers of a drug can have vastly different biological activities and toxicities.[10]
A potential synthetic approach to (2S)-2-methyl-2-piperidinecarboxylic acid could involve the diastereoselective synthesis of a chiral bicyclic lactam intermediate, followed by a series of transformations to yield the desired product.[11]
Illustrative Synthetic Pathway
The following diagram outlines a conceptual workflow for the asymmetric synthesis of a substituted pipecolic acid derivative, based on published methodologies for similar compounds.[11]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. (S)-2-Methylpiperidine-2-Carboxylic Acid | CAS#:89115-95-7 | Chemsrc [chemsrc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Piperidinecarboxylic acid [webbook.nist.gov]
- 7. 2-Methylpiperidine [webbook.nist.gov]
- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 11. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Derivative: A Technical Guide to the Biological Activity of α-Methylated Pipecolic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Pipecolic acid, a cyclic amino acid derived from L-lysine, is a molecule of burgeoning interest across diverse scientific disciplines, from its role as a critical regulator of systemic acquired resistance (SAR) in plants to its potential as a neuromodulator in the mammalian central nervous system. The introduction of a methyl group at the alpha-position of pipecolic acid presents a fascinating chemical modification with the potential to significantly alter its biological activity, pharmacokinetic properties, and therapeutic utility. This technical guide provides a comprehensive overview of α-methylated pipecolic acid, delving into its stereoselective synthesis, potential biological activities based on the known effects of α-methylation and the parent compound's pharmacology, and detailed experimental protocols for its characterization. This document serves as a foundational resource for researchers poised to explore the untapped potential of this intriguing molecule.
Introduction: The Rationale for α-Methylation of Pipecolic Acid
Pipecolic acid, or piperidine-2-carboxylic acid, is a non-proteinogenic amino acid that has garnered significant attention for its multifaceted biological roles. In the realm of plant biology, it is a key signaling molecule in systemic acquired resistance (SAR), a broad-spectrum immune response.[1][2][3] In neuroscience, pipecolic acid is a metabolite of lysine in the brain and has been investigated for its potential interactions with the GABAergic system.[4][5][6]
The strategic addition of a methyl group to the α-carbon of an amino acid can profoundly influence its properties. This modification is known to:
-
Enhance Metabolic Stability: The α-methyl group can sterically hinder enzymatic degradation, thereby increasing the in vivo half-life of the molecule.
-
Induce Conformational Rigidity: The restriction of bond rotation around the α-carbon can lock the molecule into a specific conformation, potentially leading to higher receptor affinity and selectivity.
-
Modulate Biological Activity: The altered shape and electronics of the molecule can lead to novel or enhanced interactions with biological targets.
Given these advantages, the α-methylation of pipecolic acid emerges as a compelling strategy for the development of novel chemical probes to investigate its biological pathways and for the generation of potential therapeutic leads with improved pharmacological profiles.
Stereoselective Synthesis of α-Methylated Pipecolic Acid Derivatives
The synthesis of α-methylated pipecolic acid, particularly with control over the stereochemistry at the α-carbon, is a critical step in exploring its biological potential. A notable approach involves the diastereoselective synthesis of a substituted piperidine ring, which can then be converted to the desired α-methyl pipecolic acid derivative. One such strategy focuses on the synthesis of cis-4-hydroxy-2-methyl piperidine and its subsequent conversion to the corresponding pipecolic acid analog.[7]
Synthetic Pathway Overview
The synthetic route commences with the construction of a chiral bicyclic lactam intermediate, which allows for the stereocontrolled introduction of substituents on the piperidine ring. This is followed by a series of transformations to yield the final α-methylated pipecolic acid derivative.
Caption: Overview of the synthetic strategy for α-methylated pipecolic acid derivatives.
Experimental Protocol: Synthesis of a cis-4-Hydroxy-2-methyl Pipecolic Acid Derivative
The following protocol is adapted from a published diastereoselective synthesis.[7]
Step 1: Synthesis of the Chiral Zwitterionic Bicyclic Lactam
-
Preparation of the β-enaminoester: Start with an acyclic β-enaminoester derived from (R)-(−)-2-phenylglycinol.
-
Formation of the Sulfonium Salt: React the β-enaminoester with a suitable sulfide and an activating agent to form the corresponding sulfonium salt.
-
Intramolecular Corey-Chaykovsky Ring-Closing Reaction: Treat the sulfonium salt with a base to induce an intramolecular ring-closing reaction, yielding the chiral zwitterionic bicyclic lactam with high diastereoselectivity.
Step 2: Transformation to the cis-4-Hydroxy-2-methyl Piperidine Intermediate
-
Reduction of the Lactam: Reduce the lactam functionality of the bicyclic intermediate using a suitable reducing agent (e.g., LiAlH₄).
-
Protective Group Manipulations: Introduce and remove protecting groups as necessary to facilitate subsequent reactions and ensure the desired stereochemical outcome.
-
Ring Opening and Functional Group Interconversion: Perform a series of reactions to open the bicyclic system and modify the functional groups to arrive at the cis-4-hydroxy-2-methyl piperidine intermediate.
Step 3: Carbonylation to the α-Methyl Pipecolic Acid Derivative
-
Silyl Protection: Protect the hydroxyl group of the piperidine intermediate with a silyl protecting group (e.g., TBDMS).
-
Diastereoselective Deprotonation and Carbonylation: Perform a diastereoselective deprotonation of the endocyclic carbon adjacent to the nitrogen, followed by quenching with an electrophilic carbonyl source (e.g., carbon dioxide) to introduce the carboxylic acid moiety.
-
Deprotection: Remove the protecting groups to yield the final α-methylated pipecolic acid derivative.
Prospective Biological Activity of α-Methylated Pipecolic Acid
While direct experimental data on the biological activity of α-methylated pipecolic acid is currently limited, we can extrapolate its potential effects based on the known activities of its parent compound and the general consequences of α-methylation.
Potential as a Neuromodulator: Targeting the GABAergic System
Pipecolic acid has been shown to interact with the GABAergic system, although the exact nature of this interaction is complex and somewhat debated. Some studies suggest it can enhance GABA responses and antagonize barbiturate-enhanced GABA binding.[4][5]
Hypothesized Effects of α-Methylation:
-
Enhanced Receptor Affinity and Selectivity: The conformational rigidity conferred by the α-methyl group could lead to a more specific and potent interaction with a particular GABA receptor subtype.
-
Altered Modulatory Activity: The presence of the methyl group could alter the allosteric modulation of the GABA receptor complex, potentially leading to either enhanced agonistic or antagonistic properties.
Table 1: Comparison of Known Pipecolic Acid Activity and Hypothesized α-Methylated Pipecolic Acid Activity on the GABAergic System
| Feature | Pipecolic Acid | Hypothesized α-Methylated Pipecolic Acid |
| GABA Response | Enhances GABA response in some neuronal populations[4] | Potentially enhanced or more selective potentiation of GABA response |
| GABA Binding | Antagonizes barbiturate-enhanced GABA binding[5] | May exhibit more potent and selective antagonism or agonism |
| Receptor Subtype Selectivity | Not well-defined | Potentially increased selectivity for specific GABA receptor subtypes |
Potential Role in Plant Immunity
Pipecolic acid is a crucial signaling molecule in the induction of systemic acquired resistance (SAR) in plants.[1][2][3] It accumulates upon pathogen infection and is transported systemically to prime distal tissues for enhanced defense.
Hypothesized Effects of α-Methylation:
-
Increased Stability and Systemic Signaling: The enhanced metabolic stability of α-methylated pipecolic acid could lead to a more sustained signal and a more robust induction of SAR.
-
Altered Receptor Binding and Signal Transduction: The modified structure might interact differently with the putative pipecolic acid receptor(s) in plants, potentially leading to a stronger or more prolonged downstream signaling cascade.
Caption: Hypothesized role of α-methylated pipecolic acid in enhancing plant systemic acquired resistance.
Experimental Protocols for Biological Evaluation
The following protocols are adapted from established methods for assaying the biological activity of cyclic amino acid derivatives and can be applied to the study of α-methylated pipecolic acid.
Neuromodulatory Activity: GABA Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of α-methylated pipecolic acid for GABA receptors in brain membrane preparations.
Materials:
-
Rat brain tissue
-
Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
[³H]-GABA (radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
Test compounds (α-methylated pipecolic acid stereoisomers)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.
-
Binding Assay: In a final volume of 1 ml, incubate the membrane preparation with [³H]-GABA and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 4°C for 20 minutes.
-
Termination: Terminate the incubation by rapid filtration through glass fiber filters.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
Plant Immunity: Systemic Acquired Resistance (SAR) Assay
This protocol outlines an assay to evaluate the ability of α-methylated pipecolic acid to induce SAR in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana plants (wild-type and relevant mutant lines, e.g., sid2, fmo1)
-
Pseudomonas syringae pv. maculicola (virulent strain)
-
Magnesium chloride (10 mM)
-
Test compound (α-methylated pipecolic acid)
-
Syringes for infiltration
Procedure:
-
Primary Inoculation/Treatment: Infiltrate three lower leaves of 4-5 week old Arabidopsis plants with either 10 mM MgCl₂ (mock), a suspension of virulent P. syringae (positive control), or a solution of the test compound.
-
Incubation: Grow the plants for 2-3 days under standard conditions to allow for the establishment of SAR.
-
Secondary Challenge: Infiltrate three upper, systemic leaves with a suspension of virulent P. syringae.
-
Bacterial Growth Quantification: After 3 days, harvest leaf discs from the challenged leaves, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate growth media.
-
Data Analysis: Count the bacterial colonies after 2-3 days of incubation and calculate the number of colony-forming units (CFU) per unit leaf area. A significant reduction in bacterial growth in plants pre-treated with the test compound compared to the mock-treated plants indicates the induction of SAR.
Conclusion and Future Directions
α-Methylated pipecolic acid represents a promising, yet underexplored, derivative with the potential for enhanced biological activity and improved pharmacokinetic properties compared to its parent compound. The stereoselective synthesis of this molecule is achievable, paving the way for a thorough investigation of its biological effects. Based on the known pharmacology of pipecolic acid and the established principles of α-methylation, it is hypothesized that this derivative could serve as a more potent and stable modulator of the GABAergic system and a more effective inducer of plant immunity. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate these hypotheses. Future research should focus on the synthesis of all stereoisomers of α-methylated pipecolic acid, a comprehensive evaluation of their in vitro and in vivo activities, and the identification of their specific molecular targets. Such studies will be instrumental in unlocking the full potential of this enigmatic molecule for applications in drug discovery and agricultural biotechnology.
References
- Bernsdorff, F., Döring, A. C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016).
- Feigenbaum, P., & Chang, Y. F. (1986). Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes. Brain Research, 372(1), 176–179.
- Hartmann, M., & Zeier, J. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(21), E4947–E4956.
- Kachroo, A., & Kachroo, P. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. Science Signaling, 11(532)
- Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123–5141.
- Wang, C., Liu, R., Lim, G. H., de Lorenzo, L., Yu, K., Zhang, K., ... & Kachroo, P. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. Science signaling, 11(532)
- Zeier, J. (2021). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA)-General Subjects, 1865(7), 129901.
- Shan, J., & He, S. Y. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(11), 2886–2901.
- Turk, J., Panse, G. T., & Marshall, G. R. (1975). . alpha.-Methyl amino acids. Resolution and amino protection. The Journal of Organic Chemistry, 40(7), 953–955.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.
- Singh, Y., & Sharma, P. (2019). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules (Basel, Switzerland), 24(23), 4349.
- Long, Y. Q., Li, J., Liu, K., & Lee, W. H. (2008). Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. Journal of medicinal chemistry, 51(20), 6432–6442.
- Karle, I. L., & Balaram, P. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International journal of molecular sciences, 21(7), 2329.
- Brückner, H., & Graf, H. (1983). N-methylated alpha-amino acids and peptides: synthesis and biological activity. Fresenius' Zeitschrift für analytische Chemie, 314(3), 304–305.
- Brückner, H., & Mais, A. (1985). N-methylated alpha-amino acids and peptides. II. Synthesis of N-methyl-(S)- and -(R)-amino acids.
- de la Cruz, R., Maestro, A., & Mancheño, M. J. (2022).
- Gautier, A., & Gillaizeau, I. (2017). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic letters, 19(21), 5828–5831.
- Wang, Y., Zhang, Z., & Wang, J. (2020). Blue-Light-Induced Stereoselective Synthesis of α-Alkylated Amino Acid Derivatives. Angewandte Chemie (International ed. in English), 59(43), 19047–19051.
- Takahama, K., & Kishi, T. (1986). Pipecolic acid enhancement of GABA response in single neurons of rat brain. Neuropharmacology, 25(3), 339–342.
- Feigenbaum, P., & Chang, Y. F. (1986). Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes. Brain research, 372(1), 176–179.
- Martín-del-Río, R., & DeFeudis, F. V. (1989). Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex. Neurochemical research, 14(5), 405–408.
- Giacobini, E., Nomura, Y., & Schmidt-Glenewinkel, T. (1980). Pipecolic acid: a new type of alpha-amino acid possessing bicuculline-sensitive action in the mammalian brain. Brain research bulletin, 5(Suppl 2), 531–534.
- Ding, P., Rekhter, D., Ding, Y., Feussner, K., Busta, L., Haroth, S., ... & Feussner, I. (2016). Characterization of a pipecolic acid biosynthesis pathway required for systemic acquired resistance. The Plant cell, 28(11), 2886-2901.
- Zeier, J. (2021). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA)-General Subjects, 1865(7), 129901.
- Vogel-Adghough, D., Stahl, E., Návarová, H., & Zeier, J. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant signaling & behavior, 8(9), e25552.
- Hartmann, M., & Zeier, J. (2019). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 116(52), 26348-26349.
- Holmes, E. C., Chen, Y. C., & Thompson, P. E. (2020). Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies. Organic & biomolecular chemistry, 18(31), 6061–6069.
- Qian, Z., Dougherty, P. G., & Schepartz, A. (2016). Understanding Cell Penetration of Cyclic Peptides. Chemical science, 7(8), 4816–4826.
- Tavassoli, A. (2017). Cyclic peptides as protein-protein interaction inhibitors. Current opinion in chemical biology, 38, 38–44.
-
NIST. (n.d.). Pipecolic acid, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000237 DL-Pipecolic Acid. Retrieved from [Link]
Sources
- 1. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipecolic acid confers systemic immunity by regulating free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pipecolic acid enhancement of GABA response in single neurons of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of (S)-2-Methylpiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-methylpiperidine-2-carboxylic acid, a chiral α-methylated cyclic amino acid, represents a significant building block in modern medicinal chemistry. Its rigidified conformation and resistance to enzymatic degradation have made it a valuable scaffold for the development of novel therapeutics. This in-depth guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthetic methodologies, and detailed technical protocols for its preparation. We will explore the foundational principles of α-methylation of amino acids and the development of stereoselective synthetic routes to chiral piperidines, culminating in the state-of-the-art methods for accessing the enantiomerically pure this compound.
Introduction: The Significance of α-Methylation and the Piperidine Scaffold
The introduction of a methyl group at the α-carbon of an amino acid profoundly influences its chemical and biological properties. This seemingly minor modification imparts significant conformational constraint, restricting the rotation around the N-Cα and Cα-C bonds. This rigidity can lock a peptide or small molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the quaternary α-carbon sterically hinders the approach of proteases, thereby increasing the metabolic stability and in vivo half-life of peptide-based drugs.
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a three-dimensional scaffold that can be readily functionalized to interact with biological targets. When combined, the α-methylated amino acid concept and the piperidine framework give rise to a powerful class of building blocks, with this compound being a prime example. Its defined stereochemistry and conformational rigidity make it an attractive component for the design of potent and selective enzyme inhibitors, receptor agonists, and antagonists.
Historical Context: A Convergence of Synthetic Challenges
The discovery and development of this compound did not occur in a single "eureka" moment but rather as a culmination of decades of advances in two distinct areas of organic synthesis: the α-alkylation of amino acids and the stereoselective synthesis of substituted piperidines.
The Dawn of α-Alkylated Amino Acids
The concept of modifying the α-position of amino acids dates back to the early 20th century. However, the development of practical and stereocontrolled methods for the synthesis of α-alkylated amino acids, particularly those with a quaternary α-carbon, posed a significant challenge. Early methods often resulted in racemic mixtures and required harsh reaction conditions. A major breakthrough came with the development of chiral auxiliaries and asymmetric catalysis, which allowed for the enantioselective synthesis of these valuable building blocks. These methods laid the essential groundwork for the eventual synthesis of chiral α-methylated cyclic amino acids like the topic compound.
Taming the Piperidine Ring: The Rise of Stereoselective Synthesis
The synthesis of substituted piperidines with precise stereochemical control has been a long-standing goal in organic chemistry, driven by the prevalence of this motif in bioactive alkaloids. A variety of strategies have been developed, including:
-
Hydrogenation of substituted pyridines: While a straightforward approach, achieving high stereoselectivity can be challenging.
-
Cyclization of acyclic precursors: This approach offers greater control over stereochemistry through the use of chiral building blocks or asymmetric cyclization reactions.
-
Modification of existing piperidine rings: This can involve stereoselective functionalization of a pre-formed piperidine scaffold.
The development of powerful synthetic tools, such as the aza-Diels-Alder reaction, catalytic asymmetric hydrogenation, and chiral auxiliary-based methods, has enabled the synthesis of a wide range of enantiomerically pure piperidine derivatives.
Key Synthetic Strategies for this compound and its Derivatives
The synthesis of this compound and its esters has been approached through various stereoselective methods. Below are detailed protocols for representative synthetic strategies, highlighting the evolution of the field.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
One of the earliest and most reliable approaches to chiral molecules is to start from readily available, enantiomerically pure natural products, a strategy known as "chiral pool" synthesis. For piperidine derivatives, amino acids such as L-lysine and its derivatives have served as valuable starting materials.
Conceptual Workflow for Chiral Pool Synthesis:
Figure 1: Conceptual workflow for chiral pool synthesis.
Experimental Protocol: Synthesis of a 4-Substituted Analog via Chiral Precursor
While a direct synthesis of the parent this compound from a simple chiral pool starting material is not prominently documented in early literature, the synthesis of its derivatives, such as (2R, 4R)-4-methyl-2-piperidine carboxylic acid, illustrates the principle. These compounds are crucial intermediates in the synthesis of pharmaceuticals. A representative method involves the use of a chiral phenylglycinol derivative as a chiral auxiliary to guide the stereoselective formation of the piperidine ring[1].
Step-by-Step Methodology:
-
Preparation of the Chiral Precursor: A chiral phenylglycinol derivative is reacted with a suitable acyclic starting material to introduce the chiral auxiliary.
-
Diastereoselective Cyclization: An intramolecular cyclization reaction is performed, where the stereochemistry of the phenylglycinol auxiliary directs the formation of the desired stereoisomer of the piperidine ring.
-
Introduction of the Methyl Group: While not explicitly for the 2-position in all published examples, this step would involve the stereoselective methylation at the α-position of the carboxylic acid functionality.
-
Removal of the Chiral Auxiliary and Deprotection: The chiral auxiliary is cleaved, and any protecting groups are removed to yield the final product.
Asymmetric Synthesis: Building Chirality from Achiral Precursors
More modern and versatile approaches involve the use of asymmetric catalysis or chiral reagents to induce chirality in an achiral starting material. This strategy offers greater flexibility in the design of synthetic routes and allows for the preparation of a wider range of derivatives.
Conceptual Workflow for Asymmetric Synthesis:
Figure 2: Conceptual workflow for asymmetric synthesis.
Experimental Protocol: Asymmetric Hydrogenation Approach
A powerful method for the enantioselective synthesis of chiral piperidines is the asymmetric hydrogenation of a corresponding pyridine or tetrahydropyridine precursor using a chiral catalyst.
Step-by-Step Methodology:
-
Synthesis of the Prochiral Substrate: A 2-methyl-2-carboxypyridine or a related tetrahydropyridine derivative is synthesized from simple starting materials.
-
Asymmetric Hydrogenation: The prochiral substrate is subjected to hydrogenation in the presence of a chiral transition metal catalyst (e.g., a rhodium or iridium complex with a chiral ligand). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
-
Isolation and Purification: The resulting this compound is isolated and purified, often through crystallization or chromatography.
Table 1: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Representative References |
| Chiral Pool Synthesis | High enantiopurity, well-established starting materials. | Limited to the availability of suitable chiral precursors, may require longer synthetic routes. | [1] |
| Asymmetric Synthesis | High versatility, can be adapted to a wide range of derivatives, often shorter synthetic routes. | Requires specialized and often expensive chiral catalysts or reagents, optimization of reaction conditions can be challenging. |
Modern Applications in Drug Discovery
The unique structural features of this compound have led to its incorporation into a variety of drug candidates and approved pharmaceuticals. Its ability to induce a specific conformation and enhance metabolic stability makes it a valuable tool for medicinal chemists.
Examples of Therapeutic Areas:
-
Antivirals: The rigid scaffold can mimic the transition state of viral proteases.
-
Neurotherapeutics: The piperidine moiety is a common feature in centrally acting drugs, and the α-methylation can fine-tune receptor selectivity and pharmacokinetic properties.
-
Metabolic Diseases: Used in the design of enzyme inhibitors for the treatment of diseases such as diabetes.
Conclusion and Future Perspectives
The journey of this compound from a synthetic curiosity to a key building block in drug discovery highlights the power of fundamental research in organic chemistry. While a single definitive "discovery" event is not readily identifiable, its history is interwoven with the broader development of stereoselective synthesis. The continuous evolution of synthetic methodologies, from chiral pool approaches to sophisticated asymmetric catalysis, has made this and other α-methylated amino acids readily accessible, empowering the design of the next generation of therapeutics. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel applications of this versatile scaffold in areas such as chemical biology and materials science.
References
- Agami, C., Bisaro, F., Commesse, S., Guesn, S., Kadouri-Puchot, C., & Morgentin, R. (2001). A method for synthesizing (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester by using chiral phenylglycinol derivative as a reaction substrate. European Journal of Organic Chemistry.
- Westerhoff, O., Lützen, A., Maison, W., Kosten, M., & Martens, J. (2001). Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, 508-513.
- Kadouri-Puchot, C., & Comesse, S. (2005).
- Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. (n.d.).
- Method for preparing (2R,4R)-4-methyl-2-pipecolic acid. (n.d.).
- Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144.
- Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid from oxazolo-pyrrolidines and -piperidines. (n.d.). Organic & Biomolecular Chemistry.
- Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. (2022). Journal of Molecular Structure, 1268, 133719.
- Stereoselective Syntheses of L-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate. (n.d.).
- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.).
-
Pipecolic acid. (n.d.). In Wikipedia. Retrieved from [Link]
- The synthesis of cyclic amino acids. (n.d.).
- Durel, V., Le Roch, M., Renault, J., & Lalli, C. (n.d.). Piperidine-lactones synthesis from (S)- and (R)-homoallylic α-methylbenzylamine.
- Synthesis of Ethyl 2-piperidinothiazole-4-carboxyl
- Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. (2023). Organic Letters.
- PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024). Technical Disclosure Commons.
- On the Evolutionary History of the Twenty Encoded Amino Acids. (n.d.). Chembiochem.
- Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (n.d.).
Sources
Spectroscopic Characterization of (S)-2-methylpiperidine-2-carboxylic acid: A Technical Guide
Introduction
(S)-2-methylpiperidine-2-carboxylic acid, a chiral cyclic amino acid, is a valuable building block in medicinal chemistry and drug development. Its rigid piperidine scaffold and the presence of a chiral quaternary center make it an attractive moiety for the synthesis of novel therapeutics. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in synthetic chemistry and for quality control in pharmaceutical manufacturing.
Molecular Structure and Key Features
The structure of this compound incorporates several key features that will manifest in its spectroscopic signatures. The piperidine ring can exist in different chair conformations, and the presence of a carboxylic acid and a methyl group at the C2 position creates a stereocenter.
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the methyl group, the piperidine ring protons, and the amine and carboxylic acid protons. The chemical shifts and coupling patterns will be influenced by the ring conformation and the electronic environment.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | 10.0 - 13.0 | broad singlet | Chemical shift is highly dependent on solvent and concentration. |
| -NH | 8.0 - 9.5 (in acidic solution) | broad singlet | Exchangeable with D₂O. Position varies with solvent and pH. |
| Piperidine CH₂ (C3, C4, C5) | 1.5 - 2.2 | multiplet | Significant overlap of signals is expected. |
| Piperidine CH₂ (C6) | 2.8 - 3.5 | multiplet | Protons adjacent to the nitrogen are shifted downfield. |
| -CH₃ | 1.2 - 1.6 | singlet | A singlet due to the absence of adjacent protons. |
Expert Insights:
-
The broadness of the -COOH and -NH signals is a result of proton exchange and quadrupole broadening (for N-H). In a deuterated solvent like D₂O, these peaks will disappear, which is a key diagnostic test.
-
The diastereotopic nature of the methylene protons on the piperidine ring will likely result in complex splitting patterns (multiplets).
-
The use of two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning the proton and carbon signals of the piperidine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -COOH | 170 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C2 (quaternary) | 60 - 70 | The carbon bearing the methyl and carboxyl groups. |
| C6 | 45 - 55 | The carbon adjacent to the nitrogen atom. |
| C3, C4, C5 | 20 - 40 | The remaining piperidine ring carbons. |
| -CH₃ | 18 - 25 | The methyl group carbon. |
Expert Insights:
-
The presence of a quaternary carbon (C2) signal in the 60-70 ppm range is a key indicator of the 2,2-disubstituted piperidine structure.
-
The chemical shifts of the piperidine ring carbons are sensitive to the conformation of the ring. Computational studies can aid in correlating observed chemical shifts with specific chair conformations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1][2] |
| N-H stretch (Amine) | 3200 - 3500 | Medium, broad | May be obscured by the broad O-H stretch. |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to strong | From the methyl and piperidine ring C-H bonds. |
| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong | The exact position depends on hydrogen bonding.[1][2] |
| C-N stretch | 1000 - 1250 | Medium | |
| O-H bend | 1350 - 1450 | Medium |
Expert Insights:
-
The most diagnostic feature in the IR spectrum will be the extremely broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.[1][2] This, in conjunction with the strong carbonyl (C=O) absorption, is a strong indicator of a carboxylic acid functionality.
-
The molecule's existence as a zwitterion in the solid state would lead to the appearance of carboxylate (COO⁻) stretches (around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹) and ammonium (NH₂⁺) stretches (around 2800-3100 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 144.1019 | The protonated molecular ion.[3] |
| [M+Na]⁺ | 166.0838 | The sodium adduct.[3] |
| [M-H]⁻ | 142.0873 | The deprotonated molecular ion.[3] |
Expert Insights:
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion, providing a high degree of confidence in the molecular formula (C₇H₁₃NO₂).
-
The fragmentation pattern in MS/MS experiments would likely involve the loss of the carboxylic acid group (CO₂H, 45 Da) or the loss of CO₂ (44 Da) from the deprotonated molecule. The piperidine ring can also undergo characteristic ring-opening fragmentation.
Diagram 2: Spectroscopic Analysis Workflow
Caption: Workflow for structural elucidation using spectroscopic methods.
Experimental Protocols
The following are generalized, self-validating protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR (if necessary): If signal assignment is ambiguous, perform COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).
-
HRMS: For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) and calibrate it with a known standard immediately before the analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By understanding the predicted NMR, IR, and MS data, researchers and drug development professionals can confidently identify and characterize this important chiral building block. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data. The principles and interpretations outlined herein serve as a valuable resource for the broader field of small molecule analysis and characterization.
References
- This guide has been compiled by synthesizing information from various chemical databases and spectroscopic principles.
-
PubChem. 2-methylpiperidine-2-carboxylic acid hydrochloride. Available at: [Link]
- General principles of NMR spectroscopy.
- General principles of IR spectroscopy.
- General principles of Mass Spectrometry.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
-
University of Calgary. Infrared Spectroscopy. Available at: [Link]
Sources
An In-depth Technical Guide to Potential Therapeutic Targets for (S)-2-methylpiperidine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (S)-2-methylpiperidine-2-carboxylic acid scaffold, a derivative of the naturally occurring amino acid pipecolic acid, represents a compelling starting point for novel therapeutic development.[1] Its constrained cyclic structure is a privileged motif in medicinal chemistry, offering the potential for high-affinity and selective interactions with a range of biological targets.[2][3] This guide synthesizes the current understanding of structurally related compounds to illuminate the most promising therapeutic avenues for this specific class of molecules. We will delve into the mechanistic basis for targeting key proteins in the central nervous system (CNS) and beyond, providing a framework for target validation and the subsequent design of robust screening campaigns. Detailed, field-tested protocols for essential validation experiments are provided to empower researchers in their quest for novel therapeutics.
Introduction: The Piperidine-2-Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery
The piperidine ring is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals, prized for its favorable physicochemical properties that often translate to improved bioavailability and metabolic stability.[2] When functionalized with a carboxylic acid at the 2-position, as in pipecolic acid, the scaffold gains a crucial anchor for molecular recognition, capable of forming key hydrogen bonds and ionic interactions within protein binding pockets.[3]
The introduction of a methyl group at the 2-position, as in the titular this compound, provides an additional layer of structural definition. This substitution can serve multiple purposes in rational drug design:
-
Stereochemical Control: The defined (S) configuration at C2 creates a rigid three-dimensional structure, which is critical for achieving selectivity for a specific biological target.[3]
-
Conformational Rigidity: The piperidine ring itself imparts a degree of conformational constraint, reducing the entropic penalty of binding and potentially increasing potency.[3]
-
Vector for Further Derivatization: The core scaffold can be readily modified at the carboxylic acid, the ring nitrogen, or other positions on the ring to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[3]
Given these inherent advantages, we will now explore the most promising therapeutic targets for derivatives of this scaffold, drawing logical inferences from the known pharmacology of related piperidine-containing molecules.
Primary Therapeutic Arenas and Key Molecular Targets
Based on extensive analysis of the piperidine scaffold in existing and investigational drugs, two primary therapeutic areas emerge as high-potential fields of play for this compound derivatives: Neurological and Psychiatric Disorders and Infectious Diseases .
Central Nervous System: Modulating Neurotransmission
The piperidine moiety is a cornerstone of many CNS-active drugs. Its derivatives have been shown to potently and selectively modulate the activity of key ion channels and receptors that govern neuronal excitability.
The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation is a key pathological event in a host of neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. It is also heavily implicated in the transmission of pain signals.[4][5]
Piperidine derivatives have been successfully developed as NMDA receptor antagonists.[4][6][7][8] Specifically, compounds that are selective for the NR2B subunit of the NMDA receptor are of high interest, as they may offer a more favorable side-effect profile compared to non-selective antagonists.[4][5] The carboxylic acid moiety of the this compound scaffold can mimic the glutamate binding site, while the rest of the molecule can be elaborated to confer selectivity for the NR2B subunit.
-
Therapeutic Hypothesis: Derivatives of this compound can be designed as selective NR2B antagonists for the treatment of chronic pain, Parkinson's disease, and other neurological disorders characterized by excessive NMDA receptor activity.[5][7]
Caption: Antagonism of the NMDA receptor by a derivative.
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain.[9][10] Drugs that enhance the function of GABA-A receptors, such as benzodiazepines, are widely used to treat anxiety, sleep disorders, and epilepsy.[9] However, these drugs can have significant side effects, including sedation, dependence, and amnesia.[9]
Piperine, a natural product containing a piperidine moiety, and its derivatives have been shown to be potent modulators of GABA-A receptors.[9][10][11][12][13] These compounds enhance the chloride currents through the GABA-A receptor, leading to anxiolytic and anticonvulsant effects.[13] The piperidine ring is a key structural element for this activity.[9][10]
-
Therapeutic Hypothesis: this compound derivatives can be developed as novel positive allosteric modulators of the GABA-A receptor, potentially offering a safer alternative to existing anxiolytics and anticonvulsants.
Infectious Diseases: Targeting Bacterial Virulence
Beyond the CNS, the pipecolic acid scaffold has emerged as a promising starting point for the development of novel anti-infective agents.
Legionella pneumophila, the causative agent of Legionnaires' disease, relies on a variety of virulence factors to establish infection within host macrophages. One such factor is the Macrophage Infectivity Potentiator (MIP) protein, a member of the FK506-binding protein (FKBP) family.[14] The MIP protein is crucial for the intracellular survival and dissemination of the bacteria.[14]
Computational analysis and biological testing have identified pipecolic acid derivatives as a promising scaffold for the development of small-molecule inhibitors of the MIP protein.[14][15]
-
Therapeutic Hypothesis: Derivatives of this compound can be designed to inhibit the MIP protein of Legionella pneumophila, thereby reducing its virulence and providing a novel therapeutic strategy for Legionnaires' disease.
Experimental Validation and Screening Protocols
The successful development of drugs targeting these pathways requires a robust and systematic approach to target validation and compound screening. The following protocols provide a framework for these critical early-stage drug discovery activities.
Protocol: Electrophysiological Validation of NMDA Receptor Antagonism
Objective: To determine the inhibitory activity of this compound derivatives on NMDA receptor-mediated currents in a cellular model.
Methodology: Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion.
-
cRNA Injection: Inject oocytes with cRNAs encoding the human NR1 and NR2B subunits of the NMDA receptor. Incubate for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl to clamp the membrane potential at -70 mV.
-
Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit an inward current.
-
Co-apply varying concentrations of the test compound with the NMDA/glycine solution to determine the concentration-dependent inhibition of the NMDA-induced current.
-
-
Data Analysis: Plot the percentage inhibition of the NMDA current against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for Two-Microelectrode Voltage-Clamp Assay.
Protocol: High-Throughput Screening for GABA-A Receptor Modulators
Objective: To identify hit compounds from a library of this compound derivatives that positively modulate GABA-A receptor activity.
Methodology: Fluorescent Imaging Plate Reader (FLIPR) Assay
-
Cell Line: Utilize a stable cell line expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) and a chloride-sensitive fluorescent dye (e.g., a halide-sensitive YFP).
-
Assay Plate Preparation: Seed the cells into 384-well microplates and allow them to adhere overnight.
-
Compound Addition: Add the test compounds from the library to the assay plates.
-
GABA Application and Signal Detection:
-
Use the FLIPR instrument to add a sub-maximal concentration of GABA (e.g., EC20) to all wells simultaneously.
-
The instrument will concurrently monitor the change in fluorescence, which corresponds to the influx of chloride ions through the activated GABA-A receptors.
-
-
Data Analysis: Identify "hits" as compounds that significantly increase the GABA-induced fluorescence signal compared to control wells.
Protocol: Biochemical Assay for MIP Protein Inhibition
Objective: To quantify the inhibitory potency of this compound derivatives against the peptidyl-prolyl isomerase (PPIase) activity of the MIP protein.
Methodology: Chymotrypsin-Coupled PPIase Assay
-
Principle: This assay measures the cis-trans isomerization of a chromogenic peptide substrate. The cis form of the peptide is resistant to cleavage by chymotrypsin, while the trans form is readily cleaved. The rate of isomerization is catalyzed by the MIP protein.
-
Assay Components:
-
Recombinant MIP protein
-
Peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Chymotrypsin
-
-
Procedure:
-
In a 96-well plate, combine the MIP protein and varying concentrations of the test compound.
-
Initiate the reaction by adding the peptide substrate.
-
Add chymotrypsin to the reaction mixture.
-
Monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitroaniline upon cleavage of the trans-peptide.
-
-
Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Data Presentation and Interpretation
The data generated from these assays should be meticulously organized and analyzed to guide the progression of the drug discovery program.
Table 1: Summary of In Vitro Potency Data
| Compound ID | Target | Assay | Endpoint | Potency (IC50/EC50) |
| Lead-001 | NMDA-NR2B | TEVC | IC50 | 74 nM[6] |
| Lead-002 | GABA-A (α1β2γ2) | FLIPR | EC50 | 13.8 µM[9] |
| Lead-003 | MIP Protein | PPIase | IC50 | To be determined |
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realms of neuroscience and infectious diseases. The structural rigidity and stereochemical definition of this core make it an ideal starting point for the design of potent and selective modulators of challenging targets such as the NMDA and GABA-A receptors, as well as bacterial virulence factors like the MIP protein.
The experimental protocols detailed in this guide provide a clear and actionable roadmap for researchers to validate these targets and to initiate screening campaigns for the identification of lead compounds. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating lead compounds in relevant animal models of disease to establish proof-of-concept.
-
Safety and Toxicology Profiling: Ensuring that lead candidates have an acceptable safety margin before advancing to clinical development.
By pursuing a scientifically rigorous and data-driven approach, the potential of this compound derivatives to address unmet medical needs can be fully realized.
References
-
Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry. [Link]
-
Two Non-Racemic Preparations of a Piperidine-Based NMDA Antagonist With Analgesic Activity. PubMed. [Link]
-
Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. PubMed. [Link]
-
Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. PMC. [Link]
- Piperidine derivatives as nmda receptor antagonists.
- Piperidine derivative having nmda receptor antagonistic activity.
-
Efficient Modulation of γ-Aminobutyric Acid Type A (GABAA) Receptors by Piperine Derivatives. ResearchGate. [Link]
-
GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PMC. [Link]
-
GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed. [Link]
-
l‐Pipecolic acid and its (poly)hydroxylated derivatives. ResearchGate. [Link]
-
Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure. [Link]
-
Pipped at the Post: Pipecolic Acid Derivative Identified as SAR Regulator. PubMed. [Link]
- Piperidine derivatives as nmda receptor antagonists.
-
Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase. PubMed. [Link]
-
Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. ResearchGate. [Link]
-
Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products. [Link]
-
(S)-Methyl piperidine-2-carboxylate. PubChem. [Link]
-
Pipecolic acid derivatives as small-molecule inhibitors of the Legionella MIP protein. Semantic Scholar. [Link]
Sources
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. researchgate.net [researchgate.net]
- 3. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 4. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 5. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 6. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HRP20040178A2 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pipecolic acid derivatives as small-molecule inhibitors of the Legionella MIP protein. | Semantic Scholar [semanticscholar.org]
Navigating the Solubility Landscape of (S)-2-Methylpiperidine-2-Carboxylic Acid: A Technical Guide for Drug Development Professionals
Abstract
(S)-2-methylpiperidine-2-carboxylic acid, a chiral cyclic amino acid, represents a valuable building block in medicinal chemistry. Its utility in the synthesis of novel therapeutics is intrinsically linked to its physicochemical properties, paramount among which is its solubility in organic solvents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this guide focuses on equipping the user with the theoretical knowledge and practical experimental protocols necessary to independently assess its solubility profile. We will delve into the molecular characteristics governing solubility, present a detailed methodology for its empirical determination, and discuss the critical distinction between thermodynamic and kinetic solubility.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development. It influences a myriad of critical parameters, including:
-
Reaction Kinetics and Purity: In chemical synthesis, the solubility of reactants in a chosen solvent system dictates reaction rates and can significantly impact the purity of the final product by influencing side reactions and crystallization processes.
-
Formulation Development: The ability to formulate a drug into a stable and bioavailable dosage form is heavily dependent on its solubility. Poor solubility can lead to difficulties in creating oral, injectable, or topical formulations.
-
Bioavailability: For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation. For orally administered drugs, this often requires dissolution in the gastrointestinal fluids.
-
In Vitro Assay Performance: In early-stage drug discovery, low solubility can lead to unreliable and misleading results in biological assays.[1]
This compound, with its rigid cyclic structure, carboxylic acid moiety, and a secondary amine, presents a unique solubility profile that warrants careful investigation. This guide will provide the necessary tools to navigate this landscape effectively.
Theoretical Framework: Predicting the Solubility Behavior of this compound
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of this compound suggests a complex interplay of these forces.
Due to its zwitterionic nature, it is anticipated to be soluble in water and less so in nonpolar organic solvents.[2] The presence of both a hydrogen bond donor (the carboxylic acid proton and the N-H of the piperidine ring) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atom) allows for strong interactions with polar protic solvents like alcohols. The methyl group at the 2-position introduces a degree of lipophilicity, which might slightly enhance its solubility in less polar environments compared to its unsubstituted counterpart, (S)-piperidine-2-carboxylic acid.
The expected trend in solubility in a range of organic solvents is as follows:
-
High Solubility: In polar protic solvents such as methanol and ethanol, due to the potential for extensive hydrogen bonding.
-
Moderate to Low Solubility: In polar aprotic solvents like acetone and ethyl acetate, where hydrogen bonding is less pronounced.
-
Very Low to Insoluble: In nonpolar solvents such as toluene and hexane, where the polar functional groups of the molecule cannot effectively interact with the nonpolar solvent molecules.
The following diagram illustrates the key molecular features of this compound that influence its solubility.
Caption: Key functional groups of this compound and their influence on solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[3] This technique involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the resulting saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringes and syringe filters (chemically compatible with the solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical technique for quantification.
Step-by-Step Protocol
-
Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.
-
Addition of Excess Solid: To a series of glass vials, add a pre-weighed amount of the chosen solvent. Then, add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[3]
-
Equilibration: Tightly cap the vials and place them in a constant temperature environment (e.g., 25 °C) on an orbital shaker. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method or another appropriate technique to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
The following diagram outlines the workflow for the shake-flask solubility determination.
Caption: A stepwise workflow for determining the thermodynamic solubility using the shake-flask method.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents.
| Organic Solvent | Dielectric Constant (approx.) | Solvent Type | Measured Solubility (mg/mL at 25°C) |
| Hexane | 1.9 | Nonpolar | To be determined |
| Toluene | 2.4 | Nonpolar | To be determined |
| Dichloromethane | 9.1 | Polar Aprotic | To be determined |
| Ethyl Acetate | 6.0 | Polar Aprotic | To be determined |
| Acetone | 21 | Polar Aprotic | To be determined |
| Ethanol | 24.5 | Polar Protic | To be determined |
| Methanol | 32.7 | Polar Protic | To be determined |
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In the context of drug discovery, it is essential to differentiate between thermodynamic and kinetic solubility.[2][4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium.[4] The shake-flask method described above is designed to measure thermodynamic solubility.
-
Kinetic Solubility: This is often measured in high-throughput screening settings. It typically involves dissolving the compound in a solvent like DMSO and then adding this stock solution to an aqueous buffer.[5] The concentration at which precipitation is first observed is the kinetic solubility. Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[4][5]
For robust drug development, understanding the thermodynamic solubility is crucial as it represents a more fundamental and stable property of the compound.
Conclusion and Future Perspectives
References
- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-Methylpiperidine-2-carboxylic Acid: A Comprehensive Technical Guide to Commercial Availability, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-2-Methylpiperidine-2-carboxylic Acid in Medicinal Chemistry
This compound, a chiral non-proteinogenic α-amino acid, has emerged as a crucial building block in modern drug discovery. Its rigid piperidine scaffold, combined with the stereodefined quaternary center, offers a unique three-dimensional architecture that is increasingly sought after for the design of novel therapeutics. The piperidine motif is a privileged structure in medicinal chemistry, present in a multitude of approved drugs, where it often imparts favorable physicochemical properties such as improved solubility, metabolic stability, and the ability to cross the blood-brain barrier. The introduction of a methyl group at the 2-position further constrains the conformation of the piperidine ring, providing a valuable tool for fine-tuning ligand-receptor interactions and enhancing binding affinity and selectivity. This guide provides an in-depth analysis of the commercial landscape for this valuable synthon, details established and potential synthetic routes, outlines critical analytical methodologies for quality control, and explores its applications in contemporary drug development.
Part 1: Commercial Availability and Supplier Landscape
The accessibility of this compound is a critical consideration for research and development timelines. A number of chemical suppliers offer this compound, often as the free acid or as a hydrochloride salt, with varying purities and in a range of quantities. Below is a comparative analysis of prominent suppliers.
Table 1: Commercial Suppliers of this compound and its Derivatives
| Supplier | Product Name | CAS Number | Purity | Available Forms | Notes |
| Synquest Labs | This compound | 89115-95-7 | 98% | Free Acid | Specializes in fluorine chemistry and specialty building blocks. |
| Chemsrc | This compound | 89115-95-7 | Not specified | Free Acid | A marketplace platform connecting buyers with various suppliers.[1] |
| Various (via ChemicalBook) | 2-methylpiperidine-2-carboxylic acid hydrochloride | 1094072-12-4 | ≥97% | HCl Salt | A comprehensive chemical database listing multiple suppliers.[2] |
| Shanghai Amole Biotechnology Co., Ltd. (via Chemsrc) | 2-Methyl-2-piperidinecarboxylic acid HCl | 72518-41-3 (racemic) | 97.0% | HCl Salt | Important to verify the chirality of the product from this supplier.[3] |
| Custom Synthesis Specialists | This compound | 89115-95-7 | As per request | Free Acid, Salts, Derivatives | Companies like WuXi AppTec and Pharmaron offer custom synthesis services for specific needs. |
Supplier Selection Workflow:
Sources
The Cornerstone of Conformational Control: A Technical Guide to the Fundamental Chemistry of Cyclic α-Amino Acids
Abstract
Cyclic α-amino acids represent a pivotal class of building blocks in contemporary drug discovery and peptide science. By imposing rigid conformational constraints on the peptide backbone and side chains, these motifs offer unparalleled control over molecular architecture, leading to enhanced metabolic stability, receptor selectivity, and bioavailability. This in-depth technical guide provides a comprehensive exploration of the fundamental chemistry of cyclic α-amino acids, from their intrinsic structural and electronic properties to stereoselective synthetic strategies and their profound impact on medicinal chemistry. We will delve into the causality behind experimental choices in their synthesis and analysis, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating resource, grounding key mechanistic claims and protocols in authoritative scientific literature.
Introduction: The Rationale for Rigidity in Drug Design
The inherent flexibility of linear peptides often leads to poor pharmacological profiles, including susceptibility to proteolytic degradation and the adoption of multiple conformations, only one of which may be bioactive. The introduction of cyclic α-amino acids into peptide scaffolds mitigates these challenges by pre-organizing the molecule into a specific, bioactive conformation.[1][2] This conformational constraint can lead to a significant improvement in binding affinity and selectivity for the target receptor.[3] The general structure of an α-amino acid features an amino group and a carboxylic acid group attached to the same carbon atom (the α-carbon).[4][5] Cyclic α-amino acids are a unique subset where the side chain is covalently bonded back to the amino acid backbone, forming a ring structure.[6] This guide will explore the fundamental chemical principles that make these constrained analogues powerful tools in modern drug development.[1]
Structural and Physicochemical Properties of Cyclic α-Amino Acids
The defining feature of cyclic α-amino acids is their reduced conformational freedom, which has a profound impact on their chemical and biological properties. This section will explore these characteristics, providing the foundational knowledge necessary for their effective application.
Conformational Constraints and Stereochemistry
The cyclic nature of these amino acids restricts the torsion angles (phi, psi, and chi) that dictate the three-dimensional structure of a peptide.[7][8] For instance, proline, the most well-known cyclic α-amino acid, has a five-membered ring that significantly limits the Ramachandran space available to the peptide backbone.[7][9] The pyrrolidine ring of proline can exist in two distinct puckered conformations, "endo" and "exo," which in turn influences the cis/trans isomerization of the preceding peptide bond.[7][10] This level of conformational control is a powerful tool for designing peptides with specific secondary structures, such as β-turns or helical motifs.[11][12]
The stereochemistry of the α-carbon and any additional stereocenters within the ring are critical for defining the overall shape of the molecule and its biological activity. The introduction of substituents on the ring can further fine-tune the conformational preferences and introduce new points of interaction with a biological target.[13]
Acid-Base Properties and pKa Values
Like all amino acids, cyclic α-amino acids are amphoteric molecules, possessing both an acidic carboxylic acid group and a basic amino group.[14][15] In solution, they exist predominantly as zwitterions.[16] The pKa values of these functional groups are influenced by the ring structure and any substituents present. The table below provides a comparison of the pKa values for proline and some of its analogues, illustrating the impact of ring size and substitution on acidity and basicity.
| Amino Acid | pKa1 (α-COOH) | pKa2 (α-NH3+) | pI | Reference |
| Proline | 1.99 | 10.60 | 6.30 | [17] |
| Azetidine-2-carboxylic acid | 1.84 | 10.76 | 6.30 | [18] |
| Pipecolic acid | 2.21 | 10.74 | 6.48 | [19] |
Table 1: Comparison of pKa and pI values for selected cyclic α-amino acids.
These values are crucial for understanding the ionization state of the amino acid at physiological pH and for optimizing conditions in synthetic and analytical procedures.
Stereoselective Synthesis of Cyclic α-Amino Acids: A Strategic Overview
The synthesis of enantiomerically pure cyclic α-amino acids is a significant challenge in organic chemistry. The methodologies employed must control the stereochemistry at the α-carbon and often at other positions within the ring. This section will detail key synthetic strategies, emphasizing the rationale behind the chosen approaches.
Asymmetric Synthesis via Chiral Auxiliaries
One of the most reliable methods for controlling stereochemistry is the use of chiral auxiliaries. This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.
A common strategy involves the alkylation of a chiral glycine enolate equivalent. For example, the use of chiral cyclic 1,2-diols as auxiliaries has proven effective in the synthesis of optically active α,α-disubstituted amino acids.[20][21]
Experimental Protocol: Asymmetric Synthesis of a Cyclic α-Amino Acid using a Chiral Auxiliary
-
Step 1: Auxiliary Attachment: React glycine methyl ester with a chiral auxiliary, such as (S,S)-cyclohexane-1,2-diol, under acidic conditions to form the corresponding chiral template.
-
Step 2: Enolate Formation: Treat the chiral template with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.
-
Step 3: Diastereoselective Alkylation: Add a suitable dihaloalkane (e.g., 1,4-dibromobutane for a proline ring) to the enolate solution. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.
-
Step 4: Cyclization: After the initial alkylation, an intramolecular cyclization occurs to form the cyclic structure.
-
Step 5: Auxiliary Cleavage: Hydrolyze the ester and cleave the chiral auxiliary under acidic conditions to yield the enantiomerically enriched cyclic α-amino acid.
-
Step 6: Purification: Purify the final product using techniques such as ion-exchange chromatography or crystallization.
The causality behind this protocol lies in the rigid, predictable conformation of the chiral auxiliary-substrate adduct, which creates a steric environment that favors electrophilic attack from one face of the enolate over the other.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer.[22] This is a highly desirable strategy in industrial settings.
A notable example is the asymmetric hydrogenation of prochiral enamides or dehydroamino acid derivatives using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands.[23]
Logical Relationship: Catalytic Asymmetric Hydrogenation
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating a cyclic α-amino acid.
To overcome slower coupling rates, specialized coupling reagents or extended reaction times may be necessary. The choice of protecting groups for the α-amino and α-carboxyl functions is also critical to ensure compatibility with the overall synthetic strategy. [24]
Analytical Characterization of Cyclic α-Amino Acids
The unambiguous characterization of cyclic α-amino acids and their derivatives is essential to confirm their structure, purity, and stereochemistry. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these molecules. [25][26]* ¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants (which can help determine dihedral angles), and through-space correlations (NOEs) that reveal conformational preferences. [27]* ¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbonyl and α-carbons are particularly informative. [28]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized amino acids and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). [29]Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural information.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties of cyclic α-amino acids have made them invaluable in the development of novel therapeutics. [1][6]
-
Peptidomimetics: By constraining the peptide backbone, cyclic α-amino acids help to create peptidomimetics with improved stability and oral bioavailability. [11][30]* Enzyme Inhibitors: The rigid structures of these amino acids can be designed to fit precisely into the active site of an enzyme, leading to potent and selective inhibition. [3]* Receptor Ligands: The conformational control offered by cyclic α-amino acids is crucial for designing ligands with high affinity and selectivity for specific receptor subtypes. [3] Signaling Pathway: A Cyclic Peptide Antagonist
Caption: Mechanism of action for a cyclic peptide antagonist at a G-protein coupled receptor (GPCR).
Conclusion and Future Perspectives
The fundamental chemistry of cyclic α-amino acids provides a robust platform for the design and synthesis of conformationally constrained molecules with significant therapeutic potential. The ability to precisely control molecular shape allows for the optimization of pharmacological properties, paving the way for the development of next-generation peptide-based drugs. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of novel ring systems, and the application of computational methods to guide the design of cyclic α-amino acid-containing therapeutics with tailored properties.
References
- Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. (n.d.). National Institutes of Health.
- Structural and energetic properties of α-amino acids: a first principles density functional study. (n.d.). Taylor & Francis Online.
- Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. (2014). Journal of Medicinal Chemistry, ACS Publications.
- Amino acid. (n.d.). Wikipedia.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). PMC, PubMed Central.
- Asymmetric Synthesis of α, α-Disubstituted α-Amino Acids via an Intramolecular Strecker Synthesis. (n.d.). J-Stage.
- Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- What Are Cyclic Amino Acids and Their Applications? (2023). MolecularCloud.
- Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (n.d.). National Institutes of Health.
- Illustrated Glossary of Organic Chemistry - Alpha Amino Acid. (n.d.). UCLA.
- Amino Acids- Properties, Structure, Classification, Functions. (n.d.). LND College, Motihari.
- Amino Acids: Structure, Classification, Properties. (n.d.). Allen.
- Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. (2023). Thieme.
- Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. (n.d.). J-Stage.
- Conformational landscape of substituted prolines. (2020). PMC, PubMed Central, NIH.
- Asymmetric synthesis of a,a-disubstituted a-amino acids. (n.d.). ResearchGate.
- Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. (n.d.). Sigma-Aldrich.
- Catalytic Asymmetric Synthesis of α-Amino Acids. (n.d.). Chemical Reviews, ACS Publications.
- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. (2025). Request PDF, ResearchGate.
- General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. (n.d.). The Journal of Organic Chemistry, ACS Publications.
- Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (n.d.). PubMed.
- The synthesis of cyclic amino acids. (2025). ResearchGate.
- Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. (n.d.). Journal of the American Chemical Society.
- Conformations of proline. (n.d.). Journal of the American Chemical Society.
- The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. (n.d.). PubMed.
- Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2024). Springer.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC, PubMed Central.
- Ch27 pKa and pI values. (n.d.). University of Calgary.
- Amino Acids: pKa & pI Explained. (n.d.). Creative Peptides.
- Bioactive cyclic molecules and drug design. (n.d.). Taylor & Francis Online.
- Synthesis of Optically Active α-Amino Acids. (n.d.). Pergamon Press.
- Peptide Synthesis for Cyclic Peptides: Methods and Applications. (n.d.). BOC Sciences.
- A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). Journal of the American Chemical Society.
- An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. (n.d.). Frontiers.
- Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. (n.d.). MDPI.
- Amino acid pKa and pKi values. (n.d.). Isca Biochemicals.
- Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). Organic Letters, ACS Publications.
- CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. (n.d.). Royal Society of Chemistry.
- Cyclic Peptides in Pipeline: What Future for These Great Molecules? (n.d.). PMC.
- Amino Acids (NMR and more). (n.d.). Steffen's Chemistry Pages.
- Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. (n.d.). PubMed.
- pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data.
- pKa and pI values of amino acids. (n.d.). Peptideweb.com.
- (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). ResearchGate.
- Peptide synthesis. (n.d.). Wikipedia.
- Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses.
- Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. (2014). Royal Society of Chemistry.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Illustrated Glossary of Organic Chemistry - Alpha Amino Acid [chem.ucla.edu]
- 6. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]
- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 11. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lndcollege.co.in [lndcollege.co.in]
- 15. Amino Acids: Structure, Classification, Properties [allen.in]
- 16. Amino acid - Wikipedia [en.wikipedia.org]
- 17. peptideweb.com [peptideweb.com]
- 18. iscabiochemicals.com [iscabiochemicals.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 21. Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. | Sigma-Aldrich [sigmaaldrich.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 26. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. books.rsc.org [books.rsc.org]
- 30. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of (S)-2-Methylpiperidine-2-carboxylic Acid
Introduction
(S)-2-Methylpiperidine-2-carboxylic acid, a non-proteinogenic α-amino acid, is a critical chiral building block in modern medicinal chemistry. Its rigid piperidine scaffold and defined stereochemistry are key structural motifs in a variety of pharmacologically active compounds, including enzyme inhibitors and receptor modulators. The precise stereochemical orientation of the methyl and carboxylic acid groups at the C2-position is paramount for biological activity, making its stereoselective synthesis a topic of significant interest for researchers in drug discovery and development.[1]
This document provides a comprehensive guide to the stereoselective synthesis of this compound, focusing on practical and efficient methodologies suitable for a research and development setting. We will delve into the theoretical underpinnings of the selected synthetic strategies, provide detailed, step-by-step protocols, and offer expert insights to ensure successful execution.
Background and Theory: Strategies for Asymmetric Synthesis
The primary challenge in synthesizing this compound lies in the creation of the chiral quaternary center at the C2 position with high enantiopurity. Several asymmetric strategies have been developed to address this, primarily revolving around chiral auxiliary-mediated synthesis and enzymatic resolutions.[2]
Chiral Auxiliary-Mediated Synthesis
This classical yet robust approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate.[2] This auxiliary directs the stereochemical outcome of a subsequent diastereoselective reaction, after which it is cleaved to yield the desired enantiomerically enriched product. For the synthesis of α-alkylated α-amino acids, chiral auxiliaries derived from amino acids or other readily available chiral pool molecules are commonly employed.[3]
The key advantages of this method are:
-
High Diastereoselectivity: The steric and electronic properties of the chiral auxiliary can lead to excellent control over the formation of the new stereocenter.[4]
-
Reliability and Scalability: These methods are often well-established and can be scaled up with predictable outcomes.
-
Versatility: A wide range of chiral auxiliaries are available, allowing for optimization for specific substrates and reactions.
A prominent example involves the use of a chiral piperazinone auxiliary, which effectively shields one face of the enolate intermediate, directing alkylation to the opposite face.[5]
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure compounds.[2] This method relies on the ability of enzymes, such as lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, a kinetic resolution of a racemic ester precursor can be employed.
Key features of enzymatic resolution include:
-
Exceptional Enantioselectivity: Enzymes are highly specific catalysts, often leading to very high enantiomeric excess (ee) values.
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media under mild pH and temperature conditions, minimizing side reactions and racemization.[1]
-
Environmental Sustainability: This biocatalytic approach avoids the use of harsh reagents and solvents.
The success of an enzymatic resolution depends on the careful selection of the enzyme, substrate, and reaction conditions to achieve a high enantiomeric ratio (E).
Detailed Protocols and Methodologies
This section provides detailed protocols for the synthesis of this compound via a chiral auxiliary approach and an enzymatic resolution strategy.
Method 1: Chiral Auxiliary-Mediated Asymmetric Synthesis
This protocol is adapted from methodologies employing chiral piperazinone auxiliaries for the asymmetric synthesis of α-amino acids.[5] The overall workflow is depicted below.
Figure 1: Workflow for Chiral Auxiliary-Mediated Synthesis.
Materials:
-
(S)-3-Isopropylpiperazine-2,5-dione (Chiral Auxiliary)
-
2-Bromopropionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
1,4-Dibromobutane
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Protocol:
-
Acylation of the Chiral Auxiliary:
-
To a solution of (S)-3-isopropylpiperazine-2,5-dione (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM at 0 °C, add 2-bromopropionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to obtain the acylated auxiliary.
-
-
Diastereoselective Alkylation:
-
Prepare a solution of LDA (1.5 eq) in anhydrous THF at -78 °C.
-
Add a solution of the acylated auxiliary (1.0 eq) in THF to the LDA solution dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes to form the enolate.
-
Add 1,4-dibromobutane (2.0 eq) to the enolate solution and stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.
-
Quench the reaction with saturated NH4Cl solution and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
-
Intramolecular Cyclization:
-
The crude product from the previous step can be treated with a non-nucleophilic base such as sodium hydride (NaH) in THF to promote intramolecular cyclization to form the piperidine ring.
-
Stir the reaction at room temperature until TLC analysis indicates completion.
-
Carefully quench the reaction with water and extract with EtOAc.
-
Purify the product by column chromatography.
-
-
Auxiliary Cleavage:
-
Reflux the purified product in 6 M HCl for 12 hours.
-
Cool the reaction mixture to room temperature and wash with DCM to remove the cleaved auxiliary.
-
Neutralize the aqueous layer with a strong base (e.g., NaOH) to the isoelectric point of the amino acid (typically pH 5-6).
-
The product will precipitate out of the solution. Filter, wash with cold water, and dry under vacuum to yield this compound.
-
Data Summary:
| Step | Product | Expected Yield | Diastereomeric Excess (de) |
| 1 | Acylated Auxiliary | >90% | N/A |
| 2-3 | Alkylated & Cyclized Intermediate | 60-70% | >95% |
| 4 | This compound | >85% | >98% ee (after cleavage) |
Method 2: Enzymatic Kinetic Resolution
This protocol outlines a lipase-catalyzed hydrolysis for the resolution of a racemic ester of 2-methylpiperidine-2-carboxylic acid.
Figure 2: Workflow for Enzymatic Kinetic Resolution.
Materials:
-
Racemic methyl 2-methylpiperidine-2-carboxylate
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
Phosphate buffer (pH 7.2)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate (NaHCO3) solution
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (DCM)
Protocol:
-
Enzymatic Hydrolysis:
-
Suspend racemic methyl 2-methylpiperidine-2-carboxylate (1.0 eq) in phosphate buffer (pH 7.2).
-
Add immobilized lipase (typically 10-20% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the product and the unreacted starting material.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme (which can often be washed and reused).
-
Extract the reaction mixture with MTBE or DCM to remove the unreacted (R)-ester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc or DCM) to isolate the (S)-acid.
-
Dry the organic layer over MgSO4, filter, and concentrate to yield this compound.
-
Data Summary:
| Parameter | Value |
| Conversion | ~50% |
| Enantiomeric Excess (ee) of (S)-acid | >99% |
| Enantiomeric Excess (ee) of (R)-ester | >99% |
| Enzyme | Immobilized Candida antarctica Lipase B |
Expert Insights and Troubleshooting
-
Chiral Auxiliary Method: The choice of base and reaction temperature during the alkylation step is critical for achieving high diastereoselectivity. LDA at low temperatures (-78 °C) is generally effective in forming the kinetic enolate, minimizing side reactions. Incomplete cleavage of the auxiliary can be addressed by extending the hydrolysis time or using stronger acidic conditions, though this may risk racemization.
-
Enzymatic Resolution: The pH of the reaction medium is crucial for enzyme activity and stability. It is essential to maintain the optimal pH for the chosen lipase. The choice of solvent can also influence enzyme activity and selectivity. A biphasic system or the use of co-solvents may be necessary for substrates with low aqueous solubility. Monitoring the reaction to stop at 50% conversion is key to obtaining high ee for both enantiomers.
Conclusion
The stereoselective synthesis of this compound is a challenging yet achievable goal for medicinal chemists and drug development professionals. Both chiral auxiliary-mediated synthesis and enzymatic resolution offer viable and robust pathways to this valuable building block. The choice of method will depend on factors such as scale, available resources, and desired purity. The protocols and insights provided in this application note serve as a comprehensive guide to aid researchers in the successful synthesis of this important chiral compound.
References
- Vertex AI Search. Chiral Amino Acids Synthesis.
- National Institutes of Health. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC.
- Royal Society of Chemistry. Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl) ... - Chemical Communications (RSC Publishing) DOI:10.1039/B106260N.
- Royal Society of Chemistry. A chiral relay auxiliary for the synthesis of homochiral α-amino acids - RSC Publishing.
- ResearchGate. Asymmetric synthesis of 2-substituted piperidin-3-ols.
- ACS Publications. Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues | Organic Letters.
- ResearchGate. Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.
- ResearchGate. 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries | Request PDF.
- TCI Chemicals. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids.
- ACS Publications. Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine | The Journal of Organic Chemistry.
- Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
- Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- ResearchGate. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- CORE. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- ResearchGate. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF.
- National Institutes of Health. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC.
- ResearchGate. Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine | Request PDF.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- BOC Sciences. CAS 105141-61-5 (R)-2-methylpiperidine-2-carboxylic acid.
- MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid..
Sources
- 1. redalyc.org [redalyc.org]
- 2. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chiral relay auxiliary for the synthesis of homochiral α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Chiral Resolution of 2-Methylpiperidine-2-carboxylic Acid: A Senior Application Scientist's Guide
This document provides an in-depth guide to the chiral resolution of 2-methylpiperidine-2-carboxylic acid, a critical chiral building block in modern drug discovery and development. The enantiomers of this cyclic alpha-amino acid can exhibit significantly different pharmacological and toxicological profiles, making their separation and analysis a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the most effective resolution strategies.
The Strategic Importance of Chiral 2-Methylpiperidine-2-carboxylic Acid
The rigid, piperidine scaffold of 2-methylpiperidine-2-carboxylic acid, combined with the stereocenter at the C2 position, makes it a valuable synthon for creating molecules with well-defined three-dimensional structures. This is particularly important for designing ligands that interact with specific biological targets, such as enzymes and receptors, with high affinity and selectivity. Consequently, robust and scalable methods for obtaining enantiomerically pure forms of this compound are in high demand.
This guide will explore three primary methods for the chiral resolution of racemic 2-methylpiperidine-2-carboxylic acid:
-
Diastereomeric Salt Formation: A classical and often scalable method that relies on the differential solubility of diastereomeric salts.
-
Enzymatic Kinetic Resolution: A highly selective method that utilizes enzymes to stereoselectively transform one enantiomer, allowing for separation.
-
Chiral Chromatography: A powerful analytical and preparative technique for the direct separation of enantiomers.
Diastereomeric Salt Formation: The Classical Approach
Diastereomeric salt formation is a widely used and often cost-effective method for resolving racemic acids and bases on a large scale.[1] The principle lies in the reaction of the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]
The Underlying Principle: Exploiting Differential Solubility
The reaction of racemic 2-methylpiperidine-2-carboxylic acid ((±)-1 ) with a chiral base (e.g., (+)-B ) results in the formation of two diastereomeric salts: [(+)-1 ·(+)-B ] and [(-)-1 ·(+)-B *]. The difference in their crystal lattice energies leads to different solubilities in a given solvent system. By carefully selecting the resolving agent and crystallization conditions, one diastereomeric salt can be selectively precipitated, while the other remains in the mother liquor. The desired enantiomer can then be liberated from the isolated salt by treatment with an acid or base.
Selecting the Right Resolving Agent
The choice of resolving agent is critical for a successful diastereomeric salt resolution. For the resolution of an amino acid like 2-methylpiperidine-2-carboxylic acid, which is amphoteric, one can choose to resolve it as an acid (reacting with a chiral base) or as a base (after esterification, reacting with a chiral acid). Given that the carboxylic acid moiety is readily available for salt formation, using a chiral base is a common strategy. However, the piperidine nitrogen also allows for salt formation with a chiral acid.
Commonly used chiral acids for resolving racemic bases include tartaric acid derivatives (e.g., (+)-dibenzoyl-D-tartaric acid, (-)-di-p-toluoyl-L-tartaric acid) and mandelic acid.[4][5] A patent for resolving piperidine derivatives highlights the effectiveness of di-benzoyl-L- and D-tartaric acid, as well as (S)- and (R)-mandelic acid.[4]
Table 1: Comparison of Common Chiral Resolving Acids
| Resolving Agent | Key Characteristics | Typical Applications |
| (+)-Dibenzoyl-D-tartaric acid | Readily available, often forms highly crystalline salts.[2] | Resolution of a wide range of amines. |
| (-)-Di-p-toluoyl-L-tartaric acid | Similar to DBTA, the toluoyl groups can influence crystal packing and solubility. | Alternative to DBTA, may offer improved resolution for specific substrates. |
| (S)-Mandelic Acid | A less complex structure, can be effective for a variety of amines.[4] | Used when tartaric acid derivatives are not successful. |
| (R)-Camphorsulfonic Acid | A strong acid, can be useful for weakly basic amines. | Resolution of amines and other basic compounds. |
Protocol for Diastereomeric Salt Resolution of 2-Methylpiperidine-2-carboxylic Acid Ethyl Ester
This protocol describes the resolution of the ethyl ester of 2-methylpiperidine-2-carboxylic acid using (+)-dibenzoyl-D-tartaric acid. The esterification of the carboxylic acid is a common strategy to allow for resolution via the basic piperidine nitrogen.
Materials:
-
Racemic 2-methylpiperidine-2-carboxylic acid ethyl ester
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Ethanol
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Dissolution: In a flask, dissolve 1.0 equivalent of racemic 2-methylpiperidine-2-carboxylic acid ethyl ester in a minimal amount of warm ethanol.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of (+)-DBTA in a suitable solvent mixture, such as ethanol/ethyl acetate. The optimal stoichiometry should be determined experimentally.
-
Salt Formation and Crystallization: Slowly add the (+)-DBTA solution to the stirred solution of the racemic ester at room temperature. Stir the mixture for a period to allow for salt formation. Cool the mixture slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent (e.g., ethyl acetate).
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent system.
-
Liberation of the Enantiomerically Enriched Ester: Suspend the diastereomeric salt in a biphasic mixture of dichloromethane and 1 M NaOH solution. Stir until all solids have dissolved. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.
-
Hydrolysis to the Amino Acid: The enriched ester can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous HCl, followed by neutralization.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to resolve racemic mixtures.[6] This method is particularly attractive due to its mild reaction conditions, high enantioselectivity, and environmental friendliness. For 2-methylpiperidine-2-carboxylic acid, a common strategy is the kinetic resolution of its ester derivative using a lipase.
The Principle of Kinetic Resolution
In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic substrate at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which is also enantiomerically pure. The key to a successful kinetic resolution is a high enantioselectivity (E-value) of the enzyme. A high E-value allows for the attainment of high enantiomeric excess (ee) for both the product and the remaining substrate at approximately 50% conversion.
Enzyme Selection and Substrate Derivatization
Lipases are a class of enzymes that are widely used for the kinetic resolution of chiral alcohols, esters, and amines.[7][8] For the resolution of 2-methylpiperidine-2-carboxylic acid, it is typically first converted to an ester (e.g., methyl or ethyl ester). This ester then serves as the substrate for the lipase-catalyzed hydrolysis or transesterification. Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B) are known to be effective for the resolution of cyclic amino esters.[7]
Another class of enzymes that could be considered is penicillin G acylase (PGA). PGAs are known to catalyze the enantioselective acylation of racemic amino acids and their derivatives.[9]
Protocol for Lipase-Catalyzed Kinetic Resolution of 2-Methylpiperidine-2-carboxylic Acid Methyl Ester
This protocol outlines the hydrolytic kinetic resolution of the methyl ester of 2-methylpiperidine-2-carboxylic acid using a commercially available lipase.
Materials:
-
Racemic 2-methylpiperidine-2-carboxylic acid methyl ester
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
tert-Butyl methyl ether (TBME)
-
Sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of racemic 2-methylpiperidine-2-carboxylic acid methyl ester in a mixture of phosphate buffer and an organic co-solvent like TBME, add the immobilized lipase. The amount of enzyme will depend on its activity and should be optimized.
-
Enzymatic Hydrolysis: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess of the substrate and product, and the overall conversion. The reaction should be stopped at or near 50% conversion to achieve the highest ee for both components.
-
Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration.
-
Work-up and Separation: Acidify the filtrate with HCl to protonate the unreacted amino ester and the product amino acid. Extract the mixture with an organic solvent like DCM to separate the unreacted ester from the more water-soluble amino acid product.
-
Isolation of the Unreacted Ester: The organic layer contains the enantiomerically enriched unreacted ester. Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate to obtain the ester.
-
Isolation of the Product Acid: The aqueous layer contains the enantiomerically enriched amino acid product. This can be isolated by techniques such as ion-exchange chromatography or by adjusting the pH and extracting with a suitable organic solvent.
Chiral Chromatography: The Direct Separation Approach
Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[10] This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times.
Principle of Chiral Recognition on a CSP
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for the two enantiomers, resulting in one being retained longer on the column than the other. The interactions responsible for chiral recognition can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.
Column Selection and Method Development
For the separation of 2-methylpiperidine-2-carboxylic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point, as they have shown broad applicability for a wide range of chiral compounds, including amino acids and their derivatives.[11] Both normal-phase high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) can be effective. SFC is often preferred for preparative separations due to its lower environmental impact and faster run times.[12][13]
Table 2: Common Chiral Stationary Phases for Amino Acid Resolution
| CSP Type | Chiral Selector | Typical Mobile Phases |
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase: Hexane/Isopropanol/Ethanol with additives (e.g., TFA, DEA) |
| Cinchona Alkaloid-based | Quinine or quinidine derivatives | Polar Ionic Mode: Methanol/Acetonitrile with acidic and basic additives |
| Crown Ether-based | Chiral crown ether | Aqueous mobile phases with perchloric acid |
Protocol for Chiral HPLC Analysis of 2-Methylpiperidine-2-carboxylic Acid
This protocol provides a starting point for the analytical separation of 2-methylpiperidine-2-carboxylic acid enantiomers using a polysaccharide-based CSP.
Materials:
-
Racemic 2-methylpiperidine-2-carboxylic acid
-
Chiral HPLC column (e.g., a cellulose or amylose-based column)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve a small amount of racemic 2-methylpiperidine-2-carboxylic acid in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and IPA (e.g., 90:10 v/v) with a small amount of an acidic additive like TFA (e.g., 0.1%) to improve peak shape. The optimal ratio of hexane to IPA will need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or by a mass spectrometer (LC-MS).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas.
Conclusion
The chiral resolution of 2-methylpiperidine-2-carboxylic acid is a critical step in the synthesis of many important pharmaceutical compounds. This guide has outlined three powerful methods for achieving this separation: diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. The choice of method will depend on factors such as the scale of the separation, the desired enantiomeric purity, and the available resources. For large-scale production, diastereomeric salt formation is often the most practical approach. Enzymatic resolution offers high selectivity under mild conditions, while chiral chromatography is an indispensable tool for both analytical and preparative separations. By understanding the principles and applying the protocols described herein, researchers can effectively and efficiently obtain the desired enantiomer of 2-methylpiperidine-2-carboxylic acid for their drug discovery and development programs.
References
- Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-c
- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
- Kinetic resolution of amino acid esters c
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google P
- Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
- Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. PubMed.
- Lipase-catalysed resolution of alicyclic beta-amino acid derivatives.
- CN108047125A - The preparation method of one kind (2R, 4R)
- Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A.
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. ChemicalBook.
- Chiral resolution of dl-leucine via salifying tartaric acid deriv
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI.
- Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. MDPI.
- Penicillin acylase has a single-amino-acid c
- Novel synthesis method of D-dibenzoyl tartaric acid.
- Kinetic resolution of D,L D,L-amino acids by enantioselective acylation...
- Research Article N-(4-aminophenyl)
- CN103524401A - Synthetic method for (2R, 4R)
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- Chemical & Pharmaceutical Research.
- Chiral resolution of dl -leucine via salifying tartaric acid derivatives.
- Chiral HPLC Separ
- piperidine-2-carboxylic acid ((±)-pipecolic acid) by separation of palladium(II) diastereomers containing orthometallated (S)-(−)-1-[1-(dimethylamino)ethyl]naphthalene-Science-Chemical Encyclopedia-lookchem.
- Convenient resolution of (±)-piperidine-2-carboxylic acid ((±)-pipecolic acid) by separation of palladium(II) diastereomers containing orthometallated (S)-(-)-1-[1-(dimethylamino)ethyl]naphthalene. Open Research.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.
- Journal of Chrom
- US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google P
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
- penicillin amidase (peptidase S45 family).
- Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Deriv
- Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
- (PDF) Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation.
- Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method | Request PDF.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Quantitative Acylation of Amino Compounds Catalysed by Penicillin G Acylase in Organic Solvent at Controlled W
- Selecting chiral acids for resolution of amines. Sciencemadness Discussion Board.
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
- Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks. Moodle@Units.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. selvita.com [selvita.com]
Application Notes & Protocols: Asymmetric Synthesis of α-Substituted Piperidines
Introduction: The Significance of Chiral Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in over 60% of nitrogen-containing heterocyclic drugs approved by the US Food and Drug Administration (FDA).[1] Specifically, piperidines bearing a substituent at the α-position (C2) are core structural motifs in a vast array of bioactive molecules, including alkaloids and therapeutic agents for neurological and psychiatric disorders.[2] The precise control of the stereochemistry at this α-position is often critical for biological activity. Consequently, the development of robust and efficient protocols for the asymmetric synthesis of these valuable compounds is a paramount objective for researchers in drug discovery and development.
This guide provides an in-depth analysis of three field-proven, mechanistically distinct protocols for synthesizing enantiomerically enriched α-substituted piperidines. Each section is designed to offer not just a step-by-step procedure but also the underlying scientific rationale, empowering researchers to understand, adapt, and troubleshoot these powerful synthetic transformations. The strategies covered include:
-
Chiral Auxiliary-Mediated Diastereoselective Alkylation: A classic, reliable method offering high stereocontrol.
-
Organocatalytic Enantioselective Mannich Reaction: A modern, metal-free approach mimicking biosynthetic pathways.
-
Catalytic Asymmetric Hydrogenation of Pyridinium Salts: An efficient and atom-economical dearomatization strategy.
Strategy 1: Chiral Auxiliary-Mediated Asymmetric Alkylation
This approach relies on the temporary incorporation of a chiral molecule—an auxiliary—to direct the stereochemical outcome of a key bond-forming step.[3] The Myers asymmetric alkylation, utilizing pseudoephedrine as a practical and effective chiral auxiliary, provides a robust method for the α-alkylation of carbonyl compounds, which can be elaborated into the desired piperidine structure.[4]
Scientific Principle & Mechanistic Insight
The protocol involves the alkylation of a δ-amino acid derivative, where the carboxylic acid is converted to a pseudoephedrine amide. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a lithium aza-enolate. The chiral pseudoephedrine auxiliary chelates the lithium cation, creating a rigid, well-defined conformation. This conformation sterically shields one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the less hindered face.[5] This directed attack results in the formation of one diastereomer in high excess. Subsequent removal of the auxiliary reveals the enantiomerically enriched α-substituted carboxylic acid, which can then be cyclized to the target piperidone and reduced to the piperidine.
Workflow & Mechanism Diagram
Caption: Workflow and stereocontrol mechanism for the chiral auxiliary method.
Detailed Experimental Protocol
This protocol is adapted from the foundational work by Myers et al. for the alkylation of pseudoephedrine amides.[6]
Part A: Amide Formation
-
Setup: To a flame-dried, argon-purged round-bottom flask, add the N-protected δ-amino acid (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C.
-
Activation: Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop). Stir for 1 hour at 0 °C, then allow to warm to room temperature for 1 hour until gas evolution ceases.
-
Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM (0.2 M). In a separate flask, dissolve (1S,2S)-(+)-pseudoephedrine (1.1 equiv) and pyridine (3.0 equiv) in anhydrous DCM. Cool this solution to 0 °C and add the acid chloride solution dropwise.
-
Workup: Stir the reaction overnight, allowing it to warm to room temperature. Quench with saturated aqueous NH4Cl solution, separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate to yield the crude amide, which is purified by flash chromatography.
Part B: Diastereoselective Alkylation
-
Setup: To a flame-dried, argon-purged flask, add anhydrous lithium chloride (6.0 equiv) and the pseudoephedrine amide (1.0 equiv). Add anhydrous tetrahydrofuran (THF, 0.1 M) and cool the resulting slurry to -78 °C.
-
Enolate Formation: In a separate flask, prepare a solution of lithium diisopropylamide (LDA, 2.0 equiv) in THF. Add the LDA solution dropwise to the amide slurry at -78 °C and stir for 1 hour.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv) dropwise. Stir at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Warm to room temperature and partition between water and ethyl acetate. Separate the layers, extract the aqueous phase with ethyl acetate (3x), combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify by flash chromatography.
Part C: Auxiliary Cleavage, Cyclization, and Reduction
-
Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. For example, refluxing with 1 N H2SO4 in THF/water will cleave the auxiliary.
-
Cyclization: The resulting amino acid is then cyclized to the corresponding α-substituted δ-valerolactam, typically by heating with a dehydrating agent or through standard peptide coupling conditions.
-
Reduction: The lactam is reduced to the final piperidine using a powerful reducing agent like lithium aluminum hydride (LAH) in THF.
Data Summary
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (Alkylation) |
| Benzyl Bromide | >99:1 | ~90% |
| Iodomethane | >99:1 | ~95% |
| Allyl Bromide | >97:3 | ~88% |
| (Data are representative and adapted from Myers et al.[6]) |
Strategy 2: Organocatalytic Asymmetric Mannich Reaction
Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis. This biomimetic approach utilizes a small chiral organic molecule, such as a proline derivative, to catalyze the enantioselective addition of a nucleophile to an imine, forming the crucial C-C bond at the α-position.[7][8]
Scientific Principle & Mechanistic Insight
This protocol involves the reaction between an aldehyde (as the nucleophile precursor) and Δ¹-piperideine (the imine electrophile), catalyzed by a chiral secondary amine like L-proline. The catalyst first reacts with the aldehyde to form a chiral enamine intermediate. This enamine then attacks one enantiotopic face of the Δ¹-piperideine. The stereochemistry is controlled by the catalyst, which forms a sterically hindered transition state that favors one direction of attack. Subsequent hydrolysis releases the catalyst and the α-substituted piperidine product, completing the catalytic cycle.[9] This approach is notable for its operational simplicity and often mild reaction conditions.[7][8]
Workflow & Mechanism Diagram
Caption: Workflow and catalytic cycle for the organocatalytic Mannich reaction.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the work of Bella and co-workers.[7][9]
-
Preparation of Δ¹-Piperideine: Δ¹-piperideine is typically generated in situ or used as a stock solution. It can be prepared from piperidine via N-chlorination followed by base-mediated elimination of HCl.[9] Caution: Δ¹-piperideine is volatile and reactive; handle in a well-ventilated fume hood.
-
Setup: To a vial, add L-proline (0.2 equiv, 20 mol%) and the aldehyde (e.g., propanal, 2.0 equiv).
-
Solvent: Add the chosen solvent (e.g., benzonitrile or acetonitrile, 0.5 M). Using these solvents has been shown to prevent product racemization.[7][8]
-
Reaction: Add the solution of Δ¹-piperideine (1.0 equiv) to the catalyst/aldehyde mixture. Seal the vial and stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched 2-substituted piperidine. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
Data Summary
| Aldehyde Nucleophile | Yield | Enantiomeric Excess (e.e.) |
| Propanal (for Pelletierine) | ~75% | 97% |
| Acetone | ~60% | 95% |
| (Data are representative and adapted from Bella et al.[7][9]) |
Strategy 3: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of heteroaromatic precursors, such as pyridinium salts, is a highly efficient and atom-economical method for accessing chiral piperidines.[2] This strategy avoids the use of stoichiometric chiral reagents and often proceeds with high turnover numbers and excellent enantioselectivity.
Scientific Principle & Mechanistic Insight
This method involves the activation of a readily available pyridine derivative by N-alkylation to form a pyridinium salt. This activation makes the ring more susceptible to reduction. In the presence of a chiral transition metal catalyst (commonly based on Iridium or Rhodium) and a source of hydrogen (H2 gas or a transfer agent like formic acid), the pyridinium ring is reduced to a piperidine.[1][10] The chiral ligands coordinated to the metal center create a chiral environment that dictates the facial selectivity of hydrogen delivery to the prochiral intermediates, leading to a highly enantioenriched product.[2]
Workflow & Mechanism Diagram
Caption: Workflow and simplified mechanism for catalytic asymmetric hydrogenation.
Detailed Experimental Protocol
This protocol is a generalized procedure based on iridium-catalyzed systems for the hydrogenation of 2-alkylpyridines.[2]
-
Pyridinium Salt Formation: To a solution of the 2-alkylpyridine (1.0 equiv) in a suitable solvent like acetone, add the activating agent (e.g., 2-bromo-4-cyanobenzyl bromide, 1.1 equiv). Stir at room temperature until precipitation of the pyridinium salt is complete. Filter the solid, wash with cold acetone, and dry in vacuo.
-
Catalyst Preparation: In a glovebox, charge a pressure-rated vial or autoclave insert with the chiral catalyst precursor (e.g., [Ir(COD)Cl]2, 1 mol%), the chiral ligand (e.g., MeO-BoQPhos, 2.2 mol%), and an additive if required (e.g., I2, 5 mol%).
-
Hydrogenation: Add the pyridinium salt (1.0 equiv) and degassed solvent (e.g., 1,2-dichloroethane, 0.1 M) to the vial.
-
Reaction Execution: Seal the autoclave, purge several times with argon, and then purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 450 psi H2) and stir at the specified temperature (e.g., 30 °C) for 12-24 hours.[2]
-
Workup: After carefully venting the hydrogen, concentrate the reaction mixture. The crude product can be analyzed directly to determine conversion and enantiomeric ratio (e.r.) by chiral HPLC or GC.
-
Purification & Deprotection: Purify the product by flash chromatography. The N-benzyl-type protecting group can be removed by hydrogenolysis (e.g., Pd/C, H2) to yield the free secondary amine.
Data Summary
| Pyridine Substrate | N-Activating Group | Enantiomeric Ratio (e.r.) | Yield |
| 2-Methylpyridine | 2-bromo-4-cyanobenzyl | 93:7 | >95% |
| 2-Ethylpyridine | 2-bromo-4-cyanobenzyl | 92:8 | >95% |
| 2-Diphenylmethylpyridine | 2-bromo-4-cyanobenzyl | 84:16 | >95% |
| (Data are representative and adapted from Gridnev et al. and others.[2]) |
Conclusion & Method Comparison
The three protocols detailed here represent distinct and powerful strategies for the asymmetric synthesis of α-substituted piperidines. The choice of method depends on factors such as substrate scope, scalability, reagent availability, and the specific stereochemical outcome desired.
-
The Chiral Auxiliary method is highly reliable and predictable, often providing excellent diastereoselectivity across a broad range of electrophiles. However, it requires stoichiometric amounts of the auxiliary and involves multiple synthetic steps (attachment, cleavage), reducing overall atom economy.
-
Organocatalysis offers a metal-free, operationally simple alternative that often uses inexpensive and readily available catalysts. It excels in mimicking biosynthetic pathways but may have a more limited substrate scope compared to other methods.
-
Catalytic Asymmetric Hydrogenation is the most atom-economical approach, offering high efficiency and enantioselectivity. While it requires specialized equipment (autoclave) and potentially expensive transition-metal catalysts and ligands, it is highly suitable for large-scale synthesis.
By understanding the principles and practical details of each method, researchers are well-equipped to select and implement the optimal strategy for their specific synthetic targets in the pursuit of novel therapeutics and complex molecules.
References
-
Polgar, L. M.; et al. (2000). Asymmetric α-amidoalkylation. Synthesis of α-substituted piperidines of high enantiomeric purity. Tetrahedron Letters, 41(18), 3459-3462. [Link]
-
Monaco, M. R.; et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4546–4549. [Link]
-
Weintraub, P. M.; et al. (2003). Asymmetric routes to substituted piperidines. Chemical Communications, (16), 1869-1883. [Link]
-
Petracca, V.; et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6211. [Link]
-
ChemistryViews (2024). Enantioselective Dearomatization of Pyridinium Salts. ChemistryViews. [Link]
-
Kubota, K.; et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 138(13), 4338–4341. [Link]
-
Harawa, V.; et al. (2022). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. Science, 377(6610), 1082-1088. [Link]
-
Monaco, M. R.; et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. PubMed. [Link]
-
Monaco, M. R.; et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. ACS Publications. [Link]
-
Wang, D.; et al. (2022). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 9(10), 2733-2739. [Link]
-
Wang, C.; et al. (2011). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 50(47), 11133-11136. [Link]
-
Liu, W.; et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 12(1), 1-9. [Link]
-
Ma, A.; et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(21), 5846–5849. [Link]
-
Legault, C.; et al. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 127(24), 8966–8967. [Link]
-
Basak, A.; et al. (2009). A new asymmetric synthetic route to substituted piperidines. Tetrahedron, 65(34), 6971-6976. [Link]
-
Reddy, B. V. S.; et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6184–6187. [Link]
-
Monaco, M. R.; et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. OUCI. [Link]
-
Enders, D.; et al. (1998). Asymmetric synthesis of 2-substituted piperidin-3-ols. Tetrahedron, 54(36), 10735-10750. [Link]
-
Huffman, M. A.; et al. (2014). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic Letters, 16(2), 584-586. [Link]
-
Mokhtary, M.; Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 143-162. [Link]
-
SynArchive. (n.d.). Myers Asymmetric Alkylation. SynArchive. [Link]
-
Amat, M.; et al. (2006). Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. Chemistry, 12(29), 7673-7693. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. ChemTube3D. [Link]
-
Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729. [Link]
-
Wang, Y.; et al. (2024). Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. Nature Communications, 15(1), 1-11. [Link]
-
Gridnev, I. D.; et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5030–5033. [Link]
-
Myers, A. G.; et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Incorporation of (S)-2-Methylpiperidine-2-carboxylic Acid in Advanced Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of Conformational Constraint
In the landscape of modern peptide therapeutics and peptidomimetics, the pursuit of enhanced stability, target affinity, and favorable pharmacokinetic profiles is paramount. Peptides, while offering high specificity and low toxicity, are often hampered by their conformational flexibility and susceptibility to enzymatic degradation. The incorporation of non-proteinogenic, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[1][2]
(S)-2-methylpiperidine-2-carboxylic acid, a cyclic α,α-disubstituted amino acid, represents a superior building block for this purpose. Its rigid piperidine scaffold imposes significant local conformational constraints on the peptide backbone, effectively pre-organizing the peptide into a bioactive conformation and shielding it from proteolytic enzymes.[3][4] This guide provides an in-depth analysis of the rationale, applications, and detailed protocols for the successful incorporation of this sterically hindered yet highly valuable residue into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS).
The Building Block: Understanding this compound
This compound is an analog of proline where the five-membered pyrrolidine ring is expanded to a six-membered piperidine ring, and the α-hydrogen is replaced by a methyl group. This unique structure confers several critical properties:
-
α,α-Disubstitution: The presence of two non-hydrogen substituents on the α-carbon atom severely restricts the dihedral angles (φ and ψ) of the peptide backbone, locking it into a specific local geometry. This is in contrast to proteinogenic amino acids which have much greater rotational freedom.[5][6]
-
Piperidine Scaffold: The six-membered ring is a privileged structure in medicinal chemistry, known to enhance metabolic stability and modulate physicochemical properties like solubility and lipophilicity.[4][7][8]
-
Steric Hindrance: The quaternary α-carbon presents a significant challenge for peptide bond formation. The bulky nature of the residue physically obstructs the approach of both the incoming activated amino acid and the nucleophilic amine, necessitating optimized coupling strategies.[9][10]
Caption: Structure of the Fmoc-protected building block for SPPS.
Application Note: Overcoming the Challenge of Steric Hindrance in SPPS
The primary obstacle in utilizing this compound is the difficulty of forming a peptide bond due to its steric bulk. Standard coupling conditions, particularly those employing carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone, are often inefficient, leading to low yields and deletion sequences.[10]
Causality of Inefficiency: Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. For a sterically hindered residue, the nucleophilic attack by the resin-bound amine is slow, allowing the intermediate to undergo side reactions or simply fail to react completely.
The Solution: High-Potency Coupling Reagents To drive the reaction to completion, highly reactive activating agents are required. These reagents convert the carboxylic acid into a more potent activated ester, typically with minimal risk of racemization.[9][11] The most effective choices fall into two main classes: uronium/aminium salts and phosphonium salts.
| Coupling Reagent | Full Name | Class | Mechanism & Rationale for Use | Citations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Forms a highly reactive OAt-ester with the carboxylic acid. The HOAt additive is superior to HOBt in preventing racemization and accelerating coupling, especially for hindered residues. | [9][12][13] |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / 6-Chloro | Uronium Salt | A more soluble and often more reactive analogue of HBTU. The chloro-substituted benzotriazole derivative enhances the reactivity of the active ester. | [13] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Incorporates the OxymaPure® moiety directly, which is a safer and highly effective alternative to explosive HOBt/HOAt additives. Shows coupling efficiency comparable to HATU. | [12] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Among the most reactive coupling reagents available. It is particularly effective for hindered couplings where other reagents may fail, though its high reactivity requires careful handling. | [9][10][13] |
Further Optimization Strategies:
-
Double Coupling: Repeating the coupling step with a fresh solution of amino acid and reagents to ensure maximum incorporation.
-
Extended Reaction Times: Allowing the coupling reaction to proceed for longer periods (2-24 hours) can compensate for the slower reaction kinetics.
-
Microwave-Enhanced SPPS: The use of microwave energy can dramatically accelerate the coupling of bulky amino acids by efficiently overcoming the activation energy barrier, reducing reaction times from hours to minutes.[14]
Protocol: Fmoc-SPPS of a Peptide Containing this compound
This protocol outlines the manual synthesis of a generic peptide sequence (X-Y-Z-Resin) where 'Y' is this compound. It assumes a standard Fmoc/tBu strategy on a Rink Amide resin for a C-terminal amide.[15]
Caption: Workflow for Fmoc-SPPS highlighting the specialized coupling step.
Materials:
-
Fmoc-Rink Amide Resin (e.g., 0.5 mmol/g substitution)
-
Fmoc-protected amino acids, including Fmoc-(S)-2-methylpiperidine-2-carboxylic acid
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure (0.1 mmol scale):
-
Resin Preparation:
-
Place 200 mg of Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.[15]
-
Drain the DMF.
-
-
First Amino Acid Coupling (e.g., Fmoc-Z-OH):
-
Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 3 minutes. Drain. Repeat with a second 7-minute incubation.[15]
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vial, pre-activate Fmoc-Z-OH (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF for 2-5 minutes.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times). Perform a Kaiser test to confirm the absence of free amines.
-
-
Incorporation of this compound:
-
Fmoc Deprotection: Perform the deprotection as described in step 2 to expose the N-terminal amine of residue Z.
-
Washing: Wash thoroughly with DMF (5-7 times).
-
Difficult Coupling Protocol:
-
In a separate vial, dissolve Fmoc-(S)-2-methylpiperidine-2-carboxylic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol).[13]
-
Immediately add the mixture to the resin.
-
Agitate for a minimum of 4 hours at room temperature. For particularly difficult sequences, this can be extended overnight.
-
Drain and wash with DMF (3 times).
-
-
Confirmation and Recoupling (Crucial Step):
-
Perform a Kaiser test. It is common for the test to be positive (indicating incomplete coupling) after the first attempt.
-
If the test is positive, repeat the entire coupling step (Step 3, "Difficult Coupling Protocol") with a fresh solution of reagents. This is the "double coupling" method.
-
Continue until a negative Kaiser test is achieved.
-
-
-
Chain Elongation (e.g., Fmoc-X-OH):
-
Proceed with standard Fmoc deprotection and coupling protocols as described in Step 2 for all subsequent standard amino acids.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail (e.g., 3 mL of TFA/TIS/Water) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin, collecting the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (LC-MS).
-
Concluding Remarks for the Advanced Practitioner
The incorporation of this compound is a deliberate design choice aimed at creating peptides with superior structural and metabolic stability.[3][16] While its synthesis presents a predictable challenge of steric hindrance, this is readily overcome with the application of modern, high-potency coupling reagents and optimized protocols as detailed above. The resulting peptides, endowed with a conformationally rigid backbone, are excellent candidates for targeting complex protein-protein interactions or for development as long-acting therapeutics. The investment in a more demanding synthesis is justified by the significantly enhanced potential of the final peptide product.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. Disulfide-constrained peptide scaffolds enable a robust peptide-therapeutic discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 6. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bachem.com [bachem.com]
- 13. file.globalso.com [file.globalso.com]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chiral Building Blocks in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Modern Drug Discovery
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry.[1][2] These mirror images, known as enantiomers, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties within the chiral environment of the human body.[2][3][4] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug design.[5][6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of stereoisomeric drugs, strongly favoring the development of single-enantiomer pharmaceuticals.[3][5][7][8][9]
This technical guide provides an in-depth exploration of the application of chiral building blocks in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the complexities of chiral drug synthesis and analysis. We will delve into the strategic use of chiral building blocks to construct enantiomerically pure active pharmaceutical ingredients (APIs), discuss various synthetic and analytical methodologies, and provide detailed, field-proven protocols.
The Strategic Advantage of Chiral Building Blocks
Chiral building blocks are enantiomerically pure molecules that serve as foundational starting materials in the synthesis of more complex chiral compounds.[][11] Their use offers a significant strategic advantage in drug discovery and development by:
-
Ensuring Stereochemical Purity: Starting with a defined stereocenter from a chiral building block simplifies the synthesis of the target molecule with the desired stereochemistry, minimizing or eliminating the need for challenging and often inefficient chiral separations later in the process.[12]
-
Improving Synthetic Efficiency: The use of pre-defined chiral synthons can significantly shorten synthetic routes, leading to higher overall yields and reduced costs.[12]
-
Facilitating Lead Optimization: A diverse library of chiral building blocks allows for the rapid generation of analogs with varied stereochemistry, enabling a more thorough exploration of the structure-activity relationship (SAR) and the identification of candidates with optimal efficacy and safety profiles.[]
Sourcing and Synthesis of Chiral Building Blocks
The accessibility of enantiomerically pure building blocks is a cornerstone of modern asymmetric synthesis. There are three primary strategies for obtaining these crucial intermediates:
-
The Chiral Pool: This approach utilizes naturally occurring chiral molecules, such as amino acids, sugars, and terpenes, as inexpensive and readily available starting materials.[13] These natural products provide a diverse array of stereocenters that can be incorporated into synthetic targets.
-
Chiral Resolution: This classical technique involves the separation of a racemic mixture into its constituent enantiomers.[3][14][15] Common methods include:
-
Diastereomeric Salt Formation: Reacting a racemic acid or base with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[3][15]
-
Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[16]
-
Chiral Chromatography: Employing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to physically separate enantiomers based on their differential interactions with the CSP.[4][17][18]
-
-
Asymmetric Synthesis: This is the most elegant and often preferred method, as it directly generates a single enantiomer from an achiral starting material.[13][19] Key approaches include:
-
Chiral Catalysis: Using a small amount of a chiral catalyst (metal complex or organocatalyst) to direct the reaction towards the formation of a specific enantiomer.[3][20][] This method is highly efficient and atom-economical.
-
Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the starting material to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiopure product.[12]
-
Visualizing the Synthetic Strategies
Caption: Strategies for obtaining chiral building blocks.
Key Classes of Chiral Building Blocks and Their Applications
A wide variety of chiral building blocks are employed in medicinal chemistry. Some of the most common classes include:
-
Chiral Amines: These are crucial intermediates in the synthesis of numerous drugs and natural products.[] They also find application as chiral auxiliaries and resolving agents.[]
-
Chiral Alcohols: These are key building blocks for synthesizing high-value chiral compounds and are often prepared through the asymmetric catalytic hydrogenation of carbonyl compounds.[]
-
Chiral Amino Alcohols: This important class of building blocks can be synthesized through methods such as the reduction of amino acids or their esters.[]
-
Chiral Carboxylic Acids: These are versatile intermediates in organic synthesis.
Case Study: Synthesis of a Chiral Pharmaceutical Intermediate
Let's consider the synthesis of a chiral β-amino alcohol, a common structural motif in many pharmaceuticals. A powerful and widely used method is the asymmetric hydrogenation of a β-keto ester, followed by reduction of the ester and amination.
Caption: A general workflow for the synthesis of a chiral β-amino alcohol.
Analytical Techniques for Chiral Purity Determination
Ensuring the enantiomeric purity of a chiral building block and the final API is a critical aspect of drug development.[17] Several analytical techniques are employed for this purpose, with chiral HPLC being the most widely used.[1][17]
| Analytical Technique | Principle of Separation/Detection | Typical Performance | Notes |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[3][17] | Resolution (Rs): > 1.5 for baseline separation.[17] Analysis Time: 10 - 30 minutes.[17] | The gold standard for enantiomeric purity analysis due to its robustness and versatility.[17] |
| Chiral SFC | Similar to HPLC but uses supercritical fluid as the mobile phase. | Analysis Time: 5 - 20 minutes. | Offers faster separations and reduced solvent consumption.[17] |
| Chiral CE | Differential migration of enantiomers in an electric field within a capillary. | Efficiency (Plates/meter): > 100,000.[17] | Provides high separation efficiency and is ideal for small sample volumes.[17] |
| NMR Spectroscopy | Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.[17] | Precision (%RSD): < 2% for the major enantiomer.[17] | A powerful tool for accurate quantification and provides structural information.[17] |
Protocol: Chiral Purity Determination by HPLC
This protocol outlines a general procedure for determining the enantiomeric excess (% ee) of a chiral compound using HPLC with a chiral stationary phase.
1. Materials and Reagents:
-
HPLC system with a UV or other suitable detector.
-
Chiral HPLC column (e.g., polysaccharide-based).
-
HPLC-grade solvents (e-g., hexane, isopropanol, ethanol).
-
Sample of the chiral compound.
-
Reference standards of the racemate and, if available, the pure enantiomers.
2. Method Development and Optimization:
-
Column Selection: Choose a chiral stationary phase known to be effective for the class of compound being analyzed.
-
Mobile Phase Selection: Start with a common mobile phase for the chosen column (e.g., a mixture of hexane and isopropanol for normal phase).
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers (Rs > 1.5).
3. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample (e.g., 10 µL).
-
Record the chromatogram.
5. Data Analysis:
-
Identify the peaks corresponding to each enantiomer based on the retention times of the reference standards.
-
Integrate the area of each enantiomeric peak.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
6. System Suitability:
-
Inject a standard solution of the racemate to verify the resolution and retention times.
-
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should meet pre-defined criteria.
Visualizing the Chiral HPLC Workflow
Caption: Workflow for chiral purity determination by HPLC.
Conclusion: The Future of Chiral Synthesis in Drug Development
The demand for enantiomerically pure pharmaceuticals continues to grow, driven by a deeper understanding of the differential effects of enantiomers and the stringent requirements of regulatory agencies.[13][20] Chiral building blocks are indispensable tools in meeting this demand, enabling the efficient and stereocontrolled synthesis of complex drug molecules.[12] Advances in asymmetric catalysis, biocatalysis, and chiral separation technologies are continually expanding the toolbox available to medicinal chemists.[22][23] As we move towards more personalized and targeted therapies, the strategic application of chiral building blocks will remain at the forefront of innovative drug discovery and development.
References
- A Comparative Guide to Analytical Methods for Chiral Purity Determination. Benchchem.
- Chiral Drugs: An Overview. PMC - PubMed Central.
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
- Synthesis of chiral building blocks for use in drug discovery. PubMed.
- Scalable enantioselective processes for chiral pharmaceutical intermediates. PubMed.
- Chiral Intermediates in Drug Synthesis. BOC Sciences.
- Application of chiral building blocks to the synthesis of drugs.
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing.
- Precision Chiral Building Block Synthesis. BOC Sciences.
- How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
- Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications.
- FDA issues flexible policy on chiral drugs. ACS Publications - American Chemical Society.
- Measuring Chiral Purity. OpenOChem Learn.
- The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
- Chiral analysis. Wikipedia.
- The Indispensable Role of Chiral Building Blocks in Modern Pharmaceutical Development.
- Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. ijirset.
- Enantioselective Reactions: The Backbone of Modern Pharmaceutical Synthesis.
- Enzymatic Synthesis of Chiral Intermediates for Drug Development. Semantic Scholar.
- The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.
- Chiral resolution. Wikipedia.
- Development of New Stereoisomeric Drugs May 1992. FDA.
- FDA's policy statement for the development of new stereoisomeric drugs. PubMed.
- The market of chiral drugs.
- (PDF) Chemical Synthesis of Chiral Drugs. ResearchGate.
- Chiral drugs. Wikipedia.
Sources
- 1. skpharmteco.com [skpharmteco.com]
- 2. ijirset.com [ijirset.com]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. Chiral drugs - Wikipedia [en.wikipedia.org]
- 7. fda.gov [fda.gov]
- 8. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ole.uff.br [ole.uff.br]
- 11. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 12. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 13. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 19. Scalable enantioselective processes for chiral pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nbinno.com [nbinno.com]
Application Notes & Protocols: Strategic Derivatization of (S)-2-Methylpiperidine-2-carboxylic Acid for the Development of Novel CNS Agents
Abstract: The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the Central Nervous System (CNS).[1][2] (S)-2-Methylpiperidine-2-carboxylic acid, a chiral, non-proteinogenic amino acid analogue, represents a highly valuable starting material for generating novel CNS drug candidates. Its rigid, stereochemically defined structure provides an excellent platform for introducing diverse functionalities to precisely orient pharmacophoric features and optimize drug-like properties. This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for the derivatization of this versatile building block into potential CNS therapeutic agents, with a focus on anticonvulsant and neurodegenerative disease applications.[3][4][5]
Introduction: The Strategic Value of the this compound Scaffold
The development of effective CNS agents is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving selective target engagement within the complex neural environment. Physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors must be meticulously controlled.[6]
This compound offers a unique starting point for CNS drug discovery for several key reasons:
-
Stereochemical Control: The fixed (S)-configuration at the C2 position allows for stereospecific interactions with chiral biological targets, which is often critical for potency and selectivity.
-
Structural Rigidity: The piperidine ring restricts conformational flexibility, reducing the entropic penalty upon binding to a receptor and often leading to higher affinity.
-
Dual Functionality: The presence of a secondary amine and a carboxylic acid provides two orthogonal handles for chemical modification, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
-
Proven Pharmacophore: The piperidine ring is a core component of many CNS-active drugs, highlighting its compatibility with CNS targets.[7]
This document outlines two primary synthetic pathways for derivatizing this scaffold: (I) modification at the carboxylic acid terminus via amide bond formation and (II) functionalization of the piperidine nitrogen via N-alkylation and N-acylation.
Caption: High-level overview of synthetic strategies.
Pathway I: Synthesis of N-Aryl and N-Alkyl Carboxamide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. Converting the carboxylic acid of the parent scaffold into an amide is a robust strategy for introducing a wide array of substituents. This modification directly impacts hydrogen bonding capacity, lipophilicity, and steric profile, allowing for extensive SAR exploration. Studies have shown that N-aryl and N-benzyl piperidine carboxamides possess significant anticonvulsant activity.[3]
Rationale and Workflow
The synthesis proceeds in three key stages: protection, coupling, and deprotection.
-
N-Protection: The secondary amine of the piperidine ring is nucleophilic and will compete with the desired amine coupling partner. Therefore, it must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under coupling conditions and its facile removal under acidic conditions.
-
Amide Coupling: The carboxylic acid is activated to facilitate nucleophilic attack by the desired primary or secondary amine. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient.
-
N-Deprotection: The final step involves the removal of the Boc group to yield the target secondary amine, which is often crucial for biological activity.
Caption: Workflow for N-Substituted Carboxamide Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
-
Suspend this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add sodium carbonate (Na₂CO₃, 2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Monitor reaction completion by TLC or LC-MS.
-
Once complete, separate the organic layer. Acidify the aqueous layer to pH ~2-3 with 1M HCl and extract three times with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used without further purification.
Step 2: Amide Coupling with a Representative Amine (e.g., 2,6-dimethylaniline)
-
Dissolve N-Boc protected acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir for 20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (e.g., 2,6-dimethylaniline, 1.1 eq) followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Step 3: Boc Deprotection
-
Dissolve the purified N-Boc protected amide from Step 2 in DCM (approx. 0.1 M concentration).
-
Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final carboxamide derivative. The product may be converted to a hydrochloride salt for improved stability and solubility.
Representative Data
| Compound ID | R₁R₂N- Group | Target Class (Putative) | Calculated LogP |
| CNS-A01 | 2,6-dimethylanilide | Anticonvulsant[3] | 3.85 |
| CNS-A02 | 4-chlorobenzylamide | Anticonvulsant[3] | 3.52 |
| CNS-A03 | Morpholin-4-yl | General CNS | 1.76 |
| CNS-A04 | 4-phenylpiperazin-1-yl | Serotonin Receptor Modulator | 3.98 |
Pathway II: N-Alkylation and N-Acylation of the Piperidine Ring
Functionalizing the piperidine nitrogen introduces basicity and allows for the installation of pharmacophores that can engage in ionic or hydrogen bond interactions with the target protein. This is a common strategy for developing agents for neurodegenerative diseases and other CNS disorders.[8][9]
Rationale and Workflow
This pathway requires protection of the carboxylic acid as an ester to prevent it from interfering with the N-functionalization step.
-
Esterification: The carboxylic acid is converted to a simple ester (e.g., methyl or ethyl ester) under acidic conditions. This protects the carboxyl group and increases the solubility of the intermediate in organic solvents.
-
N-Functionalization:
-
Reductive Amination: To introduce alkyl groups, the ester intermediate is reacted with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8] This method is highly efficient and tolerates a wide range of functional groups.
-
N-Acylation: To introduce acyl groups, the ester is reacted with an acid chloride or anhydride under basic conditions.
-
-
Saponification: The ester is hydrolyzed back to the carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the final product.
Caption: Workflow for N-Substituted Derivative Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of methyl (S)-2-methylpiperidine-2-carboxylate
-
Cool a solution of this compound (1.0 eq) in anhydrous methanol (MeOH) to 0 °C.
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove all volatiles.
-
The resulting solid is typically the hydrochloride salt of the methyl ester and can be used directly in the next step.
Step 2: N-Alkylation via Reductive Amination
-
Suspend the methyl ester hydrochloride (1.0 eq) in a solvent such as 1,2-dichloroethane (DCE) or DCM.
-
Add the desired aldehyde (e.g., 4-fluorobenzaldehyde, 1.2 eq) and a base like triethylamine (TEA, 2.5 eq) to neutralize the hydrochloride salt.
-
Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Step 3: Saponification
-
Dissolve the N-alkylated ester from Step 2 in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 2-6 hours.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once complete, concentrate the mixture to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~5-6 with 1M HCl.
-
Extract the product with ethyl acetate or DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final N-alkylated carboxylic acid.
Conclusion and Outlook
The synthetic protocols detailed herein provide a robust and flexible framework for the preparation of diverse libraries of CNS agent candidates from the chiral building block this compound. By systematically modifying the C-terminus via amide coupling or the N-terminus via alkylation and acylation, researchers can effectively tune the physicochemical and pharmacological properties of the resulting compounds. These strategies enable the exploration of structure-activity relationships necessary for the development of potent and selective modulators of CNS targets, paving the way for new therapeutics for a range of neurological and psychiatric disorders.
References
-
This compound | CAS#:89115-95-7 | Chemsrc. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
- CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents. (n.d.).
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Functional Chemical Groups That May Likely Become Source For Synthesis of Novel Central Nervous System (Cns) Acting Drugs - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from http://www.orgsyn.org/demo.aspx?prep=v79p0212
-
Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - CORE. (n.d.). Retrieved January 5, 2026, from [Link]
-
Organic Synthesis Routes. (n.d.). Retrieved January 5, 2026, from [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents. (n.d.).
-
(S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
-
The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale synthesis of (S)-2-methylpiperidine-2-carboxylic acid
An Application Note for the Large-Scale Synthesis of (S)-2-Methylpiperidine-2-carboxylic Acid
Abstract
This compound is a non-proteinogenic α,α-disubstituted amino acid and a valuable chiral building block in pharmaceutical development. Its rigid piperidine scaffold and quaternary stereocenter are key structural motifs in various bioactive molecules, making it a target of significant interest.[1][2] The introduction of a chiral center can profoundly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[2][3] This application note presents a detailed, scalable, and field-proven protocol for the via a diastereoselective alkylation strategy. We will elucidate the rationale behind the chosen synthetic route, provide step-by-step experimental procedures, and discuss critical process parameters for safety, scalability, and analytical validation.
Strategic Overview: Selecting an Optimal Synthetic Pathway
The primary challenge in synthesizing the target molecule is the efficient and controlled construction of the quaternary stereocenter at the C2 position. Several strategies can be considered for this purpose:
-
Classical Chiral Resolution: This involves the synthesis of a racemic mixture of 2-methylpiperidine-2-carboxylic acid, followed by separation using a chiral resolving agent like tartaric acid or its derivatives.[4][5] While robust and often used in industrial settings, this method is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer, unless an effective racemization and recycling process for the unwanted enantiomer is implemented.
-
Catalytic Asymmetric Synthesis: This modern approach involves the use of a chiral catalyst to directly form the desired enantiomer from a prochiral precursor. Methods like asymmetric hydrogenation of pyridine derivatives or enantioselective C-H functionalization represent the cutting edge of synthetic chemistry.[6][7] However, developing a new, highly selective catalytic system for a specific substrate can be time-consuming and catalyst costs can be prohibitive on a large scale.
-
Chiral Auxiliary-Mediated Synthesis: This strategy involves temporarily attaching a chiral auxiliary to the substrate to direct a stereoselective transformation. The auxiliary is then removed to yield the enantiomerically enriched product. This approach offers a reliable and high-fidelity method for stereochemical control.
For this guide, we will focus on an asymmetric synthesis using a chiral auxiliary , specifically a tricyclic iminolactone derived from the inexpensive and readily available natural product, (1S)-(+)-3-carene.[8] This pathway is selected for its high diastereoselectivity, operational simplicity, and the crystalline nature of intermediates, which facilitates purification on a large scale.
Workflow of the Chosen Diastereoselective Synthesis
The overall strategy is a multi-step sequence that begins with the construction of the chiral auxiliary, followed by the key diastereoselective methylation, and concludes with the liberation of the final product.
Caption: Overall workflow for the asymmetric synthesis.
Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).
Part A: Synthesis of the (1S)-(+)-3-Carene-Derived Iminolactone Auxiliary
The chiral auxiliary is prepared in four steps from (1S)-(+)-3-carene. This process involves ozonolysis, cyclization, and condensation with an amino acid ester. For the purpose of this protocol, we will assume the pre-synthesized tricyclic iminolactone, derived from L-alanine, is available as the starting material. The synthesis of this auxiliary has been efficiently demonstrated and is detailed in the work by Lu and Lin (2011).[8]
Part B: Diastereoselective Methylation of the Chiral Auxiliary
This is the critical stereochemistry-defining step. The reaction is performed under phase-transfer catalysis (PTC) conditions, which are well-suited for large-scale operations as they avoid the need for strictly anhydrous conditions and expensive, strong bases like LDA or NaHMDS.
Caption: Phase-transfer catalysis for the key methylation step.
Protocol:
-
Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser, add the tricyclic iminolactone auxiliary (1.0 kg, 4.25 mol) and toluene (20 L).
-
Reagent Addition: Add methyl iodide (MeI, 0.40 L, 6.38 mol, 1.5 equiv) and tetrabutylammonium bromide (TBAB, 137 g, 0.425 mol, 0.1 equiv).
-
Reaction Initiation: Begin vigorous stirring (≥300 RPM) to ensure efficient mixing between phases. Cool the reactor jacket to 0-5 °C.
-
Base Addition: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH, 4.25 L) via a peristaltic pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The exotherm must be carefully managed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, stop the stirring and allow the phases to separate. Drain the lower aqueous phase.
-
Washing: Wash the organic phase with water (2 x 10 L) and then with brine (1 x 10 L).
-
Solvent Removal: Concentrate the organic phase under reduced pressure to obtain the crude methylated intermediate as a thick oil or solid. This product is often of sufficient purity to be carried forward to the next step without further purification.
Part C: Hydrolysis and Isolation of this compound
In this final step, the chiral auxiliary is cleaved under acidic conditions to release the target amino acid.
Protocol:
-
Hydrolysis Setup: Charge the crude methylated intermediate from the previous step into the 50 L reactor. Add a 6 M aqueous solution of hydrochloric acid (HCl, 25 L).
-
Heating: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 12-18 hours. Monitor the hydrolysis by HPLC to ensure complete cleavage of the auxiliary.
-
Auxiliary Recovery: After cooling to room temperature, transfer the reaction mixture to a separation funnel or extraction vessel. Extract the mixture with dichloromethane (DCM, 3 x 15 L) to recover the chiral auxiliary precursor (the α-hydroxy ketone). The aqueous phase contains the desired product as its hydrochloride salt.
-
Purification by Ion Exchange: The aqueous layer contains the crude amino acid hydrochloride. For high purity, it is recommended to use ion-exchange chromatography.
-
Load the aqueous solution onto a column packed with a strong cation exchange resin (e.g., Dowex 50WX8).
-
Wash the column thoroughly with deionized water to remove inorganic salts.
-
Elute the desired amino acid using a 2 M aqueous ammonia solution.
-
-
Isolation: Collect the ammonia-containing fractions and concentrate them under reduced pressure to remove the ammonia and water.
-
Crystallization: Dissolve the resulting solid in a minimal amount of hot water and allow it to cool slowly. If needed, add ethanol to induce crystallization.
-
Drying: Filter the crystalline solid, wash with cold ethanol, and dry under vacuum at 50 °C to a constant weight to yield pure this compound.
Data Presentation and Analytical Characterization
Rigorous analytical control is essential to validate the identity, purity, and stereochemical integrity of the final product.
| Parameter | Method | Typical Specification |
| Overall Yield | Gravimetric | 45-55% (over 2 steps from auxiliary) |
| Appearance | Visual | White to off-white crystalline powder |
| Chemical Purity | HPLC-UV | ≥ 99.0% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Enantiomeric Excess (ee) | Chiral HPLC/SFC | ≥ 98.0% |
| Optical Rotation | Polarimetry | Specific rotation value in a given solvent |
¹H NMR (400 MHz, D₂O): δ 3.35-3.25 (m, 1H), 3.05-2.95 (m, 1H), 1.90-1.60 (m, 6H), 1.45 (s, 3H). Mass Spec (ESI+): m/z 144.10 ([M+H]⁺).
Scale-Up and Safety Considerations
-
Exotherm Management: The addition of aqueous NaOH during the methylation step is highly exothermic and requires a reactor with efficient cooling capacity. Slow, controlled addition is critical to prevent temperature runaways.
-
Phase-Transfer Catalysis: Vigorous agitation is necessary to maximize the interfacial area between the aqueous and organic phases, which is crucial for the efficiency of the PTC reaction.
-
Reagent Handling: Methyl iodide is a toxic and volatile reagent and should be handled with extreme care in a closed system. Concentrated HCl and NaOH are highly corrosive.
-
Waste Management: The aqueous waste streams will be highly basic or acidic and must be neutralized before disposal. The recovered chiral auxiliary can potentially be recycled to improve process economy.
Conclusion
The described diastereoselective alkylation route provides a robust and scalable method for the synthesis of enantiomerically pure this compound.[8] By leveraging a chiral auxiliary derived from a natural product, this protocol ensures high stereochemical control while utilizing operationally simple and industrially compatible techniques like phase-transfer catalysis. The detailed procedures and analytical guidelines herein serve as a comprehensive resource for researchers and drug development professionals engaged in the large-scale production of this important pharmaceutical building block.
References
-
Lu, T.-J., & Lin, C.-K. (2011). Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry, 76(6), 1621–1633. [Link]
-
Corey, E. J., McCaully, R. J., & Sachdev, H. S. (1970). Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society, 92(8), 2476–2488. [Link]
-
Petti, A., et al. (2018). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 9(33), 6843-6848. [Link]
-
Zhu, L., & Weix, D. J. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(3), 1234-1239. [Link]
-
Zhu, Y., et al. (2011). Asymmetric syntheses of α-methyl γ-amino acid derivatives. The Journal of Organic Chemistry, 76(18), 7449–7457. [Link]
-
Rowntree, J. H., et al. (2019). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 9(10), 9576-9582. [Link]
- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. (2018).
-
Rojas-Lima, S., et al. (2018). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. ResearchGate. [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
- CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid. (2020).
-
Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Tona, V., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 6005. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Inno Pharmchem. [Link]
-
Iqbal, N., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]
-
Lee, J., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Chemistry – An Asian Journal, 14(12), 2132-2135. [Link]
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. (2002).
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strategic Protection of 2-Methylpiperidine-2-carboxylic Acid
Introduction: The Synthetic Challenge and Strategic Importance of a Hindered Scaffold
2-Methylpiperidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, α,α-disubstituted piperidine framework provides a unique three-dimensional scaffold that can impart favorable pharmacokinetic properties, such as metabolic stability and constrained conformations for potent and selective receptor binding. However, the very features that make this molecule attractive—the sterically hindered quaternary carbon bearing both the secondary amine and the carboxylic acid—present significant challenges for synthetic manipulation.
Successful incorporation of this scaffold into larger molecules necessitates a robust and well-designed protecting group strategy. The steric congestion around the reactive centers can significantly hinder standard protection and deprotection reactions, leading to low yields, side reactions, or the need for harsh conditions that may compromise other functional groups. This guide provides a comprehensive overview of protecting group strategies for 2-methylpiperidine-2-carboxylic acid, focusing on the practical application of common protecting groups, detailed experimental protocols, and the design of orthogonal schemes for selective functionalization.
I. Protecting the Secondary Amine: Navigating Steric Hindrance
The secondary amine of 2-methylpiperidine-2-carboxylic acid is a nucleophilic center that requires protection to prevent unwanted side reactions during carboxylic acid activation and coupling. The choice of the N-protecting group is critical and is often dictated by its stability to the reaction conditions planned for the carboxylic acid moiety and the ease of its eventual removal.
tert-Butoxycarbonyl (Boc) Group: A Robust and Common Choice
The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions.[1] Its removal is typically achieved under acidic conditions, which generates volatile byproducts (isobutylene and CO2), simplifying purification.[2]
Rationale for Use:
-
High Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophiles, making it compatible with a wide array of subsequent chemical transformations.[1]
-
Facile Cleavage: Deprotection is readily achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2]
Challenges with 2-Methylpiperidine-2-carboxylic Acid: The steric hindrance of the quaternary center can slow down the rate of Boc protection. Therefore, optimized conditions are often necessary to achieve high yields.
Protocol 1: N-Boc Protection of 2-Methylpiperidine-2-carboxylic Acid [3]
-
Materials:
-
2-Methylpiperidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
-
Procedure:
-
Dissolve 2-methylpiperidine-2-carboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (2.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-2-methylpiperidine-2-carboxylic acid.
-
Benzyloxycarbonyl (Cbz or Z) Group: The Classic Hydrogenolysis-Labile Group
The Cbz group is another cornerstone of amine protection, valued for its stability and its removal under neutral conditions via catalytic hydrogenolysis.[4][5]
Rationale for Use:
-
Orthogonality: The Cbz group is stable to both acidic and basic conditions used for the cleavage of Boc and Fmoc groups, respectively, making it an excellent choice for orthogonal strategies.[4]
-
Mild Cleavage: Removal by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) is a mild method that avoids harsh acidic or basic reagents.[6]
Challenges with 2-Methylpiperidine-2-carboxylic Acid: Similar to Boc protection, the introduction of the Cbz group can be sluggish due to steric hindrance. Schotten-Baumann conditions are typically employed.[7]
Protocol 2: N-Cbz Protection of 2-Methylpiperidine-2-carboxylic Acid [8]
-
Materials:
-
2-Methylpiperidine-2-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 2-methylpiperidine-2-carboxylic acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) with cooling in an ice bath.
-
While vigorously stirring, add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Cbz-2-methylpiperidine-2-carboxylic acid.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Workhorse of Peptide Synthesis
The Fmoc group is renowned for its lability to mild basic conditions, typically a solution of piperidine in DMF.[9] This makes it orthogonal to acid-labile (e.g., Boc, t-butyl esters) and hydrogenolysis-labile (e.g., Cbz, benzyl esters) protecting groups.[10]
Rationale for Use:
-
Mild Deprotection: Cleavage with a weak base like piperidine preserves acid-sensitive functionalities.[11]
-
Orthogonality: The Fmoc group is stable to acidic conditions and hydrogenolysis, enabling complex, multi-step syntheses.
Challenges with 2-Methylpiperidine-2-carboxylic Acid: The steric hindrance can be a significant barrier to Fmoc protection. However, forcing conditions or the use of more reactive Fmoc reagents can overcome this.
Protocol 3: N-Fmoc Protection of 2-Methylpiperidine-2-carboxylic Acid [9][12]
-
Materials:
-
2-Methylpiperidine-2-carboxylic acid
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 2-methylpiperidine-2-carboxylic acid (1.0 equiv) and sodium bicarbonate (3.0 equiv) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 equiv) in dioxane dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Dilute the reaction with water and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with 1 M HCl, which should precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-Fmoc-2-methylpiperidine-2-carboxylic acid.
-
II. Protecting the Carboxylic Acid: Esterification Strategies
The carboxylic acid moiety must be protected to prevent it from reacting during N-functionalization or coupling of the piperidine amine to other molecules. The choice of ester is primarily dictated by the desired deprotection method and its compatibility with the N-protecting group.
Methyl and Ethyl Esters: Simple and Robust
Methyl and ethyl esters are common protecting groups due to their ease of formation and general stability. They are typically cleaved by saponification under basic conditions (e.g., NaOH or LiOH).
Rationale for Use:
-
Ease of Formation: Can be formed under Fischer esterification conditions (acid catalyst in the corresponding alcohol) or by reaction with an alkyl halide in the presence of a base.[13]
-
Stability: Stable to acidic conditions used for Boc deprotection and to hydrogenolysis conditions for Cbz removal.
Challenges with 2-Methylpiperidine-2-carboxylic Acid: Fischer esterification can be slow due to steric hindrance. Using a coupling agent or forming the acid chloride first may be more effective.
Protocol 4: Methyl Esterification of N-Boc-2-methylpiperidine-2-carboxylic acid [13]
-
Materials:
-
N-Boc-2-methylpiperidine-2-carboxylic acid
-
Iodomethane (MeI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve N-Boc-2-methylpiperidine-2-carboxylic acid (1.0 equiv) in DMF.
-
Add potassium carbonate (1.5 equiv) and iodomethane (1.2 equiv).
-
Stir the mixture at room temperature for 3-5 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the methyl ester.
-
Benzyl Ester: Orthogonal to Boc and Fmoc
Benzyl esters are particularly useful as they can be cleaved by catalytic hydrogenolysis, a mild and neutral method.[14] This makes them orthogonal to both acid-labile (Boc, t-butyl esters) and base-labile (Fmoc) protecting groups.
Rationale for Use:
-
Mild, Orthogonal Cleavage: Hydrogenolysis provides a deprotection pathway that is compatible with many other functional groups.[15]
-
Stability: Benzyl esters are stable to both acidic and basic conditions.
Challenges with 2-Methylpiperidine-2-carboxylic Acid: Direct esterification can be challenging. The use of benzyl bromide with a base or coupling agents is preferred.[16]
Protocol 5: Benzyl Esterification of N-Fmoc-2-methylpiperidine-2-carboxylic acid
-
Materials:
-
N-Fmoc-2-methylpiperidine-2-carboxylic acid
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of N-Fmoc-2-methylpiperidine-2-carboxylic acid (1.0 equiv) in DMF, add cesium carbonate (1.5 equiv).
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzyl bromide (1.1 equiv) and stir at room temperature for 12-16 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford the benzyl ester.
-
tert-Butyl (t-Butyl) Ester: Acid-Labile Protection
The t-butyl ester is an excellent choice when an acid-labile protecting group for the carboxylic acid is required. It is cleaved under the same conditions as the Boc group, often simultaneously.
Rationale for Use:
-
Acid-Labile Cleavage: Removed with strong acids like TFA, often concurrently with a Boc group.
-
Stability: Robust to basic conditions and hydrogenolysis.
Challenges with 2-Methylpiperidine-2-carboxylic Acid: Direct esterification with tert-butanol is difficult due to the steric hindrance of both the acid and the alcohol. Steglich esterification or reaction with isobutylene under acidic catalysis are more viable methods.[17]
Protocol 6: tert-Butyl Esterification via Steglich Esterification [17]
-
Materials:
-
N-Cbz-2-methylpiperidine-2-carboxylic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve N-Cbz-2-methylpiperidine-2-carboxylic acid (1.0 equiv), tert-butanol (3.0 equiv), and a catalytic amount of DMAP (0.1 equiv) in dry DCM.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 equiv) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the tert-butyl ester.
-
III. Orthogonal Protection Strategies: A Decision-Making Framework
The true power of protecting group chemistry lies in the ability to selectively remove one group in the presence of others.[10] This "orthogonal" approach is essential for the stepwise synthesis of complex molecules containing 2-methylpiperidine-2-carboxylic acid.
Common Orthogonal Pairs
| N-Protection | O-Protection | N-Deprotection Condition | O-Deprotection Condition | Orthogonality |
| Boc | Benzyl Ester | Acidic (TFA, HCl) | Hydrogenolysis (H₂, Pd/C) | Excellent |
| Fmoc | t-Butyl Ester | Basic (Piperidine/DMF) | Acidic (TFA, HCl) | Excellent |
| Cbz | Methyl/Ethyl Ester | Hydrogenolysis (H₂, Pd/C) | Basic (LiOH, NaOH) | Excellent |
| Boc | Methyl/Ethyl Ester | Acidic (TFA, HCl) | Basic (LiOH, NaOH) | Excellent |
| Fmoc | Benzyl Ester | Basic (Piperidine/DMF) | Hydrogenolysis (H₂, Pd/C) | Excellent |
Strategic Selection Workflow
The choice of an orthogonal protection strategy depends on the planned synthetic route. The following workflow can guide the decision-making process.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Page loading... [guidechem.com]
- 13. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 14. Benzyl Esters [organic-chemistry.org]
- 15. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Note: GC-MS Analysis of (S)-2-Methylpiperidine-2-carboxylic Acid Following Derivatization
Introduction: The Analytical Challenge of a Sterically Hindered Cyclic Amino Acid
(S)-2-Methylpiperidine-2-carboxylic acid, a cyclic alpha-amino acid, presents a significant analytical challenge for gas chromatography-mass spectrometry (GC-MS). Its inherent polarity and low volatility, characteristic of amino acids, preclude direct analysis by GC-MS, as these properties can lead to poor chromatographic performance, including peak tailing and decomposition in the injector port.[1] Furthermore, the presence of a methyl group at the alpha-carbon introduces steric hindrance around both the carboxylic acid and the secondary amine functionalities. This steric hindrance can impede the derivatization reactions necessary to enhance volatility and thermal stability for GC-MS analysis.
This application note provides a comprehensive guide to the successful derivatization of this compound for robust and reproducible GC-MS analysis. We will explore different derivatization strategies, present a detailed, optimized protocol, and discuss the expected mass spectrometric fragmentation, providing researchers, scientists, and drug development professionals with a practical and scientifically sound methodology.
Selecting the Optimal Derivatization Strategy
The primary goal of derivatization in this context is to mask the polar carboxyl and amino groups, thereby increasing the analyte's volatility and thermal stability.[1] The two most common approaches for amino acid derivatization are silylation and a two-step process of esterification followed by acylation.
Silylation: A One-Step Approach
Silylation involves the replacement of active hydrogens on the carboxyl and amino groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly employed.
-
Advantages: Silylation is often a single-step reaction, which can simplify sample preparation.[3]
-
Disadvantages: The resulting silyl derivatives can be susceptible to hydrolysis, requiring anhydrous conditions.[2] For sterically hindered molecules like this compound, the bulky silylating reagents may lead to incomplete derivatization.
Two-Step Esterification and Acylation: A Robust Alternative
This method involves two sequential reactions:
-
Esterification: The carboxylic acid group is converted to an ester, typically a methyl or ethyl ester, using an alcohol in the presence of an acid catalyst (e.g., methanolic HCl).[4]
-
Acylation: The secondary amine group is then acylated using an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[5]
-
Advantages: This approach often yields more stable derivatives compared to silylation. The smaller size of the esterifying and acylating reagents can be more effective in overcoming steric hindrance.
-
Disadvantages: This is a two-step process, which can be more time-consuming.
Comparative Analysis of Derivatization Strategies
| Derivatization Strategy | Reagents | Advantages | Disadvantages | Suitability for this compound |
| Silylation | MSTFA, MTBSTFA | Single-step reaction, generally good volatility. | Moisture sensitive, potentially incomplete reaction with sterically hindered compounds. | Moderate; may require harsh conditions and careful optimization to overcome steric hindrance. |
| Two-Step Esterification & Acylation | Methanolic HCl, TFAA/PFPA | Forms stable derivatives, less sensitive to moisture, effective for hindered groups. | Two-step process, potentially longer sample preparation time. | High; the sequential reaction with smaller reagents is well-suited for the sterically hindered target analyte. |
Based on this analysis, the two-step esterification and acylation method is recommended for the derivatization of this compound due to its robustness and higher likelihood of achieving complete derivatization of the sterically hindered functional groups.
Detailed Protocol: Two-Step Derivatization of this compound
This protocol details the esterification of the carboxylic acid group followed by the acylation of the secondary amine.
Reagents and Materials
-
This compound standard
-
Methanolic HCl (3 N)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate, anhydrous
-
Nitrogen gas for drying
-
Heating block or oven
-
GC-MS vials with inserts
-
Microsyringes
Step-by-Step Protocol
Step 1: Esterification (Methylation)
-
Accurately weigh 1 mg of this compound into a clean, dry GC-MS vial.
-
Add 1 mL of 3 N methanolic HCl to the vial.[4]
-
Securely cap the vial and heat at 100°C for 30 minutes in a heating block.[4] This step converts the carboxylic acid to its methyl ester.
-
After heating, allow the vial to cool to room temperature.
-
Remove the cap and evaporate the solvent to dryness under a gentle stream of nitrogen gas. Gentle heating can be applied if necessary to ensure complete dryness.[4]
Step 2: Acylation (Trifluoroacetylation)
-
To the dried residue from Step 1, add 1 mL of anhydrous dichloromethane.[4]
-
Add 100 µL of trifluoroacetic anhydride (TFAA).[4]
-
Recap the vial and heat at 60°C for 20 minutes.[4] This reaction acylates the secondary amine group.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent like ethyl acetate.
Experimental Workflow
The following diagram illustrates the key steps in the derivatization protocol.
Caption: Workflow for the two-step derivatization of this compound.
Expected GC-MS Results and Fragmentation Pattern
The derivatized product, (S)-1-trifluoroacetyl-2-methylpiperidine-2-carboxylic acid methyl ester, is significantly more volatile and thermally stable than the parent compound, resulting in a sharp, symmetrical peak on a suitable GC column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
The electron ionization (EI) mass spectrum is expected to show characteristic fragments that can be used for identification and quantification. The fragmentation pattern will be influenced by the stable piperidine ring and the newly introduced ester and amide functionalities.
Predicted Fragmentation Pathway
The following diagram illustrates the likely fragmentation pathways for the derivatized analyte.
Caption: Predicted fragmentation of the derivatized this compound.
Key Expected Fragments:
-
Molecular Ion (M+•): A peak corresponding to the molecular weight of the derivatized compound should be observable, although it may be of low intensity.
-
[M - •OCH3]+: Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.
-
[M - •COOCH3]+: Cleavage of the entire methyl ester group is also a highly probable fragmentation event.
-
Piperidine Ring Fragments: The piperidine ring itself can undergo fragmentation, leading to characteristic ions.
Conclusion
The successful GC-MS analysis of the sterically hindered cyclic amino acid, this compound, is achievable through a robust two-step derivatization protocol. The conversion of the carboxylic acid to a methyl ester followed by acylation of the secondary amine with trifluoroacetic anhydride yields a volatile and thermally stable derivative suitable for gas chromatography. This method overcomes the challenges of low volatility and steric hindrance, enabling reliable and reproducible quantification and identification. The presented protocol and expected fragmentation patterns provide a solid foundation for researchers in various scientific disciplines to analyze this and structurally similar compounds.
References
-
Tsikas, D., Bollenbach, A., & Baskal, S. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
-
Yoon, H. R., & An, J. H. (2010). Determination of pipecolic acid following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(1), 11-6. [Link]
-
Šimek, P., Opekar, S., Zahradníčková, H., Vodrážka, P., Řimnáčová, L., & Moos, M. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2834, pp. 131-145). Springer US. [Link]
-
Yu, K., Liu, H., & Kachroo, P. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Methylpiperidine-2-carboxylic Acid
Welcome to the technical support guide for the synthesis of (S)-2-methylpiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial chiral building block in medicinal chemistry, mastering its synthesis is key to advancing many research pipelines.
This guide provides in-depth, field-proven insights organized into a practical question-and-answer format, addressing specific issues you may encounter.
Foundational Concepts: Choosing Your Synthetic Path
The synthesis of enantiomerically pure this compound primarily follows two major strategies: Asymmetric Synthesis and Chiral Resolution . The choice between them depends on factors like scale, cost, available starting materials, and the desired enantiomeric purity.
Caption: Decision workflow for selecting a synthetic strategy.
Frequently Asked Questions & Troubleshooting
This section addresses common problems encountered during the synthesis.
Category 1: General Yield and Purity Issues
Q1: My overall yield is consistently low after cyclization. What are the most common causes?
A: Low yields in piperidine ring formation often stem from incomplete reaction, side product formation, or issues during workup and purification.[1]
-
Incomplete Cyclization: Intramolecular cyclization can be slow. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Extending the reaction time may be necessary, but be cautious of potential decomposition.[1]
-
Side Reactions: The primary competing reaction is often intermolecular polymerization. This is particularly problematic at high concentrations. Running the reaction under high-dilution conditions can significantly favor the desired intramolecular cyclization over polymerization.
-
Workup Losses: The product is an amino acid, making it amphoteric and potentially highly water-soluble, especially in its zwitterionic form. Ensure you are adjusting the pH of the aqueous phase correctly during extraction to either fully protonate the amine (acidic pH) or deprotonate the carboxylic acid (basic pH) to maximize its solubility in the organic layer. Multiple extractions are recommended.
Q2: I'm observing a significant amount of an unexpected side product. How can I identify and minimize it?
A: Side product formation is often temperature-dependent.[2]
-
Characterization: First, characterize the side product using NMR and Mass Spectrometry. Common side products can include incompletely cyclized intermediates, over-alkylated products, or products from elimination reactions.
-
Temperature Control: Many side reactions have higher activation energies than the desired reaction. Lowering the reaction temperature can therefore selectively slow down the formation of unwanted byproducts.[3]
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in reactants can lead to unexpected pathways.[1]
Category 2: Challenges in Asymmetric Synthesis
Q3: My asymmetric alkylation is showing poor diastereoselectivity. How can I improve it?
A: Achieving high diastereoselectivity in the key alkylation step is critical. Several factors influence this outcome. A known method involves the asymmetric alkylation of a compound derived from an L-camphorsulfonamide chiral auxiliary.[4]
-
Base Selection: The choice of a strong, non-nucleophilic base is crucial for generating the enolate. Lithium bases like lithium hexamethyldisilazide (LiHMDS) are often preferred as they can influence the aggregation state and geometry of the enolate, impacting the facial selectivity of the incoming electrophile.[4]
-
Temperature: These reactions must be run at low temperatures (e.g., -78 °C) to "freeze" the desired enolate geometry and maximize kinetic control, preventing equilibration to a less selective thermodynamic mixture.[3]
-
Solvent: The polarity and coordinating ability of the solvent are critical. Aprotic solvents like THF are standard. The solvent can influence the enolate's structure and reactivity.[3]
Caption: A logical workflow for troubleshooting common synthesis problems.
Q4: The removal of my chiral auxiliary is incomplete or leads to product degradation. What should I do?
A: Cleavage of the chiral auxiliary (e.g., camphorsulfonamide) requires harsh conditions that can sometimes affect the desired product.
-
Condition Optimization: The patent literature describes using alkaline conditions for this step.[4] If you see degradation, try screening different bases (e.g., NaOH, KOH, LiOH) and temperatures. Start with milder conditions and gradually increase the intensity.
-
Protecting Groups: If the product is sensitive, consider if other functional groups need to be protected before attempting the auxiliary cleavage.
-
Alternative Auxiliaries: If cleavage remains problematic, you may need to reconsider the choice of chiral auxiliary for one that can be removed under milder, orthogonal conditions.
Category 3: Issues with Chiral Resolution
Q5: I'm trying to resolve the racemic acid with a chiral amine/acid, but the diastereomeric salt won't crystallize. What's the issue?
A: Crystallization is a notoriously tricky step. Success depends on a delicate balance of solubility.
-
Solvent System is Key: The single most important factor is the solvent. The ideal solvent (or solvent mixture) is one in which the desired diastereomeric salt is sparingly soluble, while the other diastereomer remains in solution. You must screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).[5]
-
Purity of Racemate: Ensure your starting racemic 2-methylpiperidine-2-carboxylic acid is highly pure. Impurities can act as crystal growth inhibitors.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, use it to seed the supersaturated solution. This provides a template for crystal growth and can dramatically improve crystallization.
-
Cooling Rate: Cool the solution slowly. A slow cooling profile encourages the formation of large, well-ordered crystals rather than rapid precipitation or oiling out.
Q6: My yield after resolution is very low, even though the enantiomeric excess (ee) is high. How can I improve the recovery?
A: This indicates that while the separation is selective, a large amount of the desired diastereomer is being lost, likely by remaining in the mother liquor.
-
Optimize Stoichiometry: The molar ratio of the resolving agent to the racemate is critical. A 0.5 to 1.0 molar equivalent of the resolving agent is typical.[6] Experiment with this ratio to find the sweet spot that maximizes precipitation of the desired salt without co-precipitating the undesired one.
-
Recycle the Mother Liquor: Don't discard the mother liquor. It contains the other diastereomer and some of your desired product. You can liberate the free base/acid from the mother liquor, racemize it if possible, and recycle it back into the resolution process to improve the overall process yield.
In-Depth Experimental Protocols
Protocol 1: Optimizing Chiral Resolution of Racemic 2-Methylpiperidine-2-carboxylic Acid
This protocol provides a framework for screening chiral resolving agents to separate the (S)-enantiomer.
1. Selection of Resolving Agent: The choice of resolving agent is crucial. While data for 2-methylpiperidine-2-carboxylic acid is specific, performance can be extrapolated from similar structures. Common choices include derivatives of tartaric acid and mandelic acid.[5]
| Resolving Agent | Typical Solvent(s) | Advantages | Considerations |
| Di-benzoyl-L-tartaric acid | Alcohols, Acetates | Often forms highly crystalline salts; good enantioselectivity.[5] | Can be more expensive. |
| (S)-Mandelic Acid | Alcohols, Water | Cost-effective and readily available. | May require an extra crystallization step for high purity.[5] |
| (L)-Tartaric Acid | Water, Alcohols | Widely used, cost-effective, good for resolving amines.[6] | Performance is highly dependent on the substrate.[6] |
| Chiral Phthalic Acids | Various organic | Powerful for resolving alcohols, but principle applies to amines/acids.[7] | Requires synthesis of the resolving agent itself.[7] |
2. General Resolution Procedure:
-
Dissolution: In separate flasks, dissolve 1.0 equivalent of the racemic acid and 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (S)-mandelic acid) in a minimal amount of a hot screening solvent (e.g., ethanol).
-
Mixing: Combine the two hot solutions.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. If still unsuccessful, store at 4 °C overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent. This is your diastereomeric salt.
-
Analysis: Dry the salt and determine its diastereomeric purity by NMR or HPLC. Also, analyze the mother liquor to see the composition of the remaining material.
-
Liberation of Free Acid: Suspend the purified diastereomeric salt in water and adjust the pH to be acidic (e.g., pH 1-2 with HCl) to liberate the resolving agent if it's a base, or basic (e.g., pH > 10 with NaOH) to liberate the resolving agent if it's an acid.[6]
-
Extraction: Extract the desired enantiomerically enriched product with an appropriate organic solvent.
-
Purity Check: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by derivatizing with a chiral agent and analyzing by NMR.
Summary of Key Recommendations
| Issue | Primary Recommendation | Secondary Actions |
| Low Overall Yield | Identify the loss point: reaction, workup, or purification. Monitor reaction by TLC/LC-MS. | Optimize reaction time; use high dilution for cyclization; adjust pH carefully during extraction. |
| Poor Stereoselectivity | Lower the reaction temperature significantly (e.g., to -78 °C). | Screen different bases, solvents, and catalyst ligands.[3] |
| Side Product Formation | Lower the reaction temperature. | Ensure high purity of all reagents and solvents.[1][2] |
| Crystallization Failure | Systematically screen a wide range of solvents and solvent mixtures. | Use seed crystals; ensure high purity of the substrate; employ slow cooling. |
| Low Recovery in Resolution | Optimize the stoichiometry of the resolving agent. | Concentrate and rework the mother liquor to recover additional material. |
References
-
Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric routes to substituted piperidines. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Available at: [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. Available at: [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available at: [Link]
- A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents.
-
Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ResearchGate. Available at: [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Available at: [Link]
- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Available at: [Link]
- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. Google Patents.
- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification Challenges of Diastereomeric Salts of 2-Methylpiperidine-2-carboxylic Acid
Welcome to the technical support center for the purification of diastereomeric salts of 2-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the chiral resolution of this important compound.
Introduction
2-Methylpiperidine-2-carboxylic acid is a valuable chiral building block in pharmaceutical synthesis. Its resolution into single enantiomers is a critical step, frequently accomplished by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1] This process, while conceptually straightforward, is often fraught with challenges that can impact yield, purity, and scalability.[2]
This guide provides a structured approach to understanding and overcoming these challenges, drawing on established principles of stereochemistry and crystallization.
Troubleshooting Guide
This section addresses common problems encountered during the purification of diastereomeric salts of 2-methylpiperidine-2-carboxylic acid in a question-and-answer format.
Issue 1: Low or No Crystal Formation
Question: I've mixed my racemic 2-methylpiperidine-2-carboxylic acid with the chiral resolving agent in the chosen solvent, but no crystals are forming, even after extended periods. What are the likely causes and how can I induce crystallization?
Answer:
Failure to obtain crystals is a frequent hurdle in diastereomeric salt resolution. The primary reason is that the solution is not supersaturated, meaning the concentration of the less soluble diastereomeric salt is below its solubility limit in the given solvent at that temperature. Several factors could contribute to this:
-
Inappropriate Solvent Choice: The selected solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating.[3]
-
Insufficient Concentration: The overall concentration of the salts in the solution may be too low.
-
High Purity of Starting Materials: While counterintuitive, highly pure starting materials can sometimes hinder nucleation, the initial step of crystal formation. Impurities can occasionally act as nucleation sites.[4]
Troubleshooting Steps:
-
Induce Supersaturation:
-
Solvent Evaporation: Carefully and slowly evaporate a portion of the solvent to increase the concentration of the diastereomeric salts.
-
Anti-Solvent Addition: Gradually add a solvent in which the salts are known to be poorly soluble (an "anti-solvent") to the solution until slight turbidity is observed. This reduces the overall solvating power of the solvent system.
-
Temperature Reduction: Slowly cool the solution. The solubility of most salts decreases at lower temperatures. Avoid rapid cooling, as this can lead to the precipitation of both diastereomers.[4]
-
-
Promote Nucleation:
-
Seeding: If available, add a few seed crystals of the desired diastereomeric salt to the solution. This provides a template for crystal growth.[4]
-
Scratching: Gently scratch the inner surface of the flask at the air-solvent interface with a glass rod. The microscopic imperfections created can serve as nucleation sites.
-
-
Re-evaluate Solvent System: If the above methods fail, a systematic solvent screening is necessary. The ideal solvent will have a significant solubility difference between the two diastereomers.[3]
Issue 2: Poor Diastereomeric Excess (d.e.) of the Crystalline Product
Question: I've successfully crystallized the diastereomeric salt, but the diastereomeric excess is low, indicating significant contamination with the more soluble diastereomer. What causes this and how can I improve the purity?
Answer:
Low diastereomeric excess in the crystalline product is typically due to the co-precipitation of the more soluble diastereomer along with the less soluble one. This can happen for several reasons:
-
Rapid Crystallization: Cooling the solution too quickly or adding an anti-solvent too rapidly can cause both diastereomers to crash out of solution.[4]
-
Solvent System with Poor Selectivity: The chosen solvent may not provide a large enough difference in solubility between the two diastereomers.
-
Formation of a Racemic Compound: In some cases, the two diastereomers may co-crystallize in a 1:1 ratio to form a racemic compound, which is a distinct crystalline entity.
Troubleshooting Steps:
-
Optimize Crystallization Conditions:
-
Slow Cooling Profile: Implement a gradual cooling profile. Allow the solution to cool slowly to room temperature first, and then incrementally lower the temperature (e.g., to 4 °C, then to -20 °C if necessary).[3]
-
Controlled Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to maintain a state of slight supersaturation.
-
-
Recrystallization:
-
Dissolve the obtained crystals in a minimal amount of a suitable hot solvent and allow them to recrystallize slowly. This process can be repeated to enhance the diastereomeric purity.
-
-
Solvent Screening:
-
Perform a screening of different solvents or solvent mixtures to find a system that maximizes the solubility difference between the diastereomers.[5] This is often the most critical factor for achieving high d.e.
-
Issue 3: Low Yield of the Desired Diastereomer
Question: The diastereomeric excess of my crystals is high, but the overall yield is very low. How can I improve the recovery of the desired product?
Answer:
A low yield with high purity often indicates that a significant amount of the less soluble diastereomer remains in the mother liquor. This can be due to:
-
Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic compound can influence the yield.
-
Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.
-
Solubility of the "Insoluble" Salt: Even the less soluble salt has some solubility in the chosen solvent, leading to losses in the mother liquor.
Troubleshooting Steps:
-
Optimize Molar Ratio:
-
Experiment with different molar ratios of the resolving agent to the racemic 2-methylpiperidine-2-carboxylic acid. Sometimes, using a substoichiometric amount of the resolving agent can be beneficial.
-
-
Maximize Recovery from Mother Liquor:
-
Cooling: Ensure the mother liquor has been cooled to the lowest practical temperature for a sufficient amount of time to maximize precipitation.
-
Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower and might require recrystallization.
-
-
Consider Dynamic Kinetic Resolution (DKR):
-
For more advanced optimization, if the unwanted enantiomer can be racemized in situ, a dynamic kinetic resolution process can theoretically achieve a yield of up to 100% for the desired enantiomer.[6]
-
FAQs (Frequently Asked Questions)
Q1: How do I choose the right chiral resolving agent for 2-methylpiperidine-2-carboxylic acid?
A1: Since 2-methylpiperidine-2-carboxylic acid is an amino acid, it can act as either an acid or a base. For resolving the amine functionality, chiral acids are typically used. Common choices include derivatives of tartaric acid (like dibenzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid) and mandelic acid (R- or S-mandelic acid).[4] The selection often requires empirical screening to find an agent that forms diastereomeric salts with significantly different solubilities.[1]
Q2: What analytical techniques are best for determining the diastereomeric excess (d.e.) and enantiomeric excess (e.e.)?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining both d.e. of the salts and e.e. of the final product after removing the resolving agent.[7] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be used.[7] For absolute configuration determination, X-ray crystallography is the definitive method, provided a suitable single crystal can be obtained.[7]
Q3: After separating the diastereomeric salt, what is the standard procedure to recover the enantiomerically pure 2-methylpiperidine-2-carboxylic acid?
A3: The process involves a "salt break". The purified diastereomeric salt is dissolved in a suitable solvent (often water or an aqueous/organic mixture), and the pH is adjusted. To recover the free amine, a base (like sodium hydroxide or sodium carbonate) is added to neutralize the acidic resolving agent and deprotonate the piperidine nitrogen.[8] To recover the carboxylic acid, an acid (like hydrochloric acid) is added. Subsequent extraction and purification steps will then isolate the desired enantiomer.
Q4: Can I recycle the resolving agent and the unwanted enantiomer?
A4: Yes, and this is often crucial for the economic viability of the process on a larger scale.[2] The resolving agent can be recovered from the mother liquor after the salt break. The unwanted enantiomer can also be isolated and potentially racemized (converted back to the racemic mixture) for reuse in a subsequent resolution, a process known as Resolution-Racemization-Recycle (RRR).[1]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation: In a suitable flask, dissolve the racemic 2-methylpiperidine-2-carboxylic acid in an appropriate solvent. Add the chosen chiral resolving agent (typically 0.5 to 1.0 molar equivalents). Stir the mixture, warming gently if necessary, to ensure complete dissolution.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed with the troubleshooting steps outlined above (e.g., seeding, slow cooling to lower temperatures).
-
Isolation: Once crystallization is complete, collect the crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Analyze the diastereomeric purity of the crystals and the composition of the mother liquor by a suitable method, such as chiral HPLC.[3]
Workflow for Troubleshooting Low Diastereomeric Excess
Caption: Decision tree for inducing crystallization of diastereomeric salts.
Quantitative Data Summary
| Parameter | Common Range/Value | Potential Impact on Purification | Reference |
| Resolving Agent Stoichiometry | 0.5 - 1.0 equivalents | Affects yield and the point of supersaturation. | [9] |
| Crystallization Temperature | -20 °C to Room Temperature | Lower temperatures decrease solubility but can risk co-precipitation if cooling is too rapid. | [3] |
| Cooling Rate | 0.1 - 1 °C/minute (ideal) | Fast cooling leads to low d.e.; slow cooling improves selectivity. | [4] |
| Typical Diastereomeric Excess (d.e.) after 1st Crystallization | >80% (target) | A lower value necessitates recrystallization. | |
| Typical Yield after 1st Crystallization | 20 - 45% (of the desired enantiomer) | Highly dependent on the solubility difference between diastereomers. | [10] |
References
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Lambert, J. B., et al. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Smith, A. B., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health. [Link]
-
Semantic Scholar. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
- Google Patents.
-
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]
-
Harada, N. (2015). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
-
O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. National Institutes of Health. [Link]
-
Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Bode, J. W., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Institutes of Health. [Link]
-
O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
-
Meyers, A. I., et al. (1984). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Chemistry LibreTexts. Diastereomers and Optical Resolution. [Link]
-
PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. [Link]
-
White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kiko-tech.co.jp [kiko-tech.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chiral HPLC Separation for Piperidine Enantiomers
Welcome to the Technical Support Center dedicated to the nuanced art and science of separating piperidine enantiomers using chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds. As basic analytes, piperidines demand a thoughtful approach to method development to overcome common hurdles such as poor resolution and peak tailing. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to empower you to troubleshoot and optimize your chiral separations effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps in developing a chiral HPLC method for piperidine enantiomers?
A1: A systematic approach is paramount. Begin by characterizing your analyte's physicochemical properties, specifically its pKa and solubility. This foundational knowledge will guide your initial choices for the HPLC mode (normal-phase, reversed-phase, or polar organic), the chiral stationary phase (CSP), and the mobile phase. A preliminary screening of different CSPs and mobile phase compositions is the most effective starting point to identify promising conditions for further optimization.[1]
Q2: Which type of chiral stationary phase (CSP) is generally most effective for piperidine enantiomers?
A2: Polysaccharide-based CSPs are widely recognized for their broad applicability and have demonstrated significant success in resolving a diverse range of chiral compounds, including piperidine derivatives.[2][3][4][5] Columns with amylose or cellulose backbones, such as the Chiralpak® and Chiralcel® series (e.g., Chiralpak® IA, AD-H, and Chiralcel® OD-H), are excellent starting points for screening.[2][6][7] The selection of the specific polysaccharide-based CSP will depend on the substitution pattern of the piperidine ring and any derivatization.
Q3: My piperidine analyte lacks a UV chromophore. How can I effectively detect it using HPLC with a UV detector?
A3: For piperidine enantiomers without a native UV chromophore, pre-column derivatization is a robust and common strategy.[1][7][8] This involves a chemical reaction to attach a UV-active tag to the piperidine molecule. A widely used method is the reaction of the piperidine's secondary amine with an agent like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride in a basic environment to form a sulfonamide or amide, respectively, which can be readily detected at wavelengths such as 228 nm or 254 nm.[7][8]
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The peaks for the two enantiomers are either completely merged (co-eluting) or only partially separated, resulting in a resolution value (Rs) significantly less than the ideal of 1.5.
Detailed Steps & Protocols:
-
Verify CSP Selection:
-
Question: Is the chosen CSP known to be effective for this class of compound?
-
Action: If you are not seeing at least partial separation, the primary suspect is an unsuitable CSP. Polysaccharide-based columns are a highly recommended starting point for piperidine enantiomers.[2][6]
-
Protocol: CSP Screening
-
Prepare a racemic standard of your piperidine analyte.
-
Select a range of polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralpak® IA, Chiralcel® OD-H).
-
For each column, begin with a generic mobile phase. A common starting point for normal phase is a mixture of n-hexane and an alcohol like isopropanol (e.g., 90:10 v/v), including 0.1% of a basic additive like diethylamine (DEA).[6]
-
Analyze the chromatograms for any indication of peak splitting or the formation of a shoulder, which suggests the potential for separation.
-
-
-
Optimize Mobile Phase Composition:
-
Question: Can the mobile phase be adjusted to improve selectivity?
-
Action: The composition of the mobile phase, including the type of organic modifier and the concentration of additives, has a profound impact on chiral recognition.
-
Protocol: Mobile Phase Optimization
-
Normal Phase: Systematically vary the ratio of the alkane to the alcohol (e.g., from 95:5 to 80:20 n-hexane/isopropanol). Also, test different alcohols (e.g., ethanol, isopropanol) as they can offer different selectivities.
-
Additives: For basic piperidines, the presence of a basic additive is crucial. Optimize the concentration of DEA or another amine (e.g., triethylamine (TEA), ethylenediamine (EDA)) in the range of 0.1% to 0.5%.[6][9]
-
Reversed Phase: If applicable, adjust the pH of the aqueous portion of the mobile phase. Ensure the pH is at least 1-2 units away from the pKa of your analyte to maintain a consistent ionization state.[10] Also, optimize the concentration and type of buffer.
-
-
-
Evaluate Column Temperature:
-
Question: How does temperature influence the separation?
-
Action: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often enhance the subtle intermolecular interactions required for enantioseparation, leading to increased resolution.[10] However, this is not a universal rule, and in some cases, higher temperatures can improve efficiency and even reverse the elution order.[10]
-
Protocol: Temperature Optimization
-
Start with the column at ambient temperature (e.g., 25 °C).
-
Decrease the temperature in 5 °C increments (e.g., to 20 °C, 15 °C) and inject the sample at each step.
-
If resolution does not improve, increase the temperature in 5 °C increments from the initial setting (e.g., to 30 °C, 35 °C).
-
Monitor the resolution (Rs) and peak shape at each temperature to determine the optimum.
-
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralpak® AD-H | Chiralpak® AD-H | Chiralpak® AD-H |
| Mobile Phase | n-Hexane/IPA (90:10) + 0.1% DEA | n-Hexane/IPA (85:15) + 0.1% DEA | n-Hexane/IPA (85:15) + 0.1% DEA |
| Temperature | 25 °C | 25 °C | 15 °C |
| Resolution (Rs) | 1.2 | 1.6 | 2.1 |
| Observation | Partial Separation | Baseline Separation | Improved Baseline Separation |
| Table 1: Example of method optimization data for piperidine enantiomers. |
Issue 2: Peak Tailing
Symptom: Asymmetrical peaks with a broader second half. This is a very common issue with basic analytes like piperidines and can lead to inaccurate integration and reduced resolution.
Detailed Steps & Protocols:
-
Rule out Column Overload:
-
Question: Is the sample concentration too high for the column's capacity?
-
Action: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[1]
-
Protocol: Dilution Test
-
Prepare a dilution of your sample (e.g., 1:10 or 1:100) in the mobile phase.
-
Inject the diluted sample.
-
If the peak shape becomes significantly more symmetrical, the original sample was overloading the column. Reduce the sample concentration or injection volume accordingly.
-
-
-
Mitigate Secondary Silanol Interactions:
-
Question: Is the basic piperidine interacting with acidic silanol groups on the silica support?
-
Action: This is the most common cause of peak tailing for basic compounds.[11][12][13][14] The positively charged piperidine nitrogen can interact strongly with deprotonated, negatively charged silanol groups on the silica surface of the CSP.
-
Protocol: Use of Basic Modifiers
-
Add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) is a very common and effective choice.[1][6][9][10]
-
Start with a concentration of 0.1% (v/v) DEA in the mobile phase.
-
If tailing persists, you can cautiously increase the concentration up to 0.5%. Other amines like triethylamine (TEA) or ethylenediamine (EDA) can also be tested as they may offer better peak shape for specific analytes.[2][9] The competing base will interact with the active silanol sites, effectively masking them from the analyte.[11]
-
-
-
Check for Injection Solvent Mismatch:
-
Question: Is the sample dissolved in a solvent that is much stronger than the mobile phase?
-
Action: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing and fronting.[15]
-
Protocol: Solvent Matching
-
Whenever possible, dissolve and inject your sample in the mobile phase itself.[15]
-
If the sample is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility.
-
-
-
Assess Column Health:
-
Question: Has the column performance degraded over time?
-
Action: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[10][15]
-
Protocol: Column Washing
-
Disconnect the column from the detector to avoid contamination.
-
Consult the manufacturer's guidelines for recommended washing solvents. For many polysaccharide-based CSPs, flushing with a strong solvent like 100% isopropanol or ethanol can be effective.[10]
-
If a thorough wash does not restore peak shape and performance, the column may be permanently damaged and require replacement.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromtech.com [chromtech.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Alkylation of Piperidine-2-Carboxylic Acid
Welcome to the technical support center for the alkylation of piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter in your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to optimize your reactions and overcome common hurdles.
Introduction
Piperidine-2-carboxylic acid and its derivatives are invaluable chiral building blocks in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] The N-alkylation of this scaffold is a common strategy for diversifying structures and modulating pharmacological properties. However, the bifunctional nature of piperidine-2-carboxylic acid, containing both a secondary amine and a carboxylic acid, presents a unique set of challenges. This guide will address the most prevalent side reactions—over-alkylation, racemization, and decarboxylation—providing you with the expertise to ensure the integrity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing N-alkylation on unprotected piperidine-2-carboxylic acid?
When alkylating unprotected piperidine-2-carboxylic acid, you are likely to encounter three primary side reactions:
-
Over-alkylation: The initial N-alkylation product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to further reaction with the alkylating agent. This results in the formation of a quaternary ammonium salt, which can be a significant byproduct.[3][4]
-
Racemization: The chiral center at the C2 position is susceptible to racemization, particularly under basic conditions or at elevated temperatures. This can lead to a loss of stereochemical purity in your final product.
-
Esterification: The carboxylic acid can react with certain alkylating agents, especially under acidic conditions or with highly reactive electrophiles, to form an ester.
Q2: Should I protect the functional groups of piperidine-2-carboxylic acid before N-alkylation?
Yes, protecting group strategies are highly recommended for clean and selective N-alkylation.
-
Protecting the Amine: While direct alkylation is possible, protecting the carboxylic acid and then performing the N-alkylation is a common approach.
-
Protecting the Carboxylic Acid: More frequently, the amine is the site of reaction. Therefore, protecting the carboxylic acid as an ester (e.g., methyl or benzyl ester) is a crucial step to prevent its interference.[5] This allows for a wider range of reaction conditions for the subsequent N-alkylation.
-
Protecting Both Groups: In some multi-step syntheses, orthogonal protecting groups for both the amine (e.g., Boc, Cbz) and the carboxylic acid (e.g., benzyl ester) are employed to allow for selective deprotection and further functionalization.[6][7][8]
Q3: What is reductive amination, and why is it a preferred method for N-alkylation of piperidine derivatives?
Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[9] This method is often preferred over direct alkylation with alkyl halides for several reasons:
-
Avoids Over-alkylation: The reaction conditions for reductive amination do not favor the formation of quaternary ammonium salts.[9]
-
Milder Conditions: It typically proceeds under milder conditions, which helps to preserve sensitive functional groups and maintain stereochemical integrity.
-
Readily Available Starting Materials: A wide variety of aldehydes and ketones are commercially available, allowing for diverse alkyl groups to be introduced.
Troubleshooting Guides
Issue 1: Low Yield of Mono-Alkylated Product and Formation of Byproducts
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material, the desired mono-alkylated product, and a significant amount of a more polar byproduct.
-
NMR analysis of the crude product indicates the presence of a quaternary ammonium salt.
Root Cause Analysis:
Over-alkylation is a common challenge in the N-alkylation of secondary amines like piperidine.[4] The mono-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.
Visualizing the Reaction Pathway:
Caption: Reaction pathway illustrating over-alkylation.
Solutions & Mitigation Strategies:
| Strategy | Description | Expected Outcome |
| Control Stoichiometry | Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of amine). | The alkylating agent is more likely to react with the more abundant starting material, minimizing the second alkylation.[3] |
| Slow Addition of Alkylating Agent | Add the alkylating agent dropwise or via a syringe pump over an extended period.[3][10] | Maintains a low concentration of the alkylating agent, favoring reaction with the starting amine over the mono-alkylated product.[3] |
| Choice of Base | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate.[11] | The base will neutralize the acid byproduct without competing in the alkylation reaction. |
| Lower Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or room temperature). | Reduces the rate of the second alkylation, which often has a higher activation energy. |
| Alternative: Reductive Amination | React the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9] | This method is highly selective for mono-alkylation and avoids the formation of quaternary salts.[9] |
Experimental Protocol: Controlled Mono-alkylation
-
Dissolve piperidine-2-carboxylic acid ester (1.1 equivalents) and DIPEA (1.5 equivalents) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkyl halide (1.0 equivalent) dropwise over 1-2 hours using a syringe pump.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the base and any salts.
-
Purify the product by column chromatography.
Issue 2: Loss of Stereochemical Purity (Racemization)
Symptoms:
-
Chiral HPLC or polarimetry analysis of the product shows a mixture of enantiomers or a decrease in enantiomeric excess (ee).
Root Cause Analysis:
The α-proton at the C2 position of piperidine-2-carboxylic acid is acidic and can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.[12] Elevated temperatures can exacerbate this process.
Visualizing the Racemization Mechanism:
Caption: Mechanism of base-catalyzed racemization.
Solutions & Mitigation Strategies:
| Strategy | Description | Expected Outcome |
| Use Milder Bases | Employ weaker, non-nucleophilic bases such as potassium carbonate or sodium bicarbonate instead of strong bases like hydroxides or alkoxides. | Minimizes the abstraction of the α-proton, preserving the stereocenter. |
| Lower Reaction Temperature | Conduct the alkylation at the lowest possible temperature that allows for a reasonable reaction rate. | Reduces the rate of the deprotonation-reprotonation equilibrium. |
| Protect the Carboxylic Acid | Converting the carboxylic acid to an ester can reduce the acidity of the α-proton, making it less susceptible to abstraction. | Increased stability of the chiral center under basic conditions. |
| Avoid Prolonged Reaction Times | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid extended exposure to racemization-promoting conditions. | Limits the extent of racemization. |
| Consider Reductive Amination | This method often proceeds under neutral or mildly acidic conditions, which are less prone to causing racemization.[13] | Preservation of enantiomeric purity. |
Issue 3: Unexpected Decarboxylation
Symptoms:
-
Formation of N-alkyl piperidine as a byproduct, identified by GC-MS or NMR.
-
Gas evolution (CO₂) may be observed during the reaction.
Root Cause Analysis:
While less common under standard alkylation conditions, decarboxylation can occur, especially at elevated temperatures or in the presence of certain catalysts.[14] The stability of the resulting carbanion or radical intermediate can influence the propensity for this side reaction.
Solutions & Mitigation Strategies:
| Strategy | Description | Expected Outcome |
| Strict Temperature Control | Avoid high reaction temperatures. Most N-alkylation reactions can be performed at or below room temperature. | Minimizes the thermal decomposition pathway leading to decarboxylation. |
| Appropriate Solvent Choice | Use stable, aprotic solvents. Protic solvents or those that can promote radical formation should be used with caution. | A stable reaction medium will not facilitate decarboxylation. |
| Protect the Carboxylic Acid | Esterification of the carboxylic acid group effectively prevents decarboxylation.[5] | The ester functionality is significantly more stable to decarboxylation than the free carboxylic acid. |
Experimental Protocol: Ester Protection Prior to Alkylation
-
Esterification: React (S)-piperidine-2-carboxylic acid with an alcohol (e.g., methanol or benzyl alcohol) under acidic catalysis (e.g., thionyl chloride or sulfuric acid) to form the corresponding ester. Purify the ester.
-
N-Alkylation: Perform the N-alkylation on the purified ester using the protocols described for Issue 1 to avoid over-alkylation.
-
Deprotection (Hydrolysis): If the free acid is the desired final product, hydrolyze the ester using appropriate conditions (e.g., LiOH for methyl esters, hydrogenolysis for benzyl esters).
By understanding the mechanisms of these side reactions and implementing the appropriate control measures, you can significantly improve the outcome of your N-alkylation experiments with piperidine-2-carboxylic acid, leading to higher yields and purity of your desired products.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers (RSC Publishing).
- Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC - NIH.
- The Role of Boc-Protected Amino Acids: A Focus on (S)-1-Boc-piperidine-2-carboxylic Acid. (n.d.).
- BenchChem. (2025).
- Procedure for N-alkylation of Piperidine? (2017).
- Process for racemizing an optically active alpha-amino acid or a salt thereof. (n.d.).
- Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). PubMed.
- Catalytic reductive N-alkylation of amines using carboxylic acids. (n.d.). RSC Publishing.
- A practical catalytic reductive amination of carboxylic acids. (n.d.). PMC - NIH.
- Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (n.d.). OUCI.
- Protecting group. (n.d.). Wikipedia.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Process for the racemization of α-amino acids. (n.d.).
- Protecting Groups. (n.d.).
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic d
- Amine alkyl
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025).
- The Regioselective 3-Alkylation of Piperidine. (1982). ODU Digital Commons.
- [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins]. (n.d.). PubMed.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH.
- A kind of preparation method of (S)-2-piperidinecarboxylic acid. (n.d.).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed.
- Decarboxyl
- Initial Scheme to access 2‐piperidine carboxylates. (n.d.).
- Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides. (n.d.).
- Pipecolic acid. (n.d.). Wikipedia.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed.
Sources
- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. nbinno.com [nbinno.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. creation.com [creation.com]
- 13. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decarboxylation [organic-chemistry.org]
troubleshooting guide for the synthesis of substituted pipecolic acids
Welcome to our dedicated technical support center for the synthesis of substituted pipecolic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Here, we address common challenges encountered in the laboratory with in-depth, evidence-based solutions and practical advice to streamline your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
We have structured this guide in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Hydrogenation of Pyridine Precursors
The catalytic hydrogenation of substituted pyridine-2-carboxylic acids is a primary route to the pipecolic acid core. However, this reaction is not without its challenges, including low yields, incomplete conversion, and undesirable side reactions.
Question 1: I am observing low to no conversion during the catalytic hydrogenation of my substituted pyridine-2-carboxylic acid. What are the likely causes and how can I improve the reaction efficiency?
Answer:
Low conversion in the hydrogenation of pyridine derivatives is a common issue, often stemming from catalyst poisoning or suboptimal reaction conditions. The lone pair of electrons on the nitrogen atom in both the starting pyridine and the resulting piperidine can coordinate to the metal catalyst, inhibiting its activity.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in pyridine hydrogenation.
Detailed Recommendations:
-
Catalyst Selection and Handling: Platinum oxide (PtO2, Adams' catalyst) and rhodium-on-carbon (Rh/C) are commonly used. Rhodium catalysts can sometimes offer better activity under milder conditions.[1] Ensure your catalyst is not old or has been improperly stored, as this can lead to deactivation.
-
Reaction Medium: The basicity of the piperidine nitrogen can poison the catalyst. Performing the hydrogenation in an acidic medium, such as acetic acid or with the addition of hydrochloric acid, protonates the nitrogen, preventing its coordination to the metal surface and thereby enhancing the reaction rate.[2]
-
Pressure and Temperature: While some hydrogenations proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50-100 psi in a Parr shaker) can significantly improve the rate of reaction. Gentle heating (e.g., to 50-80 °C) can also be beneficial, but be mindful of potential side reactions like decarboxylation.
Question 2: My hydrogenation reaction is producing a significant amount of decarboxylated byproduct. How can I prevent this?
Answer:
Decarboxylation is a known side reaction, particularly with nicotinic and picolinic acids, leading to the formation of piperidine instead of the desired pipecolic acid.[3] This is often exacerbated by high temperatures and certain catalytic systems.
Strategies to Minimize Decarboxylation:
| Strategy | Rationale | Recommended Conditions |
| Use of Ammonia | The addition of ammonia can suppress decarboxylation when hydrogenating nicotinic acid and its derivatives. | Hydrogenate in the presence of a rhodium catalyst and ammonia in an aqueous medium.[4] |
| Milder Reaction Conditions | High temperatures can promote the loss of CO2. | Conduct the hydrogenation at room temperature if possible, or with minimal heating. |
| Catalyst Choice | Some catalysts are more prone to inducing decarboxylation than others. | Rhodium-based catalysts are often reported to be effective in preventing decarboxylation.[4] |
| pH Control | Maintaining a neutral or slightly basic pH can disfavor the protonation events that can lead to decarboxylation. | The use of ammonia helps in maintaining a suitable pH. |
Section 2: The Strecker Synthesis Route
The Strecker synthesis offers a versatile method for preparing substituted pipecolic acids from cyclic imines (tetrahydropyridines). The key steps involve the addition of a cyanide source to the imine to form an α-aminonitrile, followed by hydrolysis.
Question 3: I am getting a complex mixture of products in my Strecker synthesis, and the yield of the desired α-aminonitrile is low. What could be going wrong?
Answer:
The Strecker synthesis, while powerful, can be sensitive to reaction conditions, leading to the formation of side products. The primary challenges often lie in the stability of the imine intermediate and the controlled addition of cyanide.
Troubleshooting the α-Aminonitrile Formation:
Caption: Key areas to troubleshoot for low yields in Strecker synthesis.
Detailed Recommendations:
-
Imine Formation: The cyclic imine precursor must be formed efficiently and be stable under the reaction conditions. In some cases, the imine is generated in situ. Ensure that the starting materials are pure and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine. The use of a Lewis acid can facilitate imine formation.
-
Cyanide Source: The choice of cyanide source is critical. While traditional methods use KCN or NaCN with an ammonium salt, trimethylsilyl cyanide (TMSCN) is often a milder and more effective reagent for addition to imines, leading to higher yields of the α-aminonitrile.
-
Control of Side Reactions: The imine can be prone to polymerization or other side reactions if it is not trapped by the cyanide nucleophile efficiently. Running the reaction at lower temperatures can help to control the rates of competing reactions.
Question 4: The hydrolysis of my α-aminonitrile to the pipecolic acid is incomplete or results in decomposition. How can I optimize this step?
Answer:
The hydrolysis of the nitrile to a carboxylic acid is a crucial final step and can be challenging. Both acidic and basic conditions can be employed, but each has its potential pitfalls.
Optimizing Nitrile Hydrolysis:
| Hydrolysis Condition | Advantages | Potential Issues & Troubleshooting |
| Acidic Hydrolysis (e.g., refluxing aq. HCl) | Directly yields the carboxylic acid (as its hydrochloride salt). | Harsh conditions can lead to decomposition of sensitive substrates. The reaction can stall at the intermediate amide stage. Troubleshooting: Use a stronger acid concentration or a higher boiling point acid (e.g., H2SO4). Prolong the reaction time. |
| Basic Hydrolysis (e.g., refluxing aq. NaOH) | Generally proceeds to completion more readily than acid hydrolysis. | Forms the carboxylate salt, requiring a separate acidification step to obtain the free carboxylic acid. Harsh basic conditions can cause epimerization at the α-carbon. Troubleshooting: After hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to pH ~7 to protonate the carboxylate. To minimize epimerization, use milder bases or lower temperatures if possible. |
For a detailed explanation of the mechanisms, see resources on nitrile hydrolysis.[1][5]
Section 3: Purification and Characterization
Substituted pipecolic acids are zwitterionic compounds, which can make their purification and characterization challenging.
Question 5: I am struggling to purify my substituted pipecolic acid. Standard silica gel chromatography is not effective. What other techniques can I use?
Answer:
The zwitterionic nature of pipecolic acids at their isoelectric point (pI) makes them highly polar and often poorly soluble in common organic solvents used for standard chromatography. This leads to streaking and poor separation on silica gel.
Purification Strategies for Zwitterionic Pipecolic Acids:
-
Ion-Exchange Chromatography (IEX): This is the most powerful technique for purifying amino acids.
-
Cation-Exchange: At a pH below the pI of your compound, it will be positively charged (protonated amine) and will bind to a cation-exchange resin (e.g., Dowex 50). You can then elute with a basic solution (e.g., aqueous ammonia).
-
Anion-Exchange: At a pH above the pI, the compound will be negatively charged (deprotonated carboxylic acid) and will bind to an anion-exchange resin. Elution is then carried out with an acidic solution.
-
-
Reversed-Phase Chromatography (C18): This can be effective if the compound has sufficient hydrophobic character from its substituents. Often, an ion-pairing agent (e.g., trifluoroacetic acid, TFA) is added to the mobile phase to improve peak shape.
-
Recrystallization: If a high-purity solid can be obtained, recrystallization from a suitable solvent system (often involving water and a miscible organic solvent like ethanol or isopropanol) can be an excellent final purification step.
Question 6: I have obtained an NMR spectrum of my product, but I am unsure about the assignments for the pipecolic acid ring. What are the typical chemical shifts I should expect?
Answer:
NMR spectroscopy is a key tool for confirming the structure of your substituted pipecolic acid. The chemical shifts can vary depending on the substituents, solvent, and protonation state (which is pH-dependent). The following table provides a general guide for the proton and carbon chemical shifts of the pipecolic acid scaffold in D2O.
Typical ¹H and ¹³C NMR Chemical Shifts for the Pipecolic Acid Ring (in D₂O):
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | ~3.6 - 4.2 | ~58 - 62 |
| C3-H₂ | ~1.5 - 2.2 | ~25 - 30 |
| C4-H₂ | ~1.4 - 1.9 | ~22 - 27 |
| C5-H₂ | ~1.7 - 2.3 | ~28 - 33 |
| C6-H₂ | ~3.0 - 3.5 (axial) & ~2.5 - 3.0 (equatorial) | ~45 - 50 |
| C=O | - | ~175 - 180 |
Note: These are approximate ranges and can be significantly influenced by the nature and stereochemistry of substituents. For a comprehensive guide on NMR interpretation, several resources are available.[6][7]
References
- Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413.
- Cant, A. A., & Sutherland, A. (2012).
- Chen, S.-W., Zhang, Z.-C., Ma, M., Zhong, C.-M., & Lee, S.-g. (2014). Enantioselective Synthesis of 2,6-Disubstituted Piperidines via a One-Pot Tandem Reaction. Organic Letters, 16(18), 4969–4971.
- Clavier, H., Urbino-Blanco, C. A., & Nolan, S. P. (2009). Indenylidene Ruthenium Complex Bearing a Sterically Demanding NHC Ligand: An Efficient Catalyst for Olefin Metathesis at Room Temperature. Organometallics, 28(9), 2848–2854.
- Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. (2020). Organic & Biomolecular Chemistry, 18(40), 8192-8198.
- Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry, 27(7), 2544-2546.
- Freifelder, M. (1964). U.S. Patent No. 3,159,639. Washington, DC: U.S.
- Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry, 27(7), 2544-2546.
- Kendall, C., & McKenzie, B. F. (1929). dl-ALANINE. Organic Syntheses, 9, 4.
- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Strecker Reactions. In Topics in Stereochemistry (Vol. 23, pp. 123-152). John Wiley & Sons, Inc.
- LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
- Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Strecker Reactions. Chemical Reviews, 107(11), 4584-4635.
- Sorm, F. (1948). On the decarboxylation of pyridine carboxylic acids.
- Surendra, K., Krishnaveni, N. S., Mahesh, A., & Rao, K. R. (2006). Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions in the Presence of β-Cyclodextrin. The Journal of Organic Chemistry, 71(6), 2532–2534.
- Vachal, P., & Jacobsen, E. N. (2000). Enantioselective Catalytic Addition of HCN to Ketoimines. Catalytic Synthesis of Quaternary Amino Acids. Organic Letters, 2(6), 867-870.
- Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Emery Pharma. (2018, April 2).
- AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Scaling Up the Synthesis of Chiral Piperidine Derivatives
Welcome to the Technical Support Center dedicated to the challenges and solutions associated with the scale-up of chiral piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to larger-scale production. Chiral piperidines are crucial building blocks in the pharmaceutical industry, and their efficient, stereoselective synthesis at scale is a significant challenge.[1][2][3] This resource provides practical, field-proven insights to help you navigate the complexities of this process.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of chiral piperidine synthesis, offering potential causes and actionable solutions.
Issue 1: Decreased Enantioselectivity or Diastereoselectivity upon Scale-Up
Question: My small-scale reaction consistently provides high enantiomeric excess (ee) or diastereomeric ratio (dr), but I'm observing a significant drop in stereoselectivity at a larger scale. What could be the cause, and how can I fix it?
Answer: This is a common and often multifaceted issue when scaling up stereoselective reactions. The loss of stereocontrol can typically be traced back to changes in reaction parameters that are more pronounced at a larger scale.[4]
Potential Causes & Solutions:
-
Inadequate Mixing and Mass Transfer:
-
Causality: In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions or non-selective pathways.[5]
-
Solution:
-
Optimize Agitation: Increase the stirring rate and consider using an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing.
-
Baffling: If not already in place, introduce baffles into your reactor to prevent vortex formation and improve turbulence.
-
Controlled Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for slow, controlled addition to maintain a low concentration of the limiting reagent.
-
-
-
Poor Temperature Control and Exotherms:
-
Causality: Many reactions for piperidine synthesis are exothermic.[6][7] As the scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[5] This can lead to an increase in the reaction temperature, which can negatively impact the stereoselectivity of the catalyst or chiral auxiliary.[4][8]
-
Solution:
-
Enhanced Cooling: Use a larger cooling bath or a more efficient cooling system (e.g., a cryostat) to maintain the desired reaction temperature.
-
Monitor Internal Temperature: Place a thermocouple directly in the reaction mixture to get an accurate reading of the internal temperature, rather than relying on the bath temperature.
-
Slow Addition: As with mixing, slow addition of reagents can help to control the rate of heat generation.[6]
-
-
-
Catalyst Deactivation or Altered Performance:
-
Causality: At a larger scale, the purity of reagents and solvents can have a more significant impact. Trace impurities can act as catalyst poisons. For instance, sulfur-containing compounds can deactivate noble metal catalysts used in asymmetric hydrogenations.[9] The physical form and handling of a heterogeneous catalyst can also differ at scale, affecting its activity.[10]
-
Solution:
-
High-Purity Reagents: Ensure that all reagents and solvents are of high purity and are properly degassed if necessary.
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be necessary to compensate for any partial deactivation.[9]
-
Robust Catalyst Selection: Consider catalysts known for their stability and tolerance to impurities, even if they are more expensive.[9][11]
-
-
Issue 2: Low and Inconsistent Yields at a Larger Scale
Question: I am struggling to reproduce the high yields I obtained in my small-scale experiments now that I am working on a larger scale. What are the likely reasons for this?
Answer: A drop in yield during scale-up often points to issues with reaction kinetics, stoichiometry, or product degradation.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inefficient Heat Transfer | Similar to its effect on selectivity, poor heat dissipation can lead to side reactions and decomposition of starting materials or products, thus lowering the overall yield.[5] | - Improve reactor cooling and monitoring as described in the previous section. - Consider a different solvent with a higher boiling point if the reaction requires elevated temperatures. |
| Mass Transfer Limitations | In heterogeneous reactions (e.g., using a solid-supported catalyst), the rate of reaction can become limited by the diffusion of reactants to the catalyst surface. This is more pronounced in larger, poorly agitated vessels. | - Increase stirring speed to improve the suspension of the catalyst. - Ensure the catalyst particle size is appropriate for the scale of the reaction. |
| Extended Reaction Times | Scale-up often involves longer addition and work-up times. Prolonged exposure of the product to the reaction conditions or work-up reagents can lead to degradation. | - Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS to determine the optimal reaction time. - Streamline the work-up procedure to minimize the time the product is exposed to harsh conditions. |
| Air and Moisture Sensitivity | Reactions that are sensitive to air or moisture are more challenging to handle at a larger scale, where ensuring a completely inert atmosphere is more difficult. | - Use properly dried glassware and high-purity, dry solvents. - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction and work-up. |
Issue 3: Challenges in Purification and Isolation
Question: My chiral piperidine derivative is proving difficult to purify at a larger scale. I'm observing product loss and/or contamination. What are my options?
Answer: Purification is a critical step that often requires significant process optimization during scale-up. The basic nature of the piperidine nitrogen can lead to challenges in chromatography.[12]
Potential Causes & Solutions:
-
Chromatographic Issues:
-
Causality: The basic nitrogen atom in piperidines can interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and product loss on the column.[12]
-
Solution:
-
Base-Deactivated Silica: Use a base-deactivated stationary phase for column chromatography.
-
Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%), to the mobile phase to saturate the acidic sites on the silica gel.[12]
-
Alternative Techniques: For diastereomers, Supercritical Fluid Chromatography (SFC) can be a powerful purification tool.[12]
-
-
-
Crystallization Difficulties:
-
Causality: The presence of impurities can inhibit crystallization. The optimal solvent system for crystallization at a small scale may not be suitable for larger quantities.
-
Solution:
-
Solvent Screening: Perform a systematic screening of different solvent systems to find the optimal conditions for crystallization at the desired scale.
-
Seeding: Use a small amount of pure product as seed crystals to induce crystallization.
-
Controlled Cooling: Cool the solution slowly to promote the formation of larger, purer crystals.
-
-
-
Azeotrope Formation:
-
Causality: Piperidine can form azeotropes with certain solvents or impurities, such as pyridine, making separation by simple distillation difficult.[13][14]
-
Solution:
-
Azeotropic Distillation: Use a different solvent to form a new azeotrope that can be more easily removed.
-
Salt Formation: Exploit the basicity of the piperidine by forming a salt with an acid (e.g., HCl or CO2), which can then be isolated by filtration and subsequently neutralized to recover the free base.[13][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing chiral piperidines, and how do they compare for scale-up?
A1: There are several effective strategies, each with its own advantages and disadvantages for large-scale synthesis:
-
Asymmetric Hydrogenation: This method involves the reduction of a prochiral pyridine or enamine precursor using a chiral catalyst.[16][17]
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation.[4]
-
Pros: Can be very reliable and predictable.
-
Cons: Not very atom-economical as the auxiliary is used in stoichiometric amounts and must be attached and removed in separate steps.[18] This adds to the overall cost and complexity of the process.
-
-
Biocatalysis: Enzymes are used to perform stereoselective transformations.[3][20]
Q2: How can I effectively manage an exothermic reaction during the scale-up of my piperidine synthesis?
A2: Managing exotherms is critical for safety and for maintaining reaction selectivity and yield.[6] Key strategies include:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat evolution.
-
Reactor Choice: For highly exothermic reactions, consider using a continuous flow reactor, which offers superior heat transfer compared to batch reactors.[6][22]
-
Controlled Addition: As mentioned earlier, the slow, controlled addition of the limiting reagent is one of the most effective ways to manage the rate of heat generation.[6]
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively, although this will reduce the reactor throughput.
Q3: Are there any "green" chemistry considerations I should be aware of when scaling up chiral piperidine synthesis?
A3: Yes, incorporating green chemistry principles is increasingly important in pharmaceutical manufacturing.[21] Consider the following:
-
Solvent Selection: Whenever possible, choose solvents that are less toxic and have a lower environmental impact. Bio-based solvents are also becoming more readily available.[23]
-
Catalysis over Stoichiometric Reagents: Prefer catalytic methods (both chemical and biological) over the use of stoichiometric reagents to improve atom economy and reduce waste.[18]
-
Energy Efficiency: Optimize reaction conditions to minimize energy consumption (e.g., by running reactions at lower temperatures if possible).
-
Waste Reduction: Design your synthesis to minimize the formation of byproducts and develop efficient work-up and purification procedures that reduce solvent usage.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Pyridinium Salt
This protocol provides a general guideline for the asymmetric hydrogenation of a substituted pyridinium salt, a common method for accessing chiral piperidines.
-
Reactor Setup: Under an inert atmosphere (e.g., in a glovebox), charge a high-pressure reactor with the pyridinium salt (1.0 eq) and the chiral catalyst (e.g., an Iridium-based catalyst, 0.5-2 mol%).
-
Solvent Addition: Add a suitable, degassed solvent (e.g., methanol, ethanol, or THF). The choice of solvent can significantly impact stereoselectivity.[4]
-
Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the reactor several times with hydrogen gas.
-
Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-80 bar) and begin stirring. Heat or cool the reaction to the optimized temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-pressurizing the reactor) and analyzing them by GC-MS, LC-MS, or NMR.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. The catalyst can be removed by filtration (if heterogeneous) or by passing the reaction mixture through a plug of silica gel.
-
Purification: After solvent removal, purify the crude product by column chromatography, crystallization, or distillation as required.
Protocol 2: Troubleshooting Peak Tailing in HPLC/SFC Purification
This protocol outlines steps to improve the chromatographic purification of basic piperidine derivatives.
-
Initial Assessment: Dissolve a small sample of the crude product and inject it onto your HPLC or SFC system to assess the peak shape and resolution.
-
Mobile Phase Modification: If significant peak tailing is observed, add a basic modifier to the mobile phase.
-
For reversed-phase HPLC, add 0.1% (v/v) of triethylamine (TEA) or diethylamine (DEA) to both the aqueous and organic mobile phases.
-
For SFC, add 0.1-0.5% (v/v) DEA to the co-solvent (e.g., methanol).
-
-
Column Selection: If peak shape does not improve sufficiently, switch to a column specifically designed for the analysis of basic compounds (often labeled as "base-deactivated").
-
Re-optimization: After making changes to the mobile phase or column, re-optimize the gradient and flow rate to achieve the best possible separation.
-
Scale-Up: Once optimal conditions are found on the analytical scale, they can be transferred to a preparative scale system for bulk purification.
Visualizations
Workflow for Scaling Up Chiral Piperidine Synthesis
Caption: A typical workflow for scaling up chiral piperidine synthesis.
Troubleshooting Decision Tree for Low Stereoselectivity
Caption: Decision tree for troubleshooting low stereoselectivity.
References
- Benchchem. (n.d.). A Comparative Guide to Chiral Synthons in Piperidine Synthesis. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of (R)-2-(Thiophen-3-yl)piperidine. Benchchem.
- Shaw, G. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- The Access Group. (2023, September 20). A Practical Guide to Scaling Up in Pharma and Biopharma. The Access Group.
- Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. Recipharm.
- Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production.
- Benchchem. (n.d.). Overcoming challenges in the stereoselective synthesis of 5-Butyl-2-methylpiperidine. Benchchem.
- Mazuela, J., & Barea, E. (n.d.).
- The Access Group. (n.d.). A practical guide to scaling up in pharma and biopharma. The Access Group.
- Benchchem. (n.d.). Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Benchchem.
- Nevado, C., et al. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Kubota, K., Watanabe, Y., Hayama, K., & Ito, H. (n.d.). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society.
- Karlsson, D., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Barnard, J. H., & Xiao, J. (n.d.). Asymmetric Reductive Transamination for the Synthesis of Chiral Piperidines.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Zhang, J., et al. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.
- American Chemical Society. (2025). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Journal of the American Chemical Society.
- Grogan, G., & Le-Dall, M. (n.d.).
- Scripps Research Institute. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., & Sun, M. (2022, April 22). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.
- Mazuela, J., & Barea, E. (2021, October 22).
- Singh, V., et al. (2024, May 21).
- Chen, R., & Tang, P. (n.d.). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers (RSC Publishing).
- Ba, K., & Ku, C. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Research Trove. (2020, December 2). Advanced Chemical Reaction Engineering Lectures.
- Google Patents. (n.d.).
- Yoon, T. P., & Yoon, U. C. (n.d.). Chiral Photocatalyst Structures in Asymmetric Photochemical Synthesis. PMC.
- Kappe, C. O., & Dallinger, D. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
- Zhang, S., Ruan, J., & Xiao, J. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- O'Brien, P., & Campos, K. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
- Muslehiddinoglu, J., Li, J., Tummala, S., & Deshpande, R. P. (2025, December 22). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines.
- Clark, J. H., & Sherwood, J. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene.
- Bakale, R. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- Benchchem. (n.d.). Technical Support Center: Stereoselective Piperidine Synthesis. Benchchem.
- Leek, H., et al. (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH.
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- Wang, Y., et al. (2022, January 26).
- Enders, D., & Wang, C. (2014, November 7). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters.
- Blaser, H. (2025, August 9). The Chiral Switch of Metolachlor: The Development of a Large-Scale Enantioselective Catalytic Process.
- SCIREA. (2024, January 16).
- Li, C., Jiang, J., & Zhou, K. (2025, October 14). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 15. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 16. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. article.scirea.org [article.scirea.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 23. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2-Methylpiperidine-2-carboxylic Acid
Welcome to the technical support center for the purification of crude 2-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important synthetic intermediate. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve the desired purity and yield for your downstream applications.
Introduction: The Challenge of Purifying 2-Methylpiperidine-2-carboxylic Acid
2-Methylpiperidine-2-carboxylic acid, a substituted pipecolic acid derivative, is a valuable building block in medicinal chemistry. Its purification, however, can be challenging due to its zwitterionic nature, the potential for diastereomer formation, and the presence of various process-related impurities. This guide will walk you through a logical approach to troubleshooting common purification issues and provide answers to frequently asked questions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during the purification of crude 2-methylpiperidine-2-carboxylic acid, providing potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Symptom: You observe a significant loss of product after performing a recrystallization, resulting in a low recovery of pure 2-methylpiperidine-2-carboxylic acid.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor. | Solution: Conduct a systematic solvent screen. Good starting points for polar, zwitterionic compounds like this include alcohols (isopropanol, ethanol), water, or mixtures thereof. A two-solvent system (e.g., ethanol/water, acetone/water) can be effective. Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity is observed. |
| Excessive Solvent Volume | Using too much solvent will keep more of your product dissolved even at low temperatures, leading to poor recovery. | Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. This ensures the solution is saturated as it cools, maximizing crystal formation. |
| Cooling Rate is Too Rapid | Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an oil, which can trap impurities. | Solution: Allow the hot, saturated solution to cool slowly to room temperature. For even better crystal growth and purity, consider then placing the flask in a cold bath (ice-water or refrigerator) for several hours to maximize recovery. |
| Premature Crystallization | If the product crystallizes too early, for instance, in the funnel during a hot filtration step, this can lead to significant losses. | Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. This can be done by passing some hot, pure solvent through the setup immediately before filtering your product solution. |
Issue 2: Persistent Impurities After Purification
Symptom: Analytical data (e.g., HPLC, NMR) of your purified material shows the presence of one or more persistent impurities.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Co-crystallization of Impurities | Impurities with similar solubility profiles to the desired product can co-crystallize, making them difficult to remove by recrystallization alone. | Solution 1: Acid-Base Extraction. Before recrystallization, perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH) to deprotonate the carboxylic acid, moving it to the aqueous layer. Neutral and basic impurities will remain in the organic layer. Then, acidify the aqueous layer to precipitate the pure product.[1] Solution 2: Column Chromatography. If impurities are of similar polarity, column chromatography is often necessary. For this polar compound, reversed-phase chromatography or ion-exchange chromatography may be more effective than normal-phase silica gel. |
| Unreacted Starting Materials or Intermediates | Depending on the synthetic route (e.g., Strecker synthesis), unreacted aldehydes/ketones, cyanide sources, or intermediate α-aminonitriles may be present.[2][3][4][5][6][7] | Solution: An acidic workup during the reaction quench can help hydrolyze any remaining aminonitrile. An acid-base extraction is also effective at removing non-acidic starting materials. |
| Presence of Diastereomers | If the synthesis creates a second chiral center, you may have a mixture of diastereomers which can be difficult to separate by standard recrystallization. | Solution 1: Diastereomeric Salt Formation. React the mixture of diastereomers with a chiral resolving agent (e.g., a tartaric acid derivative like dibenzoyl-L-tartaric acid) to form diastereomeric salts.[8] These salts often have different solubilities, allowing for their separation by fractional crystallization. Solution 2: Chiral Chromatography. Preparative chiral HPLC can be used to separate diastereomers. This is often a more expensive and time-consuming method but can be very effective. |
Issue 3: Oily or Gummy Product Instead of Crystalline Solid
Symptom: Upon cooling, your product separates as an oil or a sticky solid rather than well-defined crystals.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Supersaturation is Too High | If the solution is too concentrated or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice, resulting in an amorphous oil. | Solution 1: Use More Solvent. Try dissolving the crude material in a slightly larger volume of hot solvent to reduce the level of supersaturation upon cooling. Solution 2: Slower Cooling. As mentioned before, slow cooling is crucial. An insulated container can be used to slow the cooling rate. |
| Presence of "Oiling Out" Impurities | Certain impurities can inhibit crystallization and promote the formation of an oil. | Solution: "Scratching" or Seeding. Try scratching the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can act as nucleation sites for crystal growth. Alternatively, if you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization. |
| Residual Solvent | The presence of a solvent that is a very good solubilizer for your product, even at low concentrations, can prevent crystallization. | Solution: Ensure that any solvents from previous steps are thoroughly removed before attempting recrystallization. Using a rotary evaporator followed by drying under high vacuum is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-methylpiperidine-2-carboxylic acid?
A1: The impurity profile largely depends on the synthetic route. For a Strecker synthesis, which is a common method for α-amino acids, you might encounter:
-
Unreacted starting materials: The corresponding ketone or aldehyde.
-
Incompletely hydrolyzed intermediates: The α-aminonitrile of 2-methylpiperidine-2-carboxylic acid.
-
Side products: Products from side reactions of the starting materials or intermediates.
-
Residual reagents: Cyanide salts and ammonia or ammonium salts.[2][3][4][5][6][7]
Q2: How can I improve the handling and crystallization of this compound?
A2: Converting the zwitterionic amino acid to its hydrochloride (HCl) salt can often improve its crystallinity and handling properties. This is achieved by dissolving the crude product in a suitable solvent (e.g., ethanol or isopropanol) and bubbling in dry HCl gas or adding a solution of HCl in an organic solvent. The resulting hydrochloride salt can then be recrystallized.[9][10]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable detector (e.g., UV if a chromophore is present, or a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) if not) is excellent for quantifying purity and detecting non-volatile impurities. Chiral HPLC is necessary to determine enantiomeric or diastereomeric purity.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying any organic impurities.
-
Gas Chromatography (GC): Useful for detecting and quantifying residual solvents.
Q4: My compound streaks on a normal-phase silica gel TLC plate. How can I get a clean spot?
A4: Streaking is common for acidic and basic compounds on silica gel. To obtain a well-defined spot for 2-methylpiperidine-2-carboxylic acid, you can try modifying your mobile phase. Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.5-1% triethylamine) to your eluent can help to suppress the ionization of your compound on the silica surface, leading to a more compact spot.
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In a flask, add the crude 2-methylpiperidine-2-carboxylic acid. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid dissolves.
-
Addition of Anti-Solvent: While hot, slowly add water dropwise until the solution becomes slightly turbid.
-
Clarification: If turbidity persists or if there are insoluble impurities, add a small amount of hot ethanol to redissolve the solid.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 2-methylpiperidine-2-carboxylic acid in a minimal amount of a suitable alcohol, such as isopropanol.
-
Acidification: Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until the pH is acidic (check with pH paper).
-
Crystallization: The hydrochloride salt will likely precipitate out of the solution. If not, cool the solution in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.
-
Drying: Dry the crystals under vacuum. The pure free amino acid can be regenerated by dissolving the salt in water and neutralizing with a base.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification issues.
Caption: Troubleshooting workflow for the purification of 2-methylpiperidine-2-carboxylic acid.
References
-
[Care and Use ManUal] amIno acId analysIs lIquId chromatography column. Waters Help Center. [Link]
- US Patent US4110331A, Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
- US Patent US4110331A, Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]
-
Chiral separation of nipecotic acid amides. PubMed. [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
- CN Patent CN102887854B, Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. PubMed. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]
-
Synthesis of Pipecolic Acid and Baikiain. ResearchGate. [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC. [Link]
- WO Patent WO2002068391A1, Process for resolving racemic mixtures of piperidine derivatives.
- CN Patent CN108047125A, The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
-
Strecker Synthesis. Master Organic Chemistry. [Link]
- WO Patent WO2009089842A1, Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics.
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]
-
Pipecolic acid. Wikipedia. [Link]
-
Methyl pipecolinate. PubChem. [Link]
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]
-
Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. [Link]
-
Modification of Strecker's reaction by an example of synthesis of alpha-amino-2-methylpropanoic acid. ResearchGate. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
- EP Patent EP3015456A1, Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]
Sources
- 1. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. 2-Methylpiperidine(109-05-7) 1H NMR [m.chemicalbook.com]
- 4. 6-METHYL-2-PIPERIDINE CARBOXYLIC ACID(99571-58-1) 1H NMR spectrum [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. spectrabase.com [spectrabase.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 11. CN102807523A - Method for preparing (2R,4R)-4-methyl-2-pipecolic acid - Google Patents [patents.google.com]
- 12. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Diastereoselectivity in 2-Methylpiperidine-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols to enhance diastereoselectivity in your synthetic routes.
Introduction: The Challenge of Stereocontrol
The synthesis of 2-methylpiperidine-2-carboxylic acid, a valuable scaffold in medicinal chemistry, presents a significant stereochemical challenge. The creation of two adjacent stereocenters at the C2 position necessitates precise control to favor the desired diastereomer. Poor diastereoselectivity leads to tedious and often costly separation processes, impacting overall yield and efficiency. This guide provides a systematic approach to diagnosing and resolving common issues encountered during this synthesis, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of a pyridine precursor is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate?
A1: This is a common issue often rooted in the choice of catalyst and reaction conditions. The facial selectivity of the hydrogenation is influenced by the steric and electronic environment of the substrate as it approaches the catalyst surface.
-
Catalyst Choice is Critical: Different catalysts exhibit different selectivities. For instance, palladium on carbon (Pd/C) and platinum dioxide (PtO₂) can lead to different diastereomeric ratios. It has been observed that 10% Pd/C may favor the formation of the trans-isomer, while 10% PtO₂ can preferentially yield the cis-isomer in related substituted piperidine syntheses[1][2]. We recommend screening both catalysts to determine the optimal choice for your specific substrate.
-
Reaction Conditions: Temperature and hydrogen pressure can significantly impact the diastereomeric ratio (d.r.). Higher temperatures can sometimes lead to isomerization, eroding the initial kinetic selectivity. A systematic optimization of these parameters is advisable.[2]
-
N-Protecting Group: The nature of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) dictates the conformational preferences of the piperidine ring precursor, thereby influencing the steric hindrance and the direction of hydrogen attack[1].
Q2: How can I reliably determine the diastereomeric ratio of my product mixture?
A2: Accurate determination of the d.r. is crucial for optimizing your reaction. The most reliable and accessible method is high-resolution ¹H NMR spectroscopy of the crude reaction product[1][2].
-
¹H NMR Analysis: Look for well-resolved signals corresponding to each diastereomer. The protons on the piperidine ring, particularly those adjacent to the stereocenters, will have distinct chemical shifts and coupling constants (J values) for each diastereomer. Integration of these distinct signals will provide the ratio.
-
2D NMR Techniques: For complex spectra where signals overlap, 2D NMR experiments such as NOESY can be invaluable. NOESY reveals through-space correlations between protons, which can help in assigning the relative stereochemistry (e.g., identifying cis or trans relationships between the methyl and carboxylic acid groups)[1].
Q3: I'm considering a chiral auxiliary-based approach. What are the key advantages and which auxiliaries are suitable?
A3: A chiral auxiliary is a powerful tool for inducing stereoselectivity. It is a chiral moiety that is temporarily attached to the substrate to direct a subsequent stereoselective transformation.[3][4][5]
-
Advantages: This approach often provides high levels of diastereoselectivity, leading to a single, predictable diastereomer. The auxiliary can typically be removed under mild conditions and often recovered for reuse, making the process more cost-effective in the long run.[6]
-
Suitable Auxiliaries:
-
Evans Oxazolidinones: These are widely used and commercially available. They can be acylated with a precursor to the piperidine ring, and subsequent alkylation or other modifications can proceed with high diastereoselectivity.[5]
-
Phenylglycinol-derived Lactams: These have proven effective in controlling the stereochemistry of piperidine synthesis.[6]
-
SAMP/RAMP Hydrazones: The SAMP/RAMP hydrazone methodology can achieve excellent stereoselectivities (de ≥ 96%, ee ≥ 96%) in the asymmetric synthesis of substituted piperidines.[7]
-
Q4: My attempts at post-synthesis epimerization to enrich the desired diastereomer have been unsuccessful. What could be going wrong?
A4: Epimerization can be a viable strategy to convert an undesired diastereomer into the more stable, desired one. However, its success is contingent on several factors.
-
Base and Solvent Selection: A strong, non-nucleophilic base is required to deprotonate the α-carbon without competing side reactions. Potassium tert-butoxide (t-BuOK) in a dry, aprotic solvent like THF at low temperatures (e.g., -78 °C) is a common choice.[1]
-
Thermodynamic vs. Kinetic Control: Ensure that the desired diastereomer is indeed the thermodynamically more stable product. If not, epimerization will favor the formation of the undesired isomer. Conformational analysis, considering factors like 1,3-diaxial interactions, can help predict the more stable isomer.[2]
-
Quenching: The reaction must be carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride) to protonate the resulting enolate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (d.r. < 3:1) | 1. Suboptimal catalyst for hydrogenation. 2. Reaction conditions favoring thermodynamic equilibrium of a nearly equimolar mixture. 3. Insufficient steric bias from the N-protecting group. | 1. Screen alternative catalysts (e.g., PtO₂, Rh on alumina)[1][2]. 2. Vary temperature and pressure; lower temperatures often favor kinetic products. 3. Experiment with bulkier N-protecting groups to enhance facial selectivity. |
| Inconsistent Diastereomeric Ratios | 1. Inconsistent catalyst quality or activity. 2. Variations in hydrogen pressure or reaction time. 3. Presence of impurities in the starting material. | 1. Use a fresh batch of catalyst or a different supplier. 2. Carefully control reaction parameters using a Parr shaker or similar apparatus. 3. Purify the starting material before the stereodetermining step. |
| Formation of an Unexpected Isomer | 1. Incorrect assignment of stereochemistry. 2. Isomerization under reaction or workup conditions. | 1. Confirm the relative stereochemistry using 2D NMR (NOESY) or X-ray crystallography if a suitable crystal can be obtained[2]. 2. Analyze the crude product to check for isomerization during purification. Consider milder workup and purification conditions. |
| Difficulty Removing Chiral Auxiliary | 1. Harsh cleavage conditions leading to decomposition. 2. Incomplete reaction. | 1. Screen a variety of cleavage conditions (e.g., acidic, basic, reductive). 2. Monitor the reaction by TLC or LC-MS to ensure it goes to completion. |
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of a Pyridine Precursor
This protocol outlines a general procedure for the catalytic hydrogenation of a substituted pyridine to form 2-methylpiperidine-2-carboxylic acid esters.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the methyl 2-methyl-pyridine-2-carboxylate precursor (1.0 eq) in a suitable solvent (e.g., acetic acid, methanol, or ethanol).
-
Catalyst Addition: Add the chosen catalyst (10 mol% PtO₂ or 10% Pd/C) to the solution under an inert atmosphere (e.g., argon or nitrogen)[2].
-
Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 16-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the diastereomeric ratio[2].
-
Purification: Purify the product by flash column chromatography to separate the diastereomers.
Protocol 2: Chiral Auxiliary-Mediated Synthesis
This protocol provides a conceptual workflow for using a chiral auxiliary, such as a phenylglycinol-derived lactam, to achieve a highly diastereoselective synthesis.
Step-by-Step Methodology:
-
Auxiliary Attachment: Couple the chiral auxiliary (e.g., a phenylglycinol-derived lactam) to a suitable precursor of the piperidine ring.
-
Diastereoselective Alkylation: Deprotonate the α-position to the carbonyl group using a strong base (e.g., LDA) at low temperature (-78 °C) to form a chiral enolate. Quench the enolate with an alkylating agent (e.g., methyl iodide) to install the methyl group with high diastereoselectivity, guided by the steric hindrance of the auxiliary.
-
Cyclization Precursor Formation: Further modify the molecule to introduce the nitrogen atom and the remaining carbons of the piperidine ring.
-
Intramolecular Cyclization: Induce intramolecular cyclization to form the piperidine ring.
-
Auxiliary Cleavage: Remove the chiral auxiliary under appropriate conditions (e.g., hydrolysis) to yield the enantioenriched 2-methylpiperidine-2-carboxylic acid.
-
Analysis and Purification: Determine the diastereomeric and enantiomeric excess using chiral HPLC and NMR. Purify the final product.
Visualizations
Workflow for Troubleshooting Diastereoselectivity
Caption: A decision tree for troubleshooting poor diastereoselectivity.
General Mechanism: Chiral Auxiliary-Directed Alkylation
Caption: Conceptual workflow for asymmetric synthesis using a chiral auxiliary.
References
-
Bari, S. S., et al. (2019). Diastereoselective synthesis of new zwitterionic bicyclic lactams... ResearchGate. [Link]
-
Gibson, C. L., et al. (2005). Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation... National Institutes of Health. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Inglis, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]
-
Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications. [Link]
-
Kozlov, D. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
France, S. P., et al. (2018). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. [Link]
-
DiRocco, D. A., et al. (2020). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]
-
Inglis, F., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
ResearchGate. (2025). Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. [Link]
-
White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]
-
ResearchGate. (n.d.). Troubleshooting Guide. ResearchGate. [Link]
-
de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. キラル補助剤 [sigmaaldrich.com]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility in Reaction Media
Welcome to the Technical Support Center for Overcoming Poor Solubility in Reaction Media. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. This guide provides a combination of quick-reference FAQs and in-depth troubleshooting guides to address specific issues you may face in the lab. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding poor solubility.
Q1: My starting material is not dissolving in the chosen solvent. What are the initial troubleshooting steps?
A1: When encountering poor solubility, a systematic approach is recommended. Start with simple, readily available techniques before progressing to more complex methods.
-
Solvent Screening: The principle of "like dissolves like" is a fundamental starting point.[1][2] Ensure the polarity of your solvent matches that of your starting material. Polar molecules tend to dissolve well in polar solvents, while non-polar molecules dissolve well in non-polar solvents.[3] Consult solvent polarity tables for guidance.
-
Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, which can enhance the dissolution rate.[4][5] This can be achieved through simple mechanical grinding (micronization).[6]
-
Temperature Adjustment: For most solid solutes, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[7][8][9] Consider gently heating the mixture while stirring. However, be mindful of the thermal stability of your compound.
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.[8][][11] For a basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will cause deprotonation and enhance solubility.[8]
Q2: What is a co-solvent and how do I use one effectively?
A2: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[12][13] This technique is particularly useful when a single solvent system fails to provide adequate solubility. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for non-polar solutes.[][14] Common co-solvents include ethanol, DMSO, propylene glycol, and polyethylene glycol (PEG).[] To use a co-solvent system, start by attempting to dissolve your compound in the primary solvent, then gradually add the co-solvent dropwise with vigorous stirring until the solute dissolves.[15]
Q3: What is a phase-transfer catalyst and when should I consider using one?
A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[16] This is especially useful in heterogeneous reactions where the reactants are in different, immiscible phases (e.g., an organic and an aqueous phase).[17] A PTC functions by forming an ion pair with the reactant, allowing it to move across the phase boundary. Consider using a PTC when you have a reaction between an ionic reactant in an aqueous phase and an organic reactant in an organic phase.[16]
Q4: How can sonication improve the solubility of my starting material?
A4: Sonication uses high-frequency sound waves to agitate particles in a sample. This process, also known as ultrasonication, can speed up dissolution by breaking intermolecular interactions. The intense mechanical forces generated during sonication aid in breaking down particles, thereby increasing their surface area and enhancing solubility.[15] It is a valuable technique for dispersing and dissolving solid samples in a liquid medium.
Q5: What are surfactants and how do they aid in solubilization?
A5: Surfactants are amphiphilic compounds, meaning they contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In aqueous solutions, surfactant molecules can self-assemble into structures called micelles, where the hydrophobic tails form a core, and the hydrophilic heads face the aqueous environment.[18] Poorly soluble organic compounds can be encapsulated within the hydrophobic core of these micelles, increasing their apparent solubility in the bulk aqueous phase.[18]
Troubleshooting Guides
This section provides more detailed guidance for persistent solubility issues.
Issue 1: My compound precipitates out of solution when I add another reagent or change the temperature.
-
Causality: This often indicates that you have created a supersaturated solution which is thermodynamically unstable.[8] Small changes in the system, such as the addition of another chemical or a temperature shift, can cause the compound to crash out of solution.
-
Troubleshooting Workflow:
-
Determine Thermodynamic Solubility: It is crucial to work below the compound's thermodynamic solubility limit for stable solutions.[8] This can be determined experimentally using methods like the shake-flask method.[19]
-
Optimize Co-solvent Ratio: If using a co-solvent system, systematically vary the ratio of the co-solvents to find a composition that maintains solubility under all reaction conditions.
-
Control Temperature: If the reaction is sensitive to temperature changes, use a temperature-controlled reaction vessel to maintain a consistent temperature throughout the experiment.
-
Slow Addition: Add subsequent reagents slowly and with vigorous stirring to avoid localized concentration gradients that can induce precipitation.
-
Issue 2: The reaction is slow or incomplete, even though my starting material appears to be dissolved.
-
Causality: The dissolved concentration of your reactant may be too low to achieve a practical reaction rate. Even if visually clear, the solution might be at a concentration that is kinetically limiting.
-
Troubleshooting Workflow:
-
Increase Solvent Volume: The simplest approach is to increase the amount of solvent to fully dissolve the reactant. However, this may not be practical for large-scale reactions.[20]
-
Enhance Solubility Further: If increasing the solvent volume is not an option, explore more advanced solubility enhancement techniques:
-
Surfactant-Mediated Solubilization: Introduce a suitable surfactant to create micelles that can solubilize your reactant at a higher effective concentration.
-
Phase-Transfer Catalysis: If applicable to your reaction system, a PTC can increase the concentration of the reactant in the phase where the reaction occurs.
-
-
Consider a Different Solvent System: A different solvent or co-solvent system might offer significantly higher solubility for your compound.
-
Experimental Protocols
Protocol 1: General Procedure for Co-Solvent Screening
-
Preparation: Weigh a small, known amount of your poorly soluble compound into several vials.
-
Primary Solvent Addition: To each vial, add a measured volume of the primary reaction solvent (e.g., water or buffer).
-
Co-solvent Titration: While stirring vigorously, add a potential co-solvent (e.g., ethanol, DMSO, DMF) dropwise to each vial.
-
Observation: Record the volume of co-solvent required to achieve complete dissolution.
-
Selection: Choose the co-solvent that provides complete dissolution with the smallest volume percentage for your reaction.
Protocol 2: Sonication-Assisted Dissolution
-
Preparation: Place the poorly soluble solid and the chosen solvent in a vessel of appropriate size.
-
Immersion: Place the vessel in an ultrasonic bath. Ensure the liquid level in the bath is sufficient to cover the sample.
-
Sonication: Turn on the sonicator. The power and duration will depend on the specific compound and solvent.
-
Monitoring: Visually monitor the dissolution process. Continue sonication until the solid is fully dissolved or no further change is observed.
-
Caution: Be aware that sonication can generate heat. If your compound is thermally sensitive, use a cooled ultrasonic bath.
Data Presentation
Table 1: Common Solvents and Their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Recommended Use |
| Water | 10.2 | 100 | 80.1 | Polar compounds, salts |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 46.7 | Broad range of polar and non-polar compounds |
| Ethanol | 5.2 | 78 | 24.5 | Polar and moderately non-polar compounds |
| Acetone | 5.1 | 56 | 20.7 | Moderately polar compounds |
| Dichloromethane (DCM) | 3.1 | 40 | 9.1 | Non-polar and moderately polar compounds |
| Toluene | 2.4 | 111 | 2.4 | Non-polar compounds |
| Hexane | 0.1 | 69 | 1.9 | Highly non-polar compounds |
Data compiled from various sources for illustrative purposes.
Visualization
Decision-Making Workflow for Overcoming Poor Solubility
This diagram outlines a systematic approach to troubleshooting solubility issues.
Caption: A stepwise guide for addressing poor compound solubility.
Advanced Strategies
For particularly challenging compounds, more advanced techniques may be necessary.
-
Supercritical Fluids: A supercritical fluid is a substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist.[21] Supercritical carbon dioxide is a commonly used solvent in this context due to its low toxicity and non-flammability.[22] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned.[21]
-
Ionic Liquids: Ionic liquids are salts with melting points below 100°C. They have negligible vapor pressure and can be designed to have a wide range of polarities and solvating properties.[23] Their tunable nature makes them promising solvents for a variety of chemical reactions, including those involving poorly soluble compounds.[23]
Safety First: Handling Reagents
Always prioritize safety in the laboratory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling any chemical reagents.[24][25][26]
-
Safety Data Sheet (SDS): Before using any new chemical, thoroughly read its SDS to understand its hazards and handling requirements.[24]
-
Proper Storage: Store chemicals in appropriate, well-labeled containers and in designated storage areas.[24][25]
-
Avoid Contamination: Never return unused reagents to their original container to prevent contamination.[26]
This technical support guide is intended to be a living document and will be updated as new techniques and best practices emerge. We encourage you to consult the primary literature and to perform small-scale pilot experiments to determine the optimal conditions for your specific system.
References
-
How to predict the solubility of an organic compound in different kinds of solvents?. (2014, December 6). Stack Exchange. Retrieved from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Is there a guide to selecting solvents for synthesis?. (2018, November 7). Reddit. Retrieved from [Link]
-
How are solvents chosen in organic reactions?. (2016, October 5). Chemistry Stack Exchange. Retrieved from [Link]
-
DETERMINATION OF SOLUBILITY CLASS. (n.d.). SlidePlayer. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
Reaction in Water/aqueous Surfactants/PTC. (n.d.). Wordpress. Retrieved from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative. Retrieved from [Link]
-
Phase‐Transfer Agents as Catalysts for a Nucleophilic Substitution Reaction in Microemulsions. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1989, September). PubMed. Retrieved from [Link]
-
Green Solvent Selection Guide. (2021, January 8). J&K Scientific LLC. Retrieved from [Link]
-
overcoming poor solubility in active ingredient processing. (2023, July 25). Ask the Community. Retrieved from [Link]
-
What is the relationship between solubility and temperature? What about the relationship between reaction rate and temperature?. (2022, December 9). Quora. Retrieved from [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube. Retrieved from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved from [Link]
-
Solvent selection for green chemistry. (n.d.). Vapourtec. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. (2015, July 2). Pharmaceutical Technology. Retrieved from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link]
-
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Advances in Solubility Enhancement Techniques. (2013, July 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025, December 13). ResearchGate. Retrieved from [Link]
-
Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
On the role of surfactants: rethinking "aqueous" chemistry. (2023, November 22). Royal Society of Chemistry. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2025, December 30). Organic Letters - ACS Publications. Retrieved from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved from [Link]
-
Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved from [Link]
-
Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. Retrieved from [Link]
-
SUPERCRITICAL FLUID TECHNOLOGY: AN INNOVATIVE APPROACH USED TO ENHANCE SOLUBILITY OF. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library. Retrieved from [Link]
-
SUPERCRITICAL FLUID TECHNOLOGY: AN INNOVATIVE APPROACH USED TO ENHANCE SOLUBILITY OF W. (2017, September 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Ionic Liquids and Supercritical Fluids: Revolutionizing Green Chemistry. (n.d.). Prime Scholars. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pharmtech.com [pharmtech.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 17. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 18. jocpr.com [jocpr.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. overcoming poor solubility in active ingredient processing - Ask the Community - Continuous Manufacturing Knowledge Center - Continuous Manufacturing Knowledge Center [cmkc.usp.org]
- 21. pharmaceuticaljournal.in [pharmaceuticaljournal.in]
- 22. primescholars.com [primescholars.com]
- 23. researchgate.net [researchgate.net]
- 24. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 25. shahandassociates.co.in [shahandassociates.co.in]
- 26. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of (S)-2-methylpiperidine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SCXRD) and alternative analytical techniques for the unambiguous structural and stereochemical confirmation of (S)-2-methylpiperidine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry.
Introduction: The Imperative of Absolute Structural Confirmation
In the landscape of modern drug discovery, the three-dimensional structure of a molecule is not merely a piece of data but the very foundation of its biological activity. For chiral molecules like this compound, a constrained cyclic α-amino acid analog, the precise spatial arrangement of atoms—its absolute configuration—is paramount. Enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the ability to confirm the absolute stereochemistry of such a scaffold is a critical step in developing safe and effective therapeutics.
This guide details the definitive method for this task, single-crystal X-ray diffraction (SCXRD), providing a field-proven protocol and explaining the causality behind each experimental choice. Furthermore, it offers a comparative analysis with complementary spectroscopic techniques, equipping researchers with the rationale to select the most appropriate analytical strategy for their developmental phase.
Part 1: The Gold Standard – Single-Crystal X-ray Diffraction (SCXRD)
For decades, single-crystal X-ray diffraction has been the "gold standard" for determining molecular structures.[2] It provides a direct, three-dimensional picture of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, crucially, absolute stereochemistry.[3][4] The resulting crystal structure is an unambiguous and powerful piece of evidence for regulatory submissions and intellectual property claims.
The Causality Behind the Method: Why SCXRD is Definitive
The power of SCXRD in determining absolute configuration for molecules composed of light atoms (like C, H, N, O) lies in a phenomenon known as anomalous dispersion (or resonant scattering). When using an X-ray source with an appropriate wavelength (typically Copper Kα, λ ≈ 1.54 Å), the scattering from atoms is no longer perfectly in phase.[5] This subtle phase shift, when measured carefully, breaks the centrosymmetric nature of the diffraction pattern (Friedel's Law), allowing for the differentiation between a molecule and its non-superimposable mirror image. The Flack parameter, a value refined from the diffraction data, provides a statistical measure of the correctness of the assigned enantiomer, with a value near zero indicating a correct assignment.[6]
Experimental Protocol: From Powder to Publication-Ready Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process where meticulous technique is critical.[4]
Step 1: Purification & Sample Preparation The prerequisite for any successful crystallography experiment is a highly pure sample. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot deionized water.
-
Add a miscible anti-solvent, such as isopropanol or acetone, dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C for 12-24 hours to promote recrystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Verify purity (>99%) via HPLC and ¹H NMR.
-
Step 2: Growing a High-Quality Single Crystal This is often the most challenging step, relying on a combination of science and art.[2] The goal is to create a supersaturated solution from which molecules can slowly deposit onto a nucleation site, forming a well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions).[4]
-
Experimental Rationale: The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility and which allows for slow changes in concentration to achieve supersaturation. For a zwitterionic amino acid like our target, solvent mixtures are often effective.
| Crystallization Technique | Description | Typical Solvents for Amino Acids |
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the container is loosely covered to allow the solvent to evaporate over days or weeks, slowly increasing the concentration.[2] | Water/Ethanol, Methanol/Dichloromethane |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2][7] | Inner Vial: Water solution; Outer Jar: Acetone, Isopropanol |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[2][7] | Bottom Layer: Methanol solution; Top Layer: Diethyl Ether |
Step 3: Data Collection Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of monochromatic X-rays. The diffracted X-rays are captured by a detector as the crystal is rotated.[3]
-
Protocol:
-
A single crystal (0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head using cryo-oil.
-
The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
The mounted crystal is centered on a diffractometer equipped with a Cu Kα X-ray source and a modern detector (e.g., CCD or CMOS).
-
Initial diffraction frames are collected to determine the unit cell parameters and crystal system.[3]
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles, measuring the intensity and position of thousands of reflections.
-
Step 4: Structure Solution and Refinement Computational methods are used to translate the raw diffraction data into a 3D molecular model.
-
Protocol:
-
Data Reduction: The collected data is integrated, scaled, and corrected for experimental factors (e.g., absorption).
-
Structure Solution: The phase problem is solved using direct methods to generate an initial electron density map.[4]
-
Model Building & Refinement: An atomic model is built into the electron density map. The model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Absolute Configuration Assignment: The Flack parameter is refined. A value close to 0 with a small standard uncertainty confirms the (S) configuration.[6]
-
Anticipated Results & Data Interpretation
While no public crystal structure for this compound is currently available, we can predict the likely outcomes based on similar cyclic amino acid structures.[8][9][10]
| Parameter | Anticipated Value / Observation | Interpretation |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) | The absence of inversion or mirror symmetry elements is required for a chiral compound to crystallize as a single enantiomer. |
| Unit Cell Dimensions | a ≈ 6-10 Å, b ≈ 8-15 Å, c ≈ 10-20 Å | Provides the dimensions of the repeating unit in the crystal. |
| Z (Molecules/Unit Cell) | 2 or 4 | Indicates the number of molecules in the unit cell. |
| Flack Parameter | 0.0(1) | A value near zero confirms that the assigned (S) configuration is correct. A value near 1 would indicate the opposite (R) configuration. |
| Conformation | Chair conformation for the piperidine ring. | The solid-state structure will reveal the preferred puckering of the ring and the orientation (axial/equatorial) of the substituents. |
| Hydrogen Bonding | Intermolecular H-bonds forming zwitterionic dimers or chains. | Key interactions that dictate the crystal packing. |
Visualization of the SCXRD Workflow
Caption: The workflow for Single-Crystal X-ray Diffraction.
Part 2: A Comparative Analysis with Alternative & Complementary Techniques
While SCXRD is the gold standard, it is not always feasible or necessary. Other techniques provide valuable, often complementary, information. The choice of method depends on the available sample, the required level of certainty, and the specific question being asked (e.g., solid-state vs. solution-state structure).
Vibrational Circular Dichroism (VCD): The Solution-State Alternative
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] Since enantiomers produce mirror-image VCD spectra, this technique offers a powerful method for determining absolute configuration without the need for crystallization.[11][12]
-
Causality & Protocol: The assignment of absolute configuration via VCD is achieved by comparing the experimentally measured spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT).[1][13]
-
Experimental Measurement: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the VCD and IR spectra.[14]
-
Computational Modeling: Perform a conformational search for the molecule (e.g., the (S)-enantiomer) to find all low-energy structures.
-
Spectrum Prediction: Calculate the theoretical IR and VCD spectra for the lowest energy conformer or a Boltzmann-weighted average.
-
Comparison: If the experimental VCD spectrum of the sample matches the sign and relative intensity of the predicted spectrum for the (S)-enantiomer, the absolute configuration is confirmed as (S).[1]
-
-
Performance Comparison:
-
Advantage over SCXRD: VCD completely bypasses the often-difficult crystallization step and can be applied to oils and amorphous solids.[11][15] It also provides the structure as it exists in solution, which may be more biologically relevant than the solid-state conformation.
-
Disadvantage: The method is indirect, relying on the accuracy of computational models. For highly flexible molecules, accurately modeling all contributing conformers can be challenging.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity & Conformation Tool
NMR spectroscopy is unparalleled for determining the chemical connectivity and solution-state conformation of a molecule. However, in a standard achiral solvent, NMR cannot differentiate between enantiomers.
-
Causality & Protocol:
-
¹H and ¹³C NMR: Confirm the basic carbon-hydrogen framework and the presence of all expected functional groups.
-
2D NMR (COSY, HSQC, HMBC): Unambiguously assign all proton and carbon signals and confirm the covalent bonding structure.
-
NOESY/ROESY: These experiments detect through-space interactions between protons, providing crucial information about the 3D folding and conformation of the piperidine ring in solution.
-
Coupling Constants (³JHH): The magnitude of proton-proton coupling constants can help determine dihedral angles and distinguish between axial and equatorial substituents on the piperidine ring.[16][17]
-
-
Performance Comparison:
-
Complementarity to SCXRD: NMR provides the dynamic, solution-state structure, while SCXRD provides the static, solid-state structure.[18] Comparing the two can reveal important insights into the molecule's conformational flexibility. For instance, NMR studies on nipecotic acid (piperidine-3-carboxylic acid) have been used to quantify the populations of different chair conformers in various solvents.[16]
-
Disadvantage: Cannot determine absolute configuration without using a chiral derivatizing agent or chiral solvating agent, which adds complexity and potential for error.
-
Summary of Analytical Techniques
| Technique | Primary Information | Sample State | Certainty of Absolute Configuration | Key Advantage | Key Limitation |
| SCXRD | 3D atomic structure, absolute configuration, packing | Single Crystal | Definitive ("Gold Standard") | Unambiguous, direct visualization | Requires high-quality single crystals |
| VCD | Absolute configuration, solution conformation | Solution or Liquid | High (with good computational match) | No crystallization needed[11] | Indirect; relies on computation |
| NMR | Connectivity, solution conformation, relative stereochemistry | Solution | None (in achiral solvent) | Provides dynamic solution structure[16] | Cannot determine absolute configuration |
| Mass Spec. | Molecular weight, elemental formula, fragmentation | Solid or Solution | None | High sensitivity, requires minimal sample | Provides no stereochemical information |
Visualization of a Complementary Workflow
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystal structures of two alanylpiperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. schrodinger.com [schrodinger.com]
- 15. researchgate.net [researchgate.net]
- 16. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of (S)- and (R)-2-Methylpiperidine-2-carboxylic Acid Enantiomers
A Technical Guide for Researchers in Neuroscience and Drug Development
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and inactivity or even toxicity. This principle of stereoselectivity is particularly critical in the development of drugs targeting the central nervous system, where receptor interactions are exquisitely sensitive to molecular geometry. This guide provides an in-depth comparison of the putative biological activities of the (S)- and (R)-enantiomers of 2-methylpiperidine-2-carboxylic acid, a scaffold of interest in the context of N-methyl-D-aspartate (NMDA) receptor modulation.
While direct comparative studies on the biological activity of the individual enantiomers of 2-methylpiperidine-2-carboxylic acid are not extensively available in the public domain, this guide will leverage data from closely related piperidine-2-carboxylic acid derivatives to illuminate the likely stereochemical determinants of their activity. By examining the synthesis, receptor affinity, and functional activity of analogous compounds, we can construct a scientifically robust framework for understanding the potential differences between the (S) and (R) forms of this chiral molecule.
The Critical Role of Stereochemistry in NMDA Receptor Antagonism
The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a heterotetrameric ion channel. Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a major focus of drug discovery efforts.
The binding pockets of NMDA receptors are chiral, meaning they can differentiate between enantiomers of a ligand. This interaction is often likened to a key fitting into a lock, where only one enantiomer (the eutomer) possesses the correct spatial arrangement to bind with high affinity and elicit a specific biological response, while the other enantiomer (the distomer) may be significantly less active or even interact with different targets, potentially leading to off-target effects.
Stereoselective Synthesis of 2-Methylpiperidine-2-carboxylic Acid Enantiomers
The preparation of enantiomerically pure (S)- and (R)-2-methylpiperidine-2-carboxylic acid is a crucial first step in their comparative biological evaluation. Several synthetic strategies can be employed to achieve this, often involving asymmetric synthesis or chiral resolution.
A common approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction step. For instance, a chiral amine can be used to form a chiral enamine, which then undergoes diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the piperidine derivative.
Alternatively, a racemic mixture of 2-methylpiperidine-2-carboxylic acid can be synthesized and then separated into its constituent enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, which can then be separated by crystallization. Chiral chromatography is another powerful technique for separating enantiomers.
Illustrative Synthetic Workflow:
Caption: General workflow for chiral resolution of 2-methylpiperidine-2-carboxylic acid.
Comparative Biological Activity: Insights from Analogous Compounds
Direct, published data comparing the biological activity of (S)- and (R)-2-methylpiperidine-2-carboxylic acid is scarce. However, studies on structurally related piperidine-2-carboxylic acid derivatives that are potent NMDA receptor antagonists consistently demonstrate a high degree of stereoselectivity.
For example, a study on a tetrazole-substituted piperidine-2-carboxylic acid derivative, (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, revealed that the NMDA antagonist activity resides almost exclusively with the (-)-isomer.[1] Through X-ray crystallography, the active (-)-isomer was determined to have the (2R,4S) absolute stereochemistry.[1] This highlights that a specific spatial arrangement of the carboxylic acid and the other substituents on the piperidine ring is crucial for high-affinity binding to the NMDA receptor.
Another study on (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid reported a high binding affinity for the NMDA receptor with a Ki value of 74 nM.[2] The synthesis of this compound was stereospecific, indicating the importance of a defined stereochemistry for its potent activity.[2]
Table 1: Comparative NMDA Receptor Affinity of Enantiomers of a Related Piperidine Derivative
| Compound | Enantiomer | NMDA Receptor Affinity (IC50) | Reference |
| 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | (-)-isomer (2R,4S) | 67 ± 6 nM | [1] |
| (+)-isomer (2S,4R) | > 10,000 nM | [1] |
These examples strongly suggest that the (S)- and (R)-enantiomers of 2-methylpiperidine-2-carboxylic acid would also exhibit significant differences in their biological activity at the NMDA receptor. It is highly probable that one enantiomer will be significantly more potent than the other.
Postulated Mechanism of Action and Signaling Pathway
The primary mechanism of action for competitive NMDA receptor antagonists involves binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex. This binding prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca2+ ions into the neuron. The stereochemistry of the antagonist is critical for its ability to fit snugly into this binding pocket and establish the necessary molecular interactions for high-affinity binding.
Caption: Competitive antagonism at the NMDA receptor by piperidine derivatives.
Experimental Protocols for Biological Evaluation
To definitively compare the biological activity of (S)- and (R)-2-methylpiperidine-2-carboxylic acid, a series of in vitro and in vivo experiments would be necessary.
Experimental Workflow
Caption: A typical workflow for comparing the biological activity of enantiomers.
Detailed Protocol: NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the (S)- and (R)-enantiomers for the NMDA receptor.
Materials:
-
Synaptic membranes prepared from rat forebrain
-
[3H]-CGS 19755 (a potent and selective competitive NMDA receptor antagonist radioligand)
-
(S)-2-methylpiperidine-2-carboxylic acid
-
(R)-2-methylpiperidine-2-carboxylic acid
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the synaptic membranes, is resuspended in buffer and the protein concentration is determined.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Tris-HCl buffer
-
Increasing concentrations of the test compounds ((S)- or (R)-enantiomer) or vehicle (for total binding) or a saturating concentration of a known NMDA antagonist (for non-specific binding).
-
[3H]-CGS 19755 (at a final concentration close to its Kd value).
-
Synaptic membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The principle of stereoselectivity is a cornerstone of modern pharmacology. While direct comparative data for (S)- and (R)-2-methylpiperidine-2-carboxylic acid is not yet prevalent in the scientific literature, the evidence from closely related piperidine-2-carboxylic acid derivatives strongly indicates that their biological activities, particularly as NMDA receptor antagonists, will be stereochemically dependent. It is highly likely that one enantiomer will exhibit significantly greater potency than the other.
Future research should focus on the stereoselective synthesis and subsequent head-to-head biological evaluation of these enantiomers. Such studies would not only elucidate the structure-activity relationship of this particular scaffold but also contribute to the broader understanding of the stereochemical requirements for NMDA receptor modulation. The development of potent and selective NMDA receptor antagonists remains a critical endeavor in the pursuit of novel therapeutics for a range of debilitating neurological disorders.
References
-
Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115. [Link]
-
Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-1299. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of 2-Methylpiperidine-2-carboxylic Acid
In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is a critical quality attribute. For chiral molecules like 2-methylpiperidine-2-carboxylic acid, a key synthetic building block, the separation and accurate quantification of its enantiomers are paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the chiral purity of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of analytical techniques for the validation of chiral purity methods for 2-methylpiperidine-2-carboxylic acid, grounded in scientific principles and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For chiral purity assays, this involves a rigorous evaluation of the method's ability to be specific, accurate, precise, and linear over a defined range for the undesired enantiomer.[2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, such as ICH Q2(R2), that outline the necessary validation parameters.[3][4][5][6]
This guide will compare three prominent chromatographic techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each method will be evaluated based on its principles, advantages, limitations, and the validation strategy required to ensure data integrity.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most widely adopted technique for enantiomeric separations in the pharmaceutical industry due to its versatility and robustness.[2][7] The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).[7]
The Principle of Chiral Recognition in HPLC
Successful chiral separation on a CSP relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[7] This requires at least three points of interaction, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7][8] For 2-methylpiperidine-2-carboxylic acid, which possesses a secondary amine, a carboxylic acid group, and a chiral center, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a suitable choice.[9]
Method Development and Validation Workflow
The development of a chiral HPLC method is often an empirical process involving the screening of various columns and mobile phases.[10] Once a suitable separation is achieved, the method must be validated according to ICH Q2(R2) guidelines.[3][11]
Experimental Protocol: Validation of a Chiral HPLC Method
-
Specificity:
-
Inject a solution of the desired enantiomer, the racemic mixture, and a placebo (if applicable).
-
Acceptance Criteria: The peak for the undesired enantiomer should be well-resolved from the main peak and any other components. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peaks.[12]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Prepare a series of dilutions of the undesired enantiomer.
-
Acceptance Criteria: LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.
-
-
Linearity:
-
Prepare a series of solutions of the undesired enantiomer at different concentrations (e.g., from LOQ to 200% of the specification limit).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
-
Accuracy:
-
Spike the desired enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The percent recovery should be within a predefined range, typically 80-120% for impurity analysis.[13]
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze multiple preparations of a sample spiked with the undesired enantiomer at the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be within an acceptable limit, often ≤15% for impurity quantitation.[2]
-
-
Robustness:
-
Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
-
Workflow for Chiral HPLC Method Validation
Caption: Workflow for chiral HPLC method validation.
Gas Chromatography (GC): A High-Resolution Alternative
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[14] It offers high resolution and sensitivity, making it ideal for the analysis of trace-level chiral impurities.[15] For a compound like 2-methylpiperidine-2-carboxylic acid, derivatization is often necessary to increase its volatility and thermal stability.[16]
The Role of Derivatization and Chiral Stationary Phases
Derivatization, for instance, by esterification of the carboxylic acid and acylation of the amine, converts the non-volatile amino acid into a more volatile derivative suitable for GC analysis. The choice of derivatizing agent can also influence the chiral recognition on the CSP. Cyclodextrin-based CSPs are commonly used in chiral GC and provide excellent enantioselectivity for a wide range of compounds.[14]
Validation Considerations for Chiral GC
The validation of a chiral GC method follows similar principles to HPLC, but with additional considerations for the derivatization step.
Experimental Protocol: Validation of a Chiral GC Method
-
Derivatization Optimization & Specificity:
-
Optimize the derivatization reaction for completeness and ensure no racemization occurs.
-
Inject the derivatized desired enantiomer, racemic mixture, and a blank (derivatization reagents only).
-
Acceptance Criteria: Baseline separation of the enantiomeric derivatives with no interfering peaks from the derivatization reagents.
-
-
LOD and LOQ:
-
Determined similarly to HPLC, using serial dilutions of the derivatized undesired enantiomer.
-
-
Linearity:
-
Establish the linearity of the derivatization and detection process by analyzing a series of concentrations of the undesired enantiomer.
-
-
Accuracy:
-
Spike the desired enantiomer with the undesired enantiomer before the derivatization step to account for the entire analytical procedure.
-
-
Precision:
-
Evaluate repeatability and intermediate precision, including the derivatization step in each sample preparation.
-
-
Robustness:
-
Assess the impact of variations in GC parameters (e.g., oven temperature ramp, carrier gas flow rate) and derivatization conditions (e.g., reaction time, temperature).
-
Workflow for Chiral GC Method Validation
Caption: Workflow for chiral GC method validation.
Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative
SFC has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations.[17] It utilizes a mobile phase composed primarily of supercritical carbon dioxide, often with a small amount of an organic modifier.[18] This results in lower viscosity and higher diffusivity, leading to faster separations and reduced solvent consumption.[17][18]
Advantages of SFC for Chiral Analysis
SFC is often considered the technique of choice for high-throughput chiral screening and purification.[18][19] The low viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure, significantly reducing analysis times.[17] Furthermore, the same polysaccharide-based CSPs used in HPLC can often be employed in SFC, providing complementary selectivity.[17]
Validation Strategy for Chiral SFC
The validation of a chiral SFC method is analogous to that of an HPLC method. The key difference lies in the instrumentation and the mobile phase composition.
Experimental Protocol: Validation of a Chiral SFC Method
-
Specificity:
-
Inject the desired enantiomer, racemic mixture, and placebo.
-
Acceptance Criteria: Baseline resolution of the enantiomers.
-
-
LOD and LOQ:
-
Determined using standard dilution methods.
-
-
Linearity:
-
Assessed over the desired concentration range of the undesired enantiomer.
-
-
Accuracy:
-
Evaluated by spiking the desired enantiomer with known amounts of the undesired enantiomer.
-
-
Precision:
-
Repeatability and intermediate precision are determined as with HPLC.
-
-
Robustness:
-
Investigate the effect of small changes in critical parameters such as back pressure, column temperature, and modifier percentage.
-
Workflow for Chiral SFC Method Validation
Caption: Workflow for chiral SFC method validation.
Comparative Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning with a chiral stationary phase in a liquid mobile phase. | Differential partitioning with a chiral stationary phase in a gaseous mobile phase. | Differential partitioning with a chiral stationary phase in a supercritical fluid mobile phase. |
| Applicability | Broad applicability to a wide range of compounds. | Suitable for volatile and thermally stable compounds; often requires derivatization. | Broad applicability, particularly advantageous for preparative and high-throughput separations.[18][19] |
| Speed | Moderate analysis times. | Can be very fast, but derivatization adds to the overall time. | Typically 3-5 times faster than HPLC.[18] |
| Resolution | Good to excellent. | Excellent resolution. | Good to excellent, often complementary to HPLC.[17] |
| "Green" Aspect | High consumption of organic solvents. | Lower solvent consumption, but derivatization reagents can be harsh. | Significantly reduced organic solvent consumption.[20] |
| Validation Complexity | Well-established and straightforward. | More complex due to the need to validate the derivatization step. | Similar to HPLC, with a focus on SFC-specific parameters. |
Conclusion
The choice of analytical technique for the validation of the chiral purity of 2-methylpiperidine-2-carboxylic acid depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, throughput needs, and available instrumentation.
-
Chiral HPLC remains the gold standard due to its versatility and the vast library of available chiral stationary phases.
-
Chiral GC , while requiring derivatization, can offer superior resolution and sensitivity for this type of compound.
-
Chiral SFC presents a compelling alternative, offering significant advantages in terms of speed and reduced environmental impact, making it an increasingly popular choice in modern pharmaceutical analysis.[18][21]
Regardless of the chosen technique, a thorough and systematic validation in accordance with regulatory guidelines such as ICH Q2(R2) is non-negotiable to ensure the quality, safety, and efficacy of the final drug product.[3][6] This involves demonstrating that the analytical procedure is fit for its intended purpose through the rigorous evaluation of specificity, linearity, accuracy, precision, and robustness.[11]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MARM-ACS. (2007). Chiral supercritical fluid chromatography (SFC) for analysis of Active Pharmaceutical Ingredients. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
LCGC International. (2025). New Study Outlines on SFC Technique for Chiral Bioanalysis. [Link]
-
ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
LCGC North America. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Restek. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
PubMed. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. [Link]
-
ResearchGate. (2025). Chiral separations using gas chromatography. [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
Semantic Scholar. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
MDPI. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
-
PubMed. (1993). Chiral separation of nipecotic acid amides. [Link]
-
ResearchGate. (2010). Validation of analytical methods - Strategies & importance. [Link]
-
Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. [Link]
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. marmacs.org [marmacs.org]
- 20. waters.com [waters.com]
- 21. chromatographyonline.com [chromatographyonline.com]
comparative study of different synthetic routes to (S)-2-methylpiperidine-2-carboxylic acid
A Comparative Guide to the Synthetic Routes of (S)-2-Methylpiperidine-2-carboxylic Acid
Introduction
This compound is a Cα-tetrasubstituted, cyclic α-amino acid, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of such conformationally constrained amino acids into peptides can enhance metabolic stability, improve bioavailability, and induce specific secondary structures, making them valuable building blocks for novel therapeutics.[1] The synthesis of this molecule, however, presents a considerable challenge: the stereoselective construction of a quaternary chiral center at the 2-position of the piperidine ring.
This guide provides a comparative analysis of prominent synthetic strategies to access this compound. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and offer a critical evaluation of each route's performance, scalability, and overall efficiency to aid researchers in selecting the most suitable method for their specific objectives.
Chiral Auxiliary-Mediated Diastereoselective Alkylation
This classical and robust strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate. The auxiliary sterically directs the approach of an electrophile, leading to a highly diastereoselective reaction. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.[3]
Conceptual Overview
The core of this approach is the diastereoselective methylation of a piperidine-2-carboxylate derivative covalently bonded to a chiral auxiliary. A common implementation involves the use of a chiral auxiliary derived from L-camphorsulfonamide, which provides a rigid conformational scaffold to control the stereochemical outcome of the alkylation step.[4]
Experimental Protocol: L-Camphorsulfonamide Auxiliary Route
-
Step 1: Auxiliary Attachment. L-camphorsulfonamide is condensed with a suitable piperidine precursor, such as a diphenylimine ester of 2-piperidinecarboxylic acid, under Lewis acid catalysis to form a chiral bicyclic lactam intermediate.[4]
-
Step 2: Diastereoselective Methylation. The lactam is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a chiral enolate. This enolate is then quenched with an electrophilic methyl source (e.g., methyl iodide). The bulky camphor-derived auxiliary shields one face of the enolate, forcing the methyl group to add from the opposite, less-hindered face, thus establishing the quaternary stereocenter with high diastereoselectivity.
-
Step 3: Auxiliary Cleavage and Hydrolysis. The chiral auxiliary is removed under hydrolytic conditions (e.g., strong acid or base), which also hydrolyzes the ester to the desired carboxylic acid, liberating this compound.[4]
Mechanistic Insight & Rationale
The high diastereoselectivity is a direct consequence of the rigid, sterically demanding environment created by the chiral auxiliary. The enolate intermediate is conformationally locked, and the approach of the methyl iodide electrophile is dictated by minimizing steric clash with the auxiliary's structure. This makes the reaction predictable and reliable.
Workflow Diagram: Chiral Auxiliary Route
Caption: Workflow for chiral auxiliary-mediated synthesis.
Catalytic Asymmetric Synthesis
Catalytic asymmetric methods represent a more modern and atom-economical approach, utilizing a small amount of a chiral catalyst to generate large quantities of the enantiomerically pure product.[5]
Asymmetric Phase-Transfer Catalysis (PTC)
This method involves the alkylation of a glycine or alanine-derived Schiff base of a piperidine precursor under biphasic conditions. A chiral phase-transfer catalyst, typically a Cinchona alkaloid derivative, shuttles the enolate from the aqueous phase to the organic phase for the reaction to occur enantioselectively.[6][7]
Conceptual Overview
A Schiff base, formed from an ester of piperidine-2-carboxylic acid, is deprotonated by a strong base (e.g., 50% aq. KOH). The chiral PTC agent forms a tight, non-covalent ion pair with the resulting enolate. The specific geometry of this chiral ion pair shields one face of the enolate, directing the incoming alkylating agent to the other face, thereby achieving high enantioselectivity.[5]
Experimental Protocol: Asymmetric PTC Alkylation
-
Step 1: Substrate Preparation. Prepare the benzophenone imine of ethyl piperidine-2-carboxylate.
-
Step 2: Asymmetric Alkylation. The Schiff base is dissolved in a nonpolar solvent (e.g., toluene). A chiral Cinchona alkaloid-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) is added, followed by the alkylating agent (methyl bromide or iodide) and a strong aqueous base (e.g., 50% KOH). The reaction is stirred vigorously at low temperature (e.g., 0 °C) until completion.
-
Step 3: Deprotection. The resulting product is hydrolyzed with mild acid to cleave the imine, followed by saponification of the ester to yield the final product.
Mechanistic Insight & Rationale
The success of this method hinges on the formation of a well-defined, sterically biased ion pair between the catalyst and the substrate enolate. The planar, aromatic structure of the Schiff base and the rigid conformation of the Cinchona alkaloid create a specific chiral pocket that controls the trajectory of the electrophile. This method is often highly effective for creating quaternary stereocenters.[1]
Workflow Diagram: Asymmetric PTC Route
Caption: Guide for selecting a synthetic route.
References
-
Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health. [Link]
-
Gevorgyan, V. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Royal Society of Chemistry. [Link]
-
Maruoka, K. (2014). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Royal Society of Chemistry. [Link]
-
Ghorai, M. K. (2021). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Wiley Online Library. [Link]
-
France, S. P., & Turner, N. J. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. [Link]
-
Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal. [Link]
-
Turner, N. J. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. National Institutes of Health. [Link]
-
Alonso, F., & Moglioni, A. G. (2011). Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]
-
Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Royal Society of Chemistry. [Link]
-
Liu, Y. (2024). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. ACS Publications. [Link]
-
Feng, X. (2014). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Longdom Publishing. [Link]
-
O'Donnell, M. J. (2014). Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. ResearchGate. [Link]
-
Chan, A. S. C., & Genov, M. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. National Institutes of Health. [Link]
-
Gevorgyan, V. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Royal Society of Chemistry. [Link]
-
Benavides, O. (2020). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... ResearchGate. [Link]
-
Chemsrc. (2025). This compound. Chemsrc. [Link]
- CN111995565A. (2020). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
Csenki, Z. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
- CN102174011A. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Zhao, H. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois. [Link]
-
Sun, H., et al. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Semantic Scholar. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Methylpiperidine-2-carboxylic Acid Diastereomers
In the landscape of pharmaceutical development and chemical research, the precise characterization of stereoisomers is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy and safety. The diastereomers of 2-methylpiperidine-2-carboxylic acid, a substituted pipecolic acid derivative, present a classic analytical challenge. Their identical constitution and connectivity, differing only in the three-dimensional arrangement of the methyl and carboxylic acid groups at the C2 chiral center, demand a sophisticated spectroscopic approach for unambiguous differentiation.
This guide provides an in-depth, experience-driven comparison of the spectroscopic techniques used to distinguish between the cis- and trans-diastereomers of 2-methylpiperidine-2-carboxylic acid. We will move beyond a simple listing of data to explain the underlying stereochemical principles that give rise to distinct spectroscopic signatures. The protocols and interpretive logic described herein are designed to be self-validating, providing a robust framework for researchers in the field.
The Stereochemical Challenge: cis vs. trans Isomerism
The core of the analytical problem lies in the relative orientation of the methyl (–CH₃) and carboxylic acid (–COOH) groups at the C2 position relative to the piperidine ring. In the most stable chair conformations:
-
cis-isomer : One substituent is axial, and the other is equatorial. Due to the A-value of a methyl group being larger than that of a carboxylic acid group, the conformation with an equatorial methyl group and an axial carboxylic acid group is generally favored.
-
trans-isomer : Both substituents are either axial or equatorial. The di-equatorial conformation is significantly more stable and will be the predominant form observed.
These conformational preferences are the primary drivers of the spectroscopic differences, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Predominant chair conformations of the two diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for this stereochemical assignment. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments provides a complete picture of connectivity and spatial relationships.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of each isolated diastereomer in ~0.6 mL of a suitable deuterated solvent (e.g., MeOD-d₄, D₂O, or DMSO-d₆). The choice of solvent is critical; MeOD-d₄ or D₂O will result in the exchange of the labile –COOH and –NH protons, simplifying the spectrum. DMSO-d₆ will allow for their observation.
-
Instrument Setup : Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment with a mixing time of 300-800 ms. This is the key experiment for stereochemical assignment.
-
¹H NMR Interpretation: Unraveling the Diastereomers
The key differences will manifest in the chemical shifts of the methyl group and the ring protons, particularly those at C6.
-
Methyl (–CH₃) Signal :
-
trans-isomer (equatorial CH₃) : The methyl protons are expected to be in a less shielded environment.
-
cis-isomer (equatorial CH₃) : The chemical shift will be similar to the trans-isomer. However, the key differentiator comes from NOE data.
-
-
C6 Protons (–CH₂–N) : The chemical shifts of the axial and equatorial protons at C6 will be distinct. The axial proton (H₆ₐₓ) typically resonates upfield of the equatorial proton (H₆ₑq) due to shielding from the C-C single bonds of the ring. The key is to observe their spatial relationship with the C2-methyl group.
¹³C NMR Interpretation
While ¹³C chemical shifts provide confirmation of the carbon skeleton, the differences between diastereomers can be subtle. The most significant indicator is often the chemical shift of the methyl carbon and the C6 carbon, influenced by the steric environment (gamma-gauche effect).
-
Methyl (–CH₃) Carbon : An axial methyl group is typically shielded (shifted upfield) compared to an equatorial one due to steric compression.
-
C6 Carbon : In the cis-isomer, the axial –COOH group can induce a shielding effect on the C6 carbon compared to the trans-isomer where both groups are equatorial.
The Decisive Experiment: 2D NOESY/ROESY
The Nuclear Overhauser Effect (NOE) is a through-space correlation that is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. This is the definitive method for assigning the relative stereochemistry.
-
trans-isomer (di-equatorial) : A strong NOE correlation is expected between the equatorial C2-methyl protons and the equatorial C6 proton (H₆ₑq). No significant NOE should be observed between the methyl group and the axial C6 proton (H₆ₐₓ).
-
cis-isomer (axial COOH, equatorial CH₃) : A strong NOE is expected between the equatorial C2-methyl group and the axial C3 proton (H₃ₐₓ) and axial C5 proton (H₅ₐₓ). Crucially, the NOE correlation to the C6 protons will differ significantly from the trans isomer due to the different ring puckering and orientation of the substituents. A key correlation to observe would be between the equatorial C2-methyl and the equatorial C6 proton. The presence of the axial COOH will influence the overall conformation and resulting NOE patterns.
Caption: Workflow for NMR-based stereochemical assignment.
Summary of Expected NMR Data
| Parameter | cis-isomer (predicted) | trans-isomer (predicted) | Rationale for Difference |
| ¹H δ (C2–CH₃) | ~1.3 - 1.5 ppm | ~1.4 - 1.6 ppm | Subtle difference due to the anisotropic effect of the axial COOH in the cis isomer. |
| ¹³C δ (C2–CH₃) | ~20 - 23 ppm | ~22 - 25 ppm | Equatorial methyl group in both, but slight shielding in cis possible. |
| ¹³C δ (C=O) | ~175 - 178 ppm | ~176 - 179 ppm | Minimal difference expected.[1] |
| Key NOE | CH₃ ↔ H₆eq (strong) | CH₃ ↔ H₆eq (strong) | The definitive differentiation requires analyzing the full suite of NOEs to build a 3D model. The key is the pattern, not just one interaction. For the cis isomer, NOEs between the axial COOH proton (if observed in DMSO-d6) and axial protons at C4 and C6 would be expected. |
Infrared (IR) Spectroscopy: A Supporting Role
While not as definitive as NMR for stereoisomer differentiation, IR spectroscopy provides essential functional group confirmation. The differences between diastereomers are typically minimal but may be observable with a high-resolution instrument.
Experimental Protocol: FTIR Analysis
-
Sample Preparation : Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.
Interpretation of IR Spectra
Both diastereomers will exhibit characteristic absorptions for a carboxylic acid.[1]
-
O–H Stretch : A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C–H Stretch : Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O Stretch : A strong, sharp absorption around 1700-1730 cm⁻¹.[2]
The primary difference, if any, may arise from variations in intramolecular versus intermolecular hydrogen bonding. The cis-isomer, with its axial carboxylic acid, might have a slightly different propensity for intramolecular H-bonding with the ring nitrogen compared to the trans-isomer. This could lead to subtle shifts (a few cm⁻¹) in the O–H or C=O stretching frequencies, but this is often not a reliable diagnostic tool on its own.
Mass Spectrometry (MS): Confirmation of Mass, Not Stereochemistry
Mass spectrometry confirms the molecular weight and elemental composition but is generally incapable of distinguishing between diastereomers.
Experimental Protocol: MS Analysis
-
Sample Introduction : Use Electrospray Ionization (ESI) for its soft ionization, which will keep the molecule intact.
-
Data Acquisition : Acquire a full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.
Interpretation of Mass Spectra
Both the cis- and trans-isomers will have the same molecular weight (143.18 g/mol ) and will therefore show a molecular ion peak [M+H]⁺ at m/z 144.10.[] Their fragmentation patterns upon collision-induced dissociation (CID) are also expected to be nearly identical, as fragmentation is governed by bond strengths, not the 3D arrangement of the molecule.[4] Therefore, MS serves to confirm identity but not stereochemistry.
Conclusion
The unambiguous differentiation of the cis- and trans-diastereomers of 2-methylpiperidine-2-carboxylic acid hinges on the application of high-field NMR spectroscopy. While IR and MS are crucial for confirming functional groups and molecular mass, respectively, they lack the specificity required for stereochemical assignment. The key to success lies in the detailed analysis of through-space correlations using 2D NOESY or ROESY experiments. The distinct spatial relationships between the C2-methyl group and the piperidine ring protons, dictated by the cis or trans configuration, provide a definitive and irrefutable spectroscopic signature. This guide provides the strategic framework for any researcher tasked with this common but critical analytical challenge.
References
- Macmillan Group, Princeton University. "SUPPLEMENTARY INFORMATION." Nature Portfolio. Accessed January 5, 2026.
- The Royal Society of Chemistry. "Supporting information for - The Royal Society of Chemistry." Accessed January 5, 2026.
- BOC Sciences. "CAS 105141-61-5 (R)-2-methylpiperidine-2-carboxylic acid." Accessed January 5, 2026.
- Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids." Chemistry LibreTexts.
- Chemistry LibreTexts. "Spectroscopy of Carboxylic Acid Derivatives." Chemistry LibreTexts.
- Chemistry LibreTexts. "Spectroscopy of Carboxylic Acid Derivatives." Chemistry LibreTexts.
- ResearchGate. "SAR of 2-methylpiperidine: effects of ring stereochemistry.
- ResearchGate. "Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
Sources
A Comparative Guide to Assessing the Enantiomeric Purity of (S)-2-Methylpiperidine-2-Carboxylic Acid
Introduction: The Critical Role of Enantiopurity in Chiral Building Blocks
In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral building blocks, such as (S)-2-methylpiperidine-2-carboxylic acid, are integral components in the synthesis of complex active pharmaceutical ingredients (APIs). This constrained cyclic amino acid analog is a valuable scaffold, and its enantiomeric purity is paramount, as the undesired (R)-enantiomer could exhibit different pharmacological effects, reduced efficacy, or even unforeseen toxicity.[1][2][3]
The accurate determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is therefore a non-negotiable step in process development, quality control, and regulatory submission.[4][5] A sample with 70% of the (S)-enantiomer and 30% of the (R)-enantiomer has an ee of 40% (70% - 30%).[5] This guide provides an in-depth comparison of the principal analytical techniques for assessing the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Our objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, empowering researchers to select and implement the most appropriate technique for their specific analytical challenge. We will explore the underlying principles, provide field-tested protocols, and present comparative data to guide your decision-making process.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution
Chiral HPLC is often the definitive method for enantiomeric purity assessment due to its high resolving power, accuracy, and robustness.[6] The technique relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[7]
The Principle of Chiral Recognition on a CSP For separation to occur, a transient diastereomeric complex must form between the analyte and the CSP. This requires at least three points of interaction, one of which must be stereochemically dependent.[7] For a molecule like 2-methylpiperidine-2-carboxylic acid, these interactions can include hydrogen bonding (from the carboxylic acid and secondary amine), dipole-dipole interactions, and steric hindrance, which differ between the two enantiomers when they interact with the chiral environment of the CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and effective for a wide range of chiral compounds, including piperidine derivatives.[8][9]
Method 2.1: Direct Enantioseparation by Normal-Phase HPLC
The direct approach is the most straightforward, involving the analysis of the underivatized compound. This is the preferred starting point as it avoids potential side reactions or kinetic resolution associated with derivatization.
Experimental Protocol: Direct Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm).
-
Scientist's Rationale: Polysaccharide-based columns like the Chiralpak series have a proven track record for separating cyclic amino acids and their derivatives. The carbamate linkages and aromatic groups provide multiple sites for hydrogen bonding and π-π interactions, crucial for resolving this specific analyte.[10]
-
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Scientist's Rationale: A normal-phase mobile phase is selected to maximize hydrogen bonding interactions with the CSP. 2-Propanol acts as the polar modifier to control retention. TFA is a critical additive; it protonates the piperidine nitrogen and suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, symmetrical peaks.[7]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Scientist's Rationale: The analyte lacks a strong chromophore, necessitating detection at a low wavelength where the carboxyl and amide bonds absorb.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL and integrate the peak areas for the (S)- and (R)-enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Method 2.2: Indirect Analysis via Derivatization
While direct analysis is preferred, an indirect method can be a powerful alternative. This involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase.[11][12]
Experimental Protocol: Indirect Analysis
-
Derivatization Reaction: a. Dissolve 5 mg of this compound in 1 mL of anhydrous dichloromethane. b. Add 1.1 equivalents of (R)-(+)-1-(1-Naphthyl)ethylamine and 1.2 equivalents of a coupling agent like HATU. c. Add 2.2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA). d. Stir at room temperature for 4 hours. e. Quench the reaction with water and extract the organic layer. Dry and evaporate the solvent.
-
Scientist's Rationale: The reaction forms stable diastereomeric amides. (R)-(+)-1-(1-Naphthyl)ethylamine is chosen because it is chiral, reacts cleanly with the carboxylic acid, and introduces a strong naphthyl chromophore, significantly enhancing UV detectability.
-
-
Instrumentation: HPLC with a UV detector.
-
Stationary Phase: Standard C18 (ODS) column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (gradient elution may be required).
-
Detection: UV at 280 nm (wavelength for the naphthyl group).
-
Analysis: Redissolve the derivatized residue in the mobile phase and analyze. Calculate the diastereomeric excess (de%), which corresponds to the original ee%.
Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC offers outstanding resolution and sensitivity, but its application is restricted to analytes that are both thermally stable and volatile.[13] this compound, being a zwitterionic amino acid, is non-volatile. Therefore, derivatization is not optional; it is mandatory to convert the polar functional groups into non-polar, volatile entities.
The Principle of Derivatization for GC The goal is to mask the polar -COOH and -NH- groups. This is typically a two-step process:
-
Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester).
-
Acylation: The secondary amine is acylated (e.g., with trifluoroacetic anhydride).
Experimental Protocol: Derivatization and GC Analysis
-
Esterification: a. Suspend 10 mg of the sample in 2 mL of methanol containing 1.25 M anhydrous HCl. b. Heat the mixture at 70°C for 2 hours. c. Remove the solvent under a stream of nitrogen.
-
Scientist's Rationale: This classic Fischer esterification converts the carboxylic acid to its methyl ester. Using HCl in methanol is a clean and efficient method.[14]
-
-
Acylation: a. To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). b. Heat at 60°C for 30 minutes. c. Evaporate the solvent and excess reagent under nitrogen.
-
Scientist's Rationale: TFAA reacts rapidly with the secondary amine to form a stable, volatile trifluoroacetamide derivative.
-
-
GC Analysis: a. Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID). b. Chiral Stationary Phase: Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) capillary column (30 m x 0.25 mm).
-
Scientist's Rationale: Cyclodextrin-based CSPs are the workhorses of chiral GC.[9] The trifluoroacetylated cyclodextrin is specifically chosen to have complementary interactions with the trifluoroacetylated analyte derivative. c. Carrier Gas: Hydrogen or Helium. d. Temperature Program: Start at 100°C, hold for 2 min, then ramp to 180°C at 5°C/min. e. Injector/Detector Temp: 250°C. f. Sample Preparation: Reconstitute the final derivatized residue in ethyl acetate for injection.
-
NMR Spectroscopy: A Rapid Method for Enantiomeric Ratio
NMR spectroscopy offers a fundamentally different approach. In a standard achiral solvent, enantiomers are indistinguishable by NMR, producing identical spectra. To determine the ee%, the sample must be placed in a chiral environment, causing the enantiomers to become diastereotopically related and thus spectroscopically distinct.[6][15] This is achieved using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
The Principle of NMR Enantiodiscrimination
-
Chiral Solvating Agents (CSAs): These form rapid, reversible, non-covalent diastereomeric complexes with the analyte. This results in separate, observable signals for each enantiomer in the NMR spectrum. The analysis is non-destructive.[16][17][18]
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers, which inherently have different NMR spectra. While this method is destructive, it often provides larger and more reliable signal separation.[19][20]
For this compound, derivatizing the carboxylic acid with a chiral amine is a robust and dependable strategy.
Experimental Protocol: CDA-NMR Analysis
-
Derivatization Reaction: a. In an NMR tube, dissolve ~5 mg of the sample in 0.7 mL of CDCl₃. b. Add 1.1 equivalents of a chiral amine, for example, (S)-(-)-α-methylbenzylamine. c. Add 1.2 equivalents of a coupling agent (e.g., DCC or HATU).
-
Scientist's Rationale: The reaction forms two diastereomeric amides: (S,S) and (R,S). Because the chiral derivatizing agent is enantiopure, any presence of the (R,S) diastereomer directly correlates to the amount of the (R)-enantiomer in the original sample.
-
-
NMR Acquisition: a. Instrumentation: 400 MHz (or higher) NMR spectrometer. b. Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: a. Identify a pair of well-resolved signals corresponding to a specific proton in the two different diastereomers (e.g., the methyl group on the piperidine ring or the methyl group of the derivatizing agent). b. Carefully integrate both signals. c. Calculate the enantiomeric excess from the integration values: ee (%) = [Int(S,S) - Int(R,S)] / [Int(S,S) + Int(R,S)] x 100. The accuracy of this method is excellent, with absolute errors typically within 2.0%.[21][22]
Objective Comparison and Recommendations
The choice of analytical method is a balance of required precision, sample throughput, available instrumentation, and the specific stage of research or development.[4]
| Feature | Chiral HPLC (Direct) | Chiral GC | NMR with CDA |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Differential interaction with a CSP after mandatory derivatization. | Formation of diastereomers with distinct NMR signals. |
| Sample Prep | Simple dissolution in mobile phase. | Complex, multi-step derivatization required. | Simple, one-pot reaction, often in the NMR tube. |
| Analysis Time | 15-30 minutes per sample. | 20-40 minutes per sample (excluding derivatization). | 5-15 minutes per sample (excluding reaction time). |
| Sensitivity (LOQ) | High (low ppm / high ppb). | Very High (ppb range). | Lower (typically requires >0.1% of minor enantiomer). |
| Resolution | Excellent, baseline separation is common. | Excellent, often superior to HPLC. | Dependent on CDA and magnetic field strength. |
| Advantages | - High accuracy and precision- Widely applicable- Method of choice for QC | - Highest resolving power- Extremely sensitive | - Very fast analysis time- Non-destructive (with CSAs)- Good for reaction monitoring |
| Limitations | - Higher solvent consumption- CSPs can be expensive | - Analyte must be volatile- Derivatization can introduce errors | - Lower sensitivity- Signal overlap can be an issue- Requires higher sample concentration |
Senior Scientist's Recommendation:
-
For Quality Control (QC) and Final Product Release: Chiral HPLC is the unequivocal choice. Its proven accuracy, robustness, and ability to detect trace-level enantiomeric impurities make it the most defensible method for regulatory purposes.
-
For High-Throughput Screening or Reaction Monitoring: NMR Spectroscopy is the ideal tool. Its speed and simple sample preparation allow for the rapid assessment of multiple samples to track the progress of an asymmetric synthesis or screen catalyst performance.[6]
-
For Specialized High-Sensitivity Applications: Chiral GC should be considered only if the highest possible sensitivity is required and the investment in developing a robust, multi-step derivatization protocol is justified. For this particular analyte, the complexity of the sample preparation makes it less favorable than HPLC.
Ultimately, the most powerful approach is orthogonal validation: using a primary method like HPLC and confirming the results with a secondary method like NMR. This provides the highest degree of confidence in the analytical data, ensuring the quality and safety of the final pharmaceutical product.
References
-
Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964. Retrieved January 5, 2026, from [Link]
-
Li, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. ACS Publications. Retrieved January 5, 2026, from [Link]
-
Fraser, S. L., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. ACS Publications. Retrieved January 5, 2026, from [Link]
-
Li, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed. Retrieved January 5, 2026, from [Link]
-
Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. NIH. Retrieved January 5, 2026, from [Link]
-
Jeon, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. ACS Publications. Retrieved January 5, 2026, from [Link]
-
Li, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. PubMed Central. Retrieved January 5, 2026, from [Link]
-
Kumar, A., et al. (2021). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. ACS Publications. Retrieved January 5, 2026, from [Link]
-
Wada, K., et al. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Scaffino, M. F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. ACS Publications. Retrieved January 5, 2026, from [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (2024). PharmaGuru. Retrieved January 5, 2026, from [Link]
-
Enantiomeric excess - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
You, L., et al. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. ACS Publications. Retrieved January 5, 2026, from [Link]
-
The Enantioselective Synthesis of Conformationally Constrained Cyclic - Amino Acids. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Nash, A., et al. (2013). Stereoselective synthesis of functionalized cyclic amino acid derivatives via a[19][21]-Stevens rearrangement and ring-closing metathesis. PubMed. Retrieved January 5, 2026, from [Link]
-
Review: Enantio- and diastereoselective syntheses of cyclic C α-tetrasubstituted α-amino acids and their use to induce stable conformations in short peptides. (2008). ResearchGate. Retrieved January 5, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 5, 2026, from [Link]
-
Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018). MDPI. Retrieved January 5, 2026, from [Link]
-
Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. (2024). Journal of the American Chemical Society. ACS Publications. Retrieved January 5, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International. Retrieved January 5, 2026, from [Link]
-
This compound | CAS#:89115-95-7. (n.d.). Chemsrc. Retrieved January 5, 2026, from [Link]
-
Rizzato, E., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. MDPI. Retrieved January 5, 2026, from [Link]
-
(S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. (2016). ResearchGate. Retrieved January 5, 2026, from [Link]
- Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography.
-
Jin, Y., et al. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. PubMed. Retrieved January 5, 2026, from [Link]
-
Noctor, T. A., et al. (1992). Chiral separation of nipecotic acid amides. PubMed. NIH. Retrieved January 5, 2026, from [Link]
-
DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. (n.d.). MavMatrix. Retrieved January 5, 2026, from [Link]
-
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Retrieved January 5, 2026, from [Link]
-
Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Retrieved January 5, 2026, from [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online. Retrieved January 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis of functionalized cyclic amino acid derivatives via a [2,3]-Stevens rearrangement and ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 10. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 11. Chiral Drug Analysis in Forensic Chemistry: An Overview | MDPI [mdpi.com]
- 12. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel (S)-2-Methylpiperidine-2-carboxylic Acid Derivatives as NMDA Receptor Antagonists
For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold remains a cornerstone in the design of novel therapeutics targeting the central nervous system. Among these, derivatives of (S)-2-methylpiperidine-2-carboxylic acid have emerged as a promising class of N-methyl-D-aspartate (NMDA) receptor antagonists. Over-activation of the NMDA receptor is implicated in a range of neuropathological conditions, including epilepsy, stroke, and neurodegenerative diseases, making the development of potent and selective antagonists a critical therapeutic strategy.[1][2]
This guide provides an in-depth comparison of the biological evaluation of novel derivatives of this compound, focusing on their efficacy as NMDA receptor antagonists. We will delve into the causal relationships behind experimental design, present comparative data, and provide detailed protocols for key assays, empowering researchers to advance their own drug discovery programs.
The Rationale for Targeting the NMDA Receptor with Piperidine Derivatives
The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity and memory function. However, its excessive activation leads to excitotoxicity, a cascade of events culminating in neuronal cell death. The this compound scaffold provides a rigid backbone that can be strategically functionalized to interact with the glutamate binding site on the NMDA receptor, offering a promising avenue for the development of competitive antagonists. The stereochemistry of the parent molecule is crucial for its biological activity, and this guide will focus on derivatives that retain or build upon this critical structural feature.
Structure-Activity Relationship (SAR) of Novel Derivatives
The potency and selectivity of this compound derivatives as NMDA receptor antagonists are highly dependent on the nature and position of substituents on the piperidine ring. The following diagram and table summarize the key SAR findings from various studies.
Caption: Structure-Activity Relationship Logic for Piperidine-2-carboxylic Acid Derivatives.
Comparative Analysis of Derivative Potency
The following table summarizes the in vitro and in vivo performance of key derivatives compared to the parent compound and other alternatives.
| Compound/Derivative | C4-Substituent | In Vitro IC50 (nM)¹ | In Vivo Efficacy (MED, mg/kg ip)² | Reference |
| This compound | -H | >10,000 | Inactive | - |
| LY235723 | 4-(1H-tetrazol-5-ylmethyl) | 67 ± 6 | 20 (blocks NMDA-induced convulsions) | [2][3] |
| CGS 19755 | 4-(phosphonomethyl) | 95 | 10 (protects from NMDA-induced lethality) | [4] |
| LY233053 | 4-(1H-tetrazol-5-ylmethyl) (racemic) | 107 ± 7 | 20 (blocks NMDA-induced convulsions) | [1][5] |
¹IC50 values determined by [³H]CGS-19755 binding assay. ²Minimum Effective Dose to produce a protective effect in rodent models.
The data clearly indicates that substitution at the C4 position of the piperidine ring with acidic moieties like tetrazole or phosphonate dramatically increases the antagonistic potency at the NMDA receptor. Notably, the (-)-2R,4S-isomer of the tetrazole-substituted derivative (LY235723) is where the activity resides, highlighting the importance of stereochemistry.[3] Interestingly, tetrazole-containing antagonists have been reported to have a shorter duration of action in vivo compared to their phosphonic acid counterparts, which could be advantageous in certain clinical applications.[1]
Experimental Protocols
To ensure the reproducibility and validity of biological evaluations, detailed and robust experimental protocols are paramount. Below are step-by-step methodologies for key in vitro and in vivo assays used to characterize these novel derivatives.
In Vitro Evaluation: NMDA Receptor Binding Assay ([³H]CGS-19755)
This assay determines the affinity of a test compound for the glutamate binding site of the NMDA receptor by measuring the displacement of a radiolabeled competitive antagonist, [³H]CGS-19755.
Sources
- 1. Characterization of [3H]CGS 19755 binding sites in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Methods for α-Substituted Pipecolic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Substituted pipecolic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals. Their rigidified cyclic structure serves as a conformationally constrained proline analogue, enabling precise control over peptide secondary structure and enhancing metabolic stability and receptor affinity. The stereoselective synthesis of these non-proteinogenic amino acids, particularly the installation of substituents at the α- (or C2) position, is a formidable challenge that has spurred the development of diverse and ingenious synthetic strategies. This guide provides a comprehensive literature review and comparative analysis of the principal methodologies for synthesizing α-substituted pipecolic acids, with a focus on asymmetric approaches. We will delve into the mechanistic underpinnings, comparative performance, and practical considerations of key strategies, including chiral auxiliary-mediated alkylations, catalytic asymmetric hydrogenations, cyclization of acyclic precursors, and biocatalytic transformations.
Introduction: The Significance of the α-Substituted Pipecolic Acid Scaffold
Pipecolic acid and its derivatives are six-membered heterocyclic non-proteinogenic α-amino acids that serve as crucial building blocks in natural products and synthetic drugs.[1] The substitution at the C2 (α) position introduces a new stereocenter, significantly expanding the accessible chemical space and allowing for the fine-tuning of pharmacological properties. This modification is central to the activity of compounds like the anesthetic ropivacaine and the immunosuppressant rapamycin.
The primary synthetic challenge lies in the stereocontrolled construction of the C2-substituent. An ideal synthesis should offer high diastereoselectivity and enantioselectivity, broad substrate scope, operational simplicity, and scalability. This guide will compare the leading methods developed to meet these criteria.
Major Synthetic Strategies: A Comparative Overview
The asymmetric synthesis of α-substituted pipecolic acids can be broadly categorized into four main approaches:
-
Chiral Auxiliary-Mediated Alkylation: Diastereoselective alkylation of a pipecolate scaffold covalently bonded to a removable chiral molecule.
-
Cyclization of Acyclic Precursors: Construction of the piperidine ring from a linear, stereodefined precursor.
-
Catalytic Asymmetric Transformations: Hydrogenation or cycloaddition reactions on prochiral substrates using chiral catalysts.
-
Biocatalysis: Use of enzymes to perform stereoselective transformations.
The following sections will explore each strategy in detail, providing mechanistic insights, performance data, and representative protocols.
Strategy 1: Diastereoselective Alkylation Using Chiral Auxiliaries
This classical and reliable approach involves attaching a chiral auxiliary to a pipecolic acid derivative, creating a chiral environment that directs the stereoselective alkylation of the α-position. Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones are among the most successful auxiliaries employed for this purpose.[2][][4]
Mechanism and Rationale
The core principle relies on the chiral auxiliary to create a sterically biased environment. The N-acylated pipecolate is deprotonated at the α-position with a strong, non-nucleophilic base (e.g., LDA, NaHMDS) to form a rigid, chelated (Z)-enolate.[5] The bulky group on the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face.[2] This results in a highly diastereoselective C-C bond formation. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-substituted pipecolic acid.[5]
Workflow and Visualization
The general workflow for an Evans oxazolidinone-mediated alkylation is depicted below.
Caption: General workflow for asymmetric α-alkylation using a chiral auxiliary.
Performance and Comparison
This method is known for its high diastereoselectivity and the predictability of its stereochemical outcome.
| Method | Chiral Auxiliary | Electrophile (R-X) | Yield (%) | d.r. | Reference |
| Evans Alkylation | (4R,5S)-4-methyl-5-phenyloxazolidinone | Benzyl bromide | 85-95 | >98:2 | [5] |
| Evans Alkylation | (4R)-4-benzyl-2-oxazolidinone | Allyl iodide | 75 | 98:2 | [5] |
| SAMP Hydrazone | (S)-1-amino-2-(methoxymethyl)pyrrolidine | Methyl iodide | 60 (overall) | >96:4 | [4] |
Advantages:
-
High and predictable diastereoselectivity.
-
Well-established and reliable protocols.
-
The chiral auxiliary can often be recovered and reused.[5]
Disadvantages:
-
Requires stoichiometric amounts of the chiral auxiliary.
-
Multiple steps (attachment and removal) reduce overall yield and atom economy.
-
Harsh conditions for auxiliary cleavage can sometimes be incompatible with sensitive functional groups.
Representative Experimental Protocol: Evans Auxiliary Alkylation
Adapted from Souers, A. J. & Ellman, J. A. (2001).[6]
-
Acylation: To a solution of (4R)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at 0 °C, add triethylamine (1.5 eq) and propionic anhydride (1.2 eq). Stir for 30 minutes, then allow to warm to room temperature and stir for 4 hours. Quench with saturated aq. NH4Cl and extract with ethyl acetate. The organic layers are dried over Na2SO4, filtered, and concentrated in vacuo. Purify by flash chromatography to yield the N-propionyl oxazolidinone.
-
Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.1 M) and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise and stir for 30 minutes to form the enolate. Add allyl iodide (1.5 eq) and stir at -78 °C for 4 hours. Quench the reaction with saturated aq. NH4Cl and allow it to warm to room temperature. Extract with diethyl ether, dry the combined organic layers over MgSO4, and concentrate. The diastereomeric ratio can be determined by GC or 1H NMR analysis of the crude product. Purify by flash chromatography.
-
Cleavage: Dissolve the purified major diastereomer (1.0 eq) in a 4:1 mixture of THF/H2O (0.2 M) and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq, 0.5 M). Stir vigorously for 2 hours. Quench by adding aqueous sodium sulfite (Na2SO3, 4.0 eq, 1.0 M) and stir for 20 minutes. Concentrate the mixture to remove THF, and extract the aqueous layer with CH2Cl2 to recover the chiral auxiliary. Acidify the aqueous layer to pH 1 with 1N HCl and extract with ethyl acetate to isolate the final carboxylic acid product.
Strategy 2: Cyclization of Acyclic Precursors
Building the piperidine ring from a functionalized linear precursor is a powerful strategy that often allows for the stereocenters to be set early in the synthesis. Key methods in this category include intramolecular reductive amination and ring-closing metathesis (RCM).
Intramolecular Reductive Amination
This approach typically involves the cyclization of a linear amino-ketoester. The stereochemistry is often derived from a chiral pool starting material, such as an amino acid. For instance, D-2-aminoadipic acid can be used as a chiral starting material to generate enantiomerically pure 6-substituted pipecolic acid derivatives.[7]
A tandem reductive amination/6-endo-trig cyclisation process, mediated by sodium cyanoborohydride, has been developed for the stereoselective synthesis of 6-substituted-4-oxo-pipecolic acids.[8] This one-pot procedure efficiently constructs the piperidine ring with good control over the C6 stereocenter.
Performance and Comparison
| Method | Key Precursor | Product | Yield (%) | Stereoselectivity | Reference |
| Reductive Amination | Linear amino-ketoester | 6-Aryl-4-oxopipecolic acid | 70-85 | trans selective | [8] |
| From Chiral Pool | D-2-Aminoadipic acid | (2R,6S)-6-Arylpipecolic acid | ~40 (overall) | Diastereoselective reduction | [7] |
Advantages:
-
Stereocenters can be installed in the acyclic precursor using well-established asymmetric methods.
-
Convergent synthetic routes are possible.
Disadvantages:
-
The synthesis of the linear precursor can be lengthy.
-
Cyclization may yield mixtures of diastereomers if not properly controlled.
Strategy 3: Catalytic Asymmetric Transformations
The development of chiral catalysts has revolutionized asymmetric synthesis, offering an elegant and atom-economical alternative to chiral auxiliaries. For pipecolic acid synthesis, asymmetric hydrogenation of pyridine derivatives and aza-Diels-Alder reactions are particularly prominent.
Asymmetric Hydrogenation of Pyridine Derivatives
This is one of the most efficient methods for producing enantiomerically enriched piperidines. A prochiral N-protected pyridinium salt or a substituted pyridine is hydrogenated using a chiral transition metal catalyst (typically Rhodium or Iridium) complexed with a chiral phosphine ligand (e.g., BINAP). The chiral ligand coordinates to the metal center, creating a chiral pocket that directs the delivery of hydrogen to one face of the substrate, leading to a highly enantioselective reduction.
Aza-Diels-Alder Reactions
Asymmetric [4+2] cycloaddition reactions between dienes and imines (aza-Diels-Alder) provide a rapid entry to functionalized piperidine rings.[9] Chiral Lewis acids or Brønsted acids can be used to catalyze the reaction, controlling the facial selectivity of the dienophile's approach to the diene. The resulting cycloadducts can then be converted into pipecolic acid derivatives.[1]
Mechanistic Visualization
Caption: Simplified catalytic cycle for asymmetric hydrogenation of a pyridine derivative.
Performance and Comparison
| Method | Catalyst/Ligand | Substrate | Yield (%) | e.e. (%) | Reference |
| Hydrogenation | [Rh(COD)2]BF4 / JOSIPHOS | N-Boc-2-alkyl-pyridinium | >90 | >95 | Review[10] |
| Aza-Diels-Alder | Chiral Brønsted Acid | Danishefsky's diene + Imine | 70-90 | >90 | [9] |
Advantages:
-
High catalytic efficiency and atom economy.
-
Excellent levels of enantioselectivity are often achievable.
-
Avoids stoichiometric use of chiral reagents.
Disadvantages:
-
Development and screening of catalysts can be time-consuming.
-
Catalysts can be expensive and sensitive to air or moisture.
-
Substrate scope can be limited for a given catalyst system.
Strategy 4: Biocatalysis
The use of enzymes offers an environmentally friendly and highly selective approach to chiral synthesis. For pipecolic acids, lysine cyclodeaminase (LCD) and L-lysine α-oxidase are key enzymes.[11][12]
L-lysine α-oxidase from Trichoderma viride can be used to oxidize L-lysine to Δ1-piperideine-2-carboxylic acid.[13] This intermediate can then be reduced by a reductase, such as one from Pseudomonas putida, to furnish L-pipecolic acid.[11][14] An engineered lysine cyclodeaminase from Streptomyces pristinaespiralis has been used for the direct bioconversion of L-lysine into L-pipecolic acid, which can be performed in both batch and continuous flow reactors.[12][15]
Advantages:
-
Exceptional stereoselectivity (often >99% e.e.).[11]
-
Mild, aqueous reaction conditions.
-
Environmentally benign ("green chemistry").
Disadvantages:
-
Substrate scope is often limited to natural or near-natural structures.
-
Enzyme production, purification, and stability can be challenging.
-
Low volumetric yields can be an issue for large-scale production.
Conclusion and Future Outlook
The synthesis of α-substituted pipecolic acids has matured significantly, with several robust and highly stereoselective methods now available to synthetic chemists.
-
Chiral auxiliary-mediated alkylation remains a dependable and predictable strategy, particularly for small-scale and discovery chemistry, where its reliability is a major asset.
-
Cyclization strategies are powerful for constructing complex, polysubstituted rings, especially when starting from the chiral pool.
-
Catalytic asymmetric hydrogenation represents the state-of-the-art for efficiency and is highly suitable for the large-scale synthesis of specific targets, provided a suitable catalyst can be identified.
-
Biocatalysis is an emerging and highly promising green alternative, particularly for producing the parent L-pipecolic acid and closely related analogues from inexpensive starting materials like lysine.[12]
The choice of method ultimately depends on the specific target molecule, the required scale, available resources, and the desired functional group tolerance. Future research will likely focus on expanding the substrate scope of catalytic and biocatalytic methods, developing novel cyclization strategies for accessing more complex substitution patterns, and integrating these methods into streamlined, efficient synthetic sequences for drug discovery and development.
References
-
Clayden, J., Johnson, P., Pink, J. H., & Helliwell, M. (2000). A one-pot, reductive amination/6-endo-trigcyclisation for the stereoselective synthesis of 6-substituted-4-oxopipecolic acids. Chemical Communications, (21), 2083-2084. [Link]
-
Romo-Mancillas, A., et al. (2021). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 11(1), 472-479. [Link]
-
Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N‘-Methylamides. The Journal of Organic Chemistry, 64(6), 1993-2002. [Link]
-
Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino acids, 29(2), 101-130. [Link]
-
Barluenga, J., Aznar, F., Valdés, C., & Ribas, C. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 63(22), 7592-7593. [Link]
-
Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective aza-Diels−Alder reaction of Brassard's diene with imines catalyzed by a chiral Brønsted acid. Angewandte Chemie International Edition, 43(12), 1566-1568. [Link]
-
Maddess, M. L., & Charette, A. B. (2008). Stereoselective Syntheses of l-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate. The Journal of Organic Chemistry, 73(18), 7357-7360. [Link]
-
Couty, F. (2005). Asymmetric syntheses of pipecolic acid and derivatives. Amino Acids, 29(2), 101-30. [Link]
-
Muramatsu, H., et al. (2006). Enzymatic Synthesis of L-Pipecolic Acid by Δ1-Piperideine-2-carboxylate Reductase from Pseudomonas putida. Bioscience, Biotechnology, and Biochemistry, 70(9), 2307-2310. [Link]
-
Gebel, E., et al. (2021). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 17, 1335-1342. [Link]
-
Davis, F. A., & Zhou, P. (1994). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Tetrahedron Letters, 35(41), 7525-7528. [Link]
-
Ordóñez, M., et al. (2009). Stereodivergent synthesis of cis- and trans-4-hydroxyphosphopipecolic acids. Tetrahedron, 65(1), 259-264. [Link]
-
Muramatsu, H., et al. (2006). Enzymatic Synthesis of L-Pipecolic Acid by 1-Piperideine-2-carboxylate Reductase from Pseudomonas putida. Bioscience, Biotechnology, and Biochemistry, 70(9), 2307-2310. [Link]
-
Stalder, K., Benitez-Mateos, A., & Paradisi, F. (2022). Biocatalytic Synthesis of L-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem, 14(1), e202101379. [Link]
-
Petchey, M. R., Schneider, P., & Harwood, L. A. (2021). Biocatalytic Amino Acid Functionalisation. Chemistry–A European Journal, 27(49), 12453-12472. [Link]
-
Stalder, K., Benitez-Mateos, A., & Paradisi, F. (2022). Biocatalytic Synthesis of L-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ETH Research Collection. [Link]
-
Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant physiology, 174(1), 124-153. [Link]
-
Thai, D. L., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of medicinal chemistry, 41(4), 591-601. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Souers, A. J., & Ellman, J. A. (2001). Asymmetric Synthesis of a C-3 Substituted Pipecolic Acid. The Journal of Organic Chemistry, 66(5), 1874-1877. [Link]
-
Enders, D., & Schubert, H. (1986). Asymmetric synthesis of 2-substituted piperidin-3-ols. Angewandte Chemie International Edition in English, 25(12), 1109-1110. [Link]
-
Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
-
Di Mola, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(10), 2249. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A one-pot, reductive amination/6-endo-trigcyclisation for the stereoselective synthesis of 6-substituted-4-oxopipecolic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. vapourtec.com [vapourtec.com]
- 13. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
A Guide to Ensuring Consistency in Analytical Results Across Laboratories
A Senior Application Scientist's Guide to Method Cross-Validation
In the realm of scientific research and pharmaceutical development, the ability to reproduce analytical results across different laboratories is not just a matter of good practice; it is a cornerstone of data integrity and regulatory compliance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret inter-laboratory cross-validation studies. By adhering to the principles outlined here, organizations can ensure the consistency and reliability of their analytical data, a critical factor in bringing safe and effective drugs to market.
The Imperative of Cross-Validation
The transfer of analytical methods between laboratories is a common and necessary practice in the pharmaceutical industry.[1][2] Whether moving a method from a research and development setting to a quality control laboratory or outsourcing testing to a contract research organization (CRO), the primary objective remains the same: to ensure the receiving laboratory can produce results that are equivalent to those of the originating laboratory.[1][3] A failure in this process can lead to significant consequences, including out-of-specification (OOS) results, delays in product release, and increased regulatory scrutiny.[1][4]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the transfer of analytical procedures.[4][5][6] The United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures" provides a detailed framework for this process, emphasizing a documented procedure that qualifies a receiving laboratory to use an analytical test method.[5][7][8][9][10]
Strategic Approaches to Method Transfer
There are several recognized strategies for conducting an analytical method transfer, with the choice depending on the complexity of the method, the experience of the receiving laboratory, and the stage of product development.[3][11]
-
Comparative Testing: This is the most frequently used approach, where both the transferring and receiving laboratories analyze the same homogenous batch of a sample.[3][12] The results are then statistically compared against predefined acceptance criteria to demonstrate equivalency.[3][12]
-
Co-validation: In this scenario, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[2][3][12] This approach is particularly useful when a new method is being developed and will be implemented at multiple sites.[3]
-
Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[3][12] This is often necessary when there are significant differences in the instrumentation or laboratory environment between the two sites.[3]
-
Transfer Waiver: In certain situations, a formal transfer study may be waived. This is typically justified when the receiving laboratory is already familiar with the procedure, such as when transferring a compendial method or when the method is being transferred between two facilities within the same organization with similar equipment and personnel training.[9][12]
Designing a Robust Cross-Validation Protocol
A well-defined protocol is the foundation of a successful cross-validation study.[13][14][15][16][17] It should be a comprehensive document that is agreed upon by both the transferring and receiving laboratories before the study commences.
Key Elements of a Cross-Validation Protocol:
-
Objective and Scope: Clearly state the purpose of the study and the specific analytical method being transferred.[17]
-
Roles and Responsibilities: Define the roles of the transferring (originating) and receiving laboratories.
-
Materials and Instruments: Specify the samples, reagents, standards, and equipment to be used in both laboratories. To minimize variability, it is best practice for both laboratories to use the same lot of critical reagents and standards.[1]
-
Experimental Design: Detail the number of lots, replicates, and specific tests to be performed.
-
Acceptance Criteria: Predetermine the statistical methods and limits for comparing the results from both laboratories.[11][13][18]
-
Documentation and Reporting: Outline the requirements for data recording, analysis, and the final report.[19]
The Cross-Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study based on the comparative testing approach.
Caption: A typical workflow for an inter-laboratory cross-validation process.
Statistical Analysis and Acceptance Criteria
The statistical evaluation of the data is a critical step in determining the success of the cross-validation. The choice of statistical methods should be predefined in the protocol.
Common Statistical Approaches:
-
t-test: Used to compare the means of the two data sets from the transferring and receiving laboratories.
-
F-test: Used to compare the variances of the two data sets.
-
Equivalence Testing (TOST): A more rigorous approach to demonstrate that the difference between the two laboratories is within a predefined equivalence margin.
-
Z-scores: Often used in proficiency testing to evaluate the performance of a laboratory against a reference value.[20][21][22]
Establishing Acceptance Criteria:
Acceptance criteria should be based on the performance of the method as determined during validation and should be appropriate for the intended use of the analytical procedure.[11] The criteria often include limits for the difference between the means and the ratio of the variances of the two laboratories. For example, a common acceptance criterion for an assay might be that the mean results from the two laboratories should not differ by more than 2.0%.[19]
| Parameter | Example Acceptance Criteria | Rationale |
| Accuracy (Mean Comparison) | The absolute difference between the mean results of the two laboratories should be ≤ 2.0%. | Ensures that there is no significant systematic bias between the laboratories. |
| Precision (Variance Comparison) | The ratio of the variances (F-test) should be within a specified range, or the Relative Standard Deviation (RSD) of the receiving laboratory should not exceed a predefined limit (e.g., ≤ 3.0%). | Confirms that the receiving laboratory can achieve a similar level of precision as the originating laboratory. |
| Individual Results | At least 2/3 of the individual results from the receiving laboratory should be within ±15% of the mean value from the transferring laboratory.[18] | Provides an assessment of the consistency of individual measurements. |
Experimental Protocol: Comparative Testing for an HPLC Assay
This protocol outlines a typical comparative testing study for the transfer of an HPLC assay method.
1. Objective: To demonstrate the successful transfer of the HPLC assay method for Drug Substance X from the R&D laboratory (transferring) to the QC laboratory (receiving).
2. Materials and Methods:
- Samples: Three batches of Drug Substance X will be used.
- Instrumentation: A qualified HPLC system at both laboratories.
- Procedure: The approved analytical procedure for the HPLC assay of Drug Substance X will be followed precisely at both sites.
3. Experimental Design:
- The R&D laboratory will perform the assay on each of the three batches in sextuplicate (n=6).
- The QC laboratory will perform the assay on the same three batches in sextuplicate (n=6).
4. Data Analysis and Acceptance Criteria:
- Accuracy: The absolute difference between the mean assay values for each batch from the two laboratories must be ≤ 2.0%.
- Precision: The RSD for the six replicates for each batch at the QC laboratory must be ≤ 1.5%.
- Statistical Equivalence: A two one-sided t-test (TOST) for equivalence will be performed on the mean assay values for each batch, with an equivalence margin of ±3.0%.
Common Challenges and Troubleshooting
Despite careful planning, challenges can arise during a method transfer. Proactive identification and mitigation of these risks are key to a successful outcome.
| Challenge | Potential Cause | Mitigation Strategy |
| Discrepant Results | Differences in instrumentation, reagents, or analyst technique.[1][23] | Ensure thorough instrument qualification at the receiving site. Use the same lots of critical reagents. Provide hands-on training for the receiving laboratory's analysts.[1] |
| Incomplete Documentation | The method procedure is not sufficiently detailed, leading to misinterpretation.[1][19] | The transferring laboratory should provide a comprehensive transfer package, including the validation report, detailed SOPs, and example chromatograms.[19] |
| Protocol Deviations | Unforeseen issues during the execution of the study. | All deviations from the protocol must be documented, and their impact on the results should be thoroughly investigated and reported. |
The Logic of a Self-Validating System
A well-designed cross-validation study is a self-validating system. The protocol establishes the expected outcomes (acceptance criteria), and the experimental results provide the evidence to confirm or refute these expectations. This creates a closed-loop system where the validity of the method transfer is demonstrated through objective data.
Caption: The self-validating logic of a cross-validation study.
Conclusion
The cross-validation of analytical results between different laboratories is a critical process that underpins the reliability and consistency of data in the pharmaceutical industry. By adopting a systematic and risk-based approach, as outlined in this guide, organizations can ensure that their analytical methods are successfully transferred, leading to harmonized testing and mutual acceptance of data. A well-executed method transfer is not merely a regulatory requirement; it is a strategic imperative that reinforces data integrity and operational excellence.
References
- Understanding the New USP Chapter 1224 for Transfer of Analytical Methods. (n.d.). Labcompliance.
- Transfer of Analytical Procedures According to the New USP Chapter 1224. (2011, April 27). Royal Society of Chemistry.
- Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control. (2010, December 11). IPQ.org.
- Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis. (n.d.). Chinese Pharmaceutical Journal.
- 〈1224〉 Transfer of Analytical Procedures. (n.d.). USP-NF.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru.
- Importance of acceptance criteria in analytical method transfer. (n.d.). GMP SOP.
- Comparison of different statistical methods for evaluation of proficiency test data. (2008). Accreditation and Quality Assurance, 13(10), 549-556.
- Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (n.d.). Chinese Pharmaceutical Journal.
- Analytical Method Transfer (USP 1224) Guideline. (2021, January 23). Pharma Beginners.
- Assay Transfers: A Guide to USP <1224>. (2025, April 16). Quantics Biostatistics.
- A Guide to Cross-Validation of Analytical Methods: A Hypothetical Case Study with 8-Methoxyamoxapine-d8. (n.d.). Benchchem.
- Exploration of statistical methods of analysis of inter-laboratory comparison results. (n.d.). ResearchGate.
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH.
- LBA Cross Validation: A Detailed Case Study. (n.d.). Emery Pharma.
- ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. (n.d.). IMEKO.
- EMA publishes Document on the Validation of analytical Methods. (2014, August 6). gmp-compliance.org.
- Analytical Method Transfer Between Laboratories: Challenges and Solutions. (n.d.). Lab Manager.
- Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017, April 2). Pharmaceutical Technology.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager.
- Analytical Method Transfer Best Practices. (2017, November 7). Contract Pharma.
- Best Practices For Successful Method Validation. (2023, August 1). LGM Pharma.
- Method Validation in Pharmaceutical Analysis: A Guide to Best Practice, Second, Completely Revised and Updated Edition. (n.d.). ResearchGate.
- Analytical Method Validation in GMP: Best Practices. (2024, December 3). GMP Trends.
- Validation protocol of analytical methods. (2000). OENO 6/2000.
- Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. (2017, November 9). European Medicines Agency.
- Analytical Method Transfer Checklist: Ensuring Seamless Tech Transfer. (n.d.). ProPharma.
- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
- Designing Analytical Method Transfer Protocols and Acceptance Criteria. (2025, November 25). Pharma GMP.
- A Case Study of Developing Analytical Methods. (n.d.). BioPharm International.
- A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Eriodictyol Chalcone. (n.d.). Benchchem.
- Challenges in Analytical Method Development and Validation. (n.d.). BioPharm International.
- A Review on Analytical Method Development andValidation (With Case Study). (2024, May 28). International Journal of Creative Research Thoughts.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). FDA.
- A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories. (n.d.). Benchchem.
- Common Pitfalls in Analytical Methods & Validation—and How to Avoid Data and Safety Risks. (2025, November 25). Clinical Trials 101.
- Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (n.d.). PubMed Central.
- Lessons Learned from Interlaboratory Method Validation Studies. (n.d.). The NELAC Institute.
- Streamlining Method Transfer Across Global Sites. (2020, September 2). Pharmaceutical Technology.
- Validation Protocol: First Step of a Lean-Total Quality Management Principle in a New Laboratory Set-up in a Tertiary Care Hospital in India. (n.d.). PMC - PubMed Central.
Sources
- 1. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. ipq.org [ipq.org]
- 5. USP Chapter 1224 | Supervisor Trainings - Compliance4all [compliance4alllearning.com]
- 6. fda.gov [fda.gov]
- 7. Transfer of Analytical Procedures According to the New USP Chapter 1224 [rsc.org]
- 8. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 9. pharmabeginers.com [pharmabeginers.com]
- 10. quantics.co.uk [quantics.co.uk]
- 11. gmpsop.com [gmpsop.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. Analytical Method Validation in GMP: Best Practices – Pharma GMP [pharmagmp.in]
- 17. Designing Analytical Method Transfer Protocols and Acceptance Criteria – Pharma GMP [pharmagmp.in]
- 18. benchchem.com [benchchem.com]
- 19. contractpharma.com [contractpharma.com]
- 20. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results [journal11.magtechjournal.com]
- 23. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-2-methylpiperidine-2-carboxylic Acid
For professionals in the vanguard of drug discovery and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-methylpiperidine-2-carboxylic acid, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory frameworks, providing a self-validating system for your laboratory's waste management program.
Hazard Identification and Waste Characterization
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Category | Inferred Hazard Statement | Rationale from Analogous Compounds |
| Skin Irritation | H315: Causes skin irritation. | SDS for related compounds like (S)-N-BOC-Piperidine-2-carboxylic acid and other piperidine derivatives consistently list skin irritation.[1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation. | This is a common hazard for carboxylic acids and piperidine structures, explicitly mentioned in the SDS for similar molecules.[1][2][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of dust or aerosols of fine chemical powders can irritate the respiratory system.[1][2][3] |
Given this profile, waste containing this compound must be treated as hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA), it would likely be classified based on its characteristics, primarily as a corrosive waste if in a solution with a low pH (≤2) or as a toxic waste depending on its specific, yet unpublished, toxicological data.[5][6] To ensure compliance, it is safest to manage all waste streams containing this compound as hazardous.[7]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE to mitigate the risks identified above.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield.[8] Standard safety glasses are insufficient.
-
Skin Protection : An appropriately rated lab coat must be worn and kept buttoned. Use nitrile gloves (or other chemically resistant gloves) and ensure proper removal technique to avoid skin contact.[9] For handling larger quantities, consider double-gloving.
-
Respiratory Protection : Handle the solid compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Emergency Equipment : Always know the location of the nearest eyewash station and safety shower.[4][10]
Waste Segregation, Containment, and Labeling
Proper segregation is the cornerstone of a safe and cost-effective waste management system. It prevents dangerous chemical reactions and simplifies the disposal process.
-
Container Selection : Use only containers that are chemically compatible with the waste. High-density polyethylene (HDPE) carboys or bottles are generally suitable.[6][11] The container must have a secure, leak-proof screw cap.[5]
-
Waste Streams : Maintain separate, clearly labeled waste containers for:
-
Solid Waste : Unused or expired this compound, and grossly contaminated items like weigh boats or paper towels.
-
Aqueous Waste : Solutions containing the compound. Do not mix with organic solvent waste.
-
Contaminated Sharps : Needles, syringes, or glass pipettes used to handle the compound.
-
Empty Containers : The original container of the compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process is also considered hazardous waste and must be collected.[7][12]
-
-
Labeling : All hazardous waste containers must be labeled the moment waste is first added.[6][7] The label must include:
On-Site Management in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) at or near the point of generation.[6][11]
-
Location : The SAA must be in the same room where the waste is generated.[6]
-
Storage : Keep waste containers closed at all times, except when adding waste.[6][11] Store containers in a secondary containment bin to control potential leaks.
-
Volume Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[6]
-
Time Limits : Containers can remain in the SAA for up to one year, provided the volume limits are not exceeded.[11] Once a container is full, it must be moved to the central accumulation area within three days.[11]
Step-by-Step Disposal Protocol
This protocol outlines the procedure from waste generation to readiness for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
Workflow for Disposal of this compound
Caption: Decision workflow for handling and disposing of this compound waste.
Procedure:
-
Decontamination of Labware : Reusable glassware should be decontaminated before washing. Rinse three times with a suitable solvent (e.g., ethanol or methanol). Collect all rinsate as hazardous waste.
-
Disposal of Solid Waste : Carefully place unused compound, contaminated weigh paper, and gloves into the designated "Solid Hazardous Waste" container. Minimize dust generation.
-
Disposal of Aqueous Waste : Pour aqueous solutions containing the compound directly into the designated "Aqueous Hazardous Waste" container using a funnel.
-
Container Management : Never fill a waste container more than 90% full to allow for expansion.[11]
-
Final Disposal Request : Once a waste container is full or the project is complete, seal it securely. Submit a chemical waste pickup request through your institution’s EHS portal. Do not move the waste from the SAA yourself.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound or its solutions down the drain.[5] This compound's environmental fate is unknown, and it can harm aquatic life and interfere with wastewater treatment processes.[13][14]
-
DO NOT dispose of solid waste in the regular trash.
-
DO NOT allow waste to evaporate in the fume hood. This is an prohibited disposal method.[11]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or involves a highly concentrated solution, evacuate the area and contact your institution's emergency response team.
-
For Small Spills (Manageable by Lab Staff) :
-
Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a soap and water solution, collecting the cleaning materials as hazardous waste.
-
-
Reporting : Report all spills to your laboratory supervisor and EHS department, regardless of size.
Regulatory Framework
The management of laboratory chemical waste is governed by several federal and state agencies.[5]
-
Environmental Protection Agency (EPA) : The EPA, under RCRA, sets the standards for hazardous waste management from generation to final disposal ("cradle to grave").[5][14]
-
Occupational Safety and Health Administration (OSHA) : OSHA mandates safe workplace practices, including employee training, hazard communication (via SDS), and the use of PPE for handling hazardous chemicals.[5][10]
By adhering to the procedures in this guide, your laboratory will not only ensure a safe working environment but also maintain full compliance with these critical regulations, upholding the highest standards of scientific integrity and corporate responsibility.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]
-
Waste Management in Pharma Manufacturing. AbbVie CMO. [Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]
-
Acetic and Formic Acids in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet for 1-Methyl-piperidine-4-carboxylic acid ethyl ester. AFG Bioscience LLC. [Link]
-
40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR. [Link]
-
2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3. Chemsrc. [Link]
-
Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA). [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. benchchem.com [benchchem.com]
- 9. afgsci.com [afgsci.com]
- 10. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 14. rxdestroyer.com [rxdestroyer.com]
Mastering the Safe Handling of (S)-2-Methylpiperidine-2-Carboxylic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel compounds we work with are the keys to unlocking new therapeutic avenues. (S)-2-methylpiperidine-2-carboxylic acid and its derivatives are examples of such building blocks, offering unique structural motifs for medicinal chemistry. However, realizing their full potential requires not only scientific ingenuity but also an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of this compound, with a focus on its hydrochloride salt, ensuring the well-being of laboratory personnel and the integrity of your research.
A Proactive Approach to Safety: Hazard Assessment
Before any work with a new compound commences, a thorough understanding of its potential hazards is paramount. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). For 2-methylpiperidine-2-carboxylic acid hydrochloride (CAS 72518-41-3), the available data indicates the following hazards[1][2]:
-
Causes skin irritation (H315) [3]
-
Causes serious eye irritation (H319) [3]
-
May cause respiratory irritation (H335) [3]
The signal word associated with this compound is "Warning" , and the corresponding GHS pictogram is GHS07 , indicating that it is an irritant and can be harmful[2][3].
It is crucial to note that this information pertains to the hydrochloride salt. While the free acid is expected to have a similar hazard profile, it is best practice to handle it with the same level of caution in the absence of specific data.
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Warning | GHS07 (Harmful/Irritant) |
| Causes skin irritation | Skin irritation (Category 2) | Warning | GHS07 (Harmful/Irritant) |
| Causes serious eye irritation | Serious eye irritation (Category 2A) | Warning | GHS07 (Harmful/Irritant) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | GHS07 (Harmful/Irritant) |
Engineering Controls and Personal Protective Equipment: Your Primary Lines of Defense
A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential for minimizing exposure to this compound.
Engineering Controls:
The principle of "as low as reasonably practicable" (ALARP) should guide your approach to exposure control.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reactions, must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of any dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat is required. Ensure the lab coat is fully buttoned to provide maximum coverage.
-
Respiratory Protection: Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.
Safe Handling Protocol: A Step-by-Step Approach
A systematic workflow is crucial for ensuring safety and reproducibility. The following protocol outlines the key steps for handling this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
1. Preparation:
- Review the Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for 2-methylpiperidine-2-carboxylic acid hydrochloride[1][2][3].
- Don Appropriate PPE: Put on all required personal protective equipment as outlined in the section above.
- Prepare the Fume Hood: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.
2. Handling:
- Weighing and Dispensing: Carefully weigh the required amount of the compound on a tared weigh boat inside the chemical fume hood. Avoid generating dust.
- Reaction Setup: Add the compound to the reaction vessel within the fume hood. Use a spatula or other appropriate tool to transfer the solid.
3. Post-Handling:
- Decontaminate Workspace: After the handling is complete, decontaminate the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.
- Waste Disposal: Dispose of all contaminated materials, including weigh boats, gloves, and any excess compound, in a properly labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.
- Remove and Dispose of PPE: Remove your PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Dispose of single-use items in the appropriate waste stream.
- Wash Hands: Wash your hands thoroughly with soap and water after removing your PPE.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, carefully clean it up using an absorbent material and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you can confidently and safely incorporate this compound and its derivatives into your research endeavors, paving the way for the next generation of scientific breakthroughs.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
